molecular formula C51H64Cl2N4O B15554013 Cyanine7.5 amine

Cyanine7.5 amine

Cat. No.: B15554013
M. Wt: 820.0 g/mol
InChI Key: VVNSSDUAJNZJAL-UHFFFAOYSA-N
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Description

Cyanine7.5 amine is a useful research compound. Its molecular formula is C51H64Cl2N4O and its molecular weight is 820.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSSDUAJNZJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral Properties of Cyanine7.5 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.

Cyanine7.5 is a heptamethine cyanine dye known for its long-wave emission, which allows for deep tissue penetration and reduced background autofluorescence, making it particularly suitable for in vivo imaging studies.[1][2] The amine-reactive nature of its derivatives, such as Cyanine7.5 NHS ester, allows for the covalent labeling of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[2]

Core Spectral Properties

The spectral characteristics of a fluorophore are critical for designing and executing fluorescence-based experiments. Key properties include the maximum excitation and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield. These parameters for Cyanine7.5 amine and its common derivatives are summarized below. It is important to note that the spectral properties of cyanine dyes can be influenced by the solvent environment.[3][4]

Quantitative Data Summary

The following tables provide a consolidated view of the spectral properties for this compound and its related compounds.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)788 nm[5]
Emission Maximum (λem)808 nm[5]
Molar Extinction Coefficient (ε)223,000 L·mol-1·cm-1[5]
Fluorescence Quantum Yield (Φ)0.10[5]

Table 2: Spectral Properties of Cyanine7.5 NHS Ester

PropertyValueReference
Excitation Maximum (λex)788 nm[3][4]
Emission Maximum (λem)808 nm[3][4]
Molar Extinction Coefficient (ε)223,000 L·mol-1·cm-1[3][4]
Fluorescence Quantum Yield (Φ)0.10[3]

Table 3: Spectral Properties of sulfo-Cyanine7.5 Amine

PropertyValueReference
Excitation Maximum (λex)778 nm[6]
Emission Maximum (λem)797 nm[6]
Molar Extinction Coefficient (ε)222,000 L·mol-1·cm-1[6]

Experimental Protocols

Accurate determination of the spectral properties of this compound and its conjugates is essential for quantitative analysis. Below is a generalized protocol for measuring the absorption and fluorescence spectra of these dyes.

Protocol for Spectral Characterization of Cyanine7.5 Dyes

1. Materials and Reagents:

  • This compound or its derivative

  • Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or phosphate-buffered saline (PBS))[5][7]

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer

  • Fluorometer

2. Sample Preparation:

  • Prepare a stock solution of the Cyanine7.5 dye in a suitable organic solvent like DMSO or DMF, as non-sulfonated cyanine dyes have low aqueous solubility.[7]

  • For spectral measurements, dilute the stock solution in the desired final solvent to a concentration that yields an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

3. Absorption Spectrum Measurement:

  • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-900 nm).

  • Use the same solvent as the sample for the blank measurement to zero the instrument.

  • Measure the absorbance spectrum of the Cyanine7.5 dye solution.

  • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

4. Fluorescence Emission Spectrum Measurement:

  • Set the excitation wavelength of the fluorometer to the determined absorption maximum (λmax).

  • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., 790-950 nm).

  • Measure the fluorescence emission spectrum of the sample.

  • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

Experimental Workflows and Logical Relationships

This compound and its derivatives are primarily used as labels in various biological applications. The following diagrams illustrate common experimental workflows.

Biomolecule Labeling Workflow

The free amine group of this compound can be conjugated with molecules containing activated carboxylic acid derivatives.[1] More commonly, the N-hydroxysuccinimide (NHS) ester of Cyanine7.5 is used to label biomolecules with primary amines, such as proteins.[2]

Biomolecule_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Biomolecule Biomolecule Solution (e.g., Protein in pH 8.3-8.5 buffer) Mix Mix and Incubate (Room temp, 1-4h) Biomolecule->Mix Cy75_NHS Cyanine7.5 NHS Ester (dissolved in DMSO/DMF) Cy75_NHS->Mix Purify Purification (e.g., Gel Filtration) Mix->Purify Labeled_Biomolecule Labeled Biomolecule Purify->Labeled_Biomolecule Characterize (Spectroscopy)

Biomolecule Labeling Workflow

In Vivo Imaging Experimental Workflow

A significant application of Cyanine7.5-labeled molecules is in vivo imaging, leveraging the NIR window for deep tissue imaging.[8][9]

In_Vivo_Imaging_Workflow Start Prepare Cy7.5-labeled Targeting Molecule Inject Administer to Animal Model (e.g., intravenous injection) Start->Inject Image Acquire Images at Multiple Time Points Inject->Image Analyze Analyze Biodistribution and Target Accumulation Image->Analyze ExVivo Ex Vivo Organ Imaging (Optional) Analyze->ExVivo End Data Interpretation Analyze->End

In Vivo Imaging Workflow

References

Cyanine7.5 Amine: A Technical Guide to Excitation and Emission Spectra for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development. Its fluorescence properties in the NIR window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence, making it ideal for a range of applications including in vivo imaging, fluorescence microscopy, and flow cytometry. This technical guide provides an in-depth overview of the excitation and emission spectra of Cy7.5 amine, detailed experimental protocols for its use, and visualizations of common experimental workflows.

Core Spectral and Photophysical Properties

Cyanine7.5 amine exhibits distinct absorption and emission profiles in the near-infrared range. The exact wavelengths can vary slightly depending on the solvent and local molecular environment. A sulfonated version, sulfo-Cyanine7.5 amine, offers increased water solubility. The key spectral properties are summarized in the tables below.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~788 nm[1][2][3]
Emission Maximum (λem)~808 nm[1][2][3]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ)~0.10[1]
Stokes Shift~20 nm[2]

Table 2: Spectral Properties of sulfo-Cyanine7.5 Amine

PropertyValueReference(s)
Excitation Maximum (λex)~778 nm
Emission Maximum (λem)~797 nm
Molar Extinction Coefficient (ε)~222,000 cm⁻¹M⁻¹

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or methanol

  • Spectrophotometer

  • Spectrofluorometer with a near-infrared detector

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO or methanol at a concentration of 1 mM.

    • From the stock solution, prepare a dilute working solution (e.g., 1 µM) in the same solvent. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Using the spectrophotometer, measure the absorption spectrum of the working solution from 600 nm to 850 nm to determine the exact absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the determined λabs (around 788 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Scan the emission spectrum from the excitation wavelength +10 nm to 900 nm. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined λem (around 808 nm).

    • Set the excitation and emission slit widths as in the previous step.

    • Scan the excitation spectrum from 650 nm to the emission wavelength -10 nm. The peak of this spectrum should correspond to the absorption maximum.

Protocol 2: Conjugation of this compound to an Antibody

This protocol describes the labeling of an antibody with Cyanine7.5 NHS ester (an activated form of Cy7.5 amine) for use in targeted imaging or flow cytometry.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • Cyanine7.5 NHS ester

  • Anhydrous DMSO

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer: PBS with a protein stabilizer (e.g., 0.1% BSA)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer.

  • Dye Preparation:

    • Allow the vial of Cy7.5 NHS ester to warm to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved Cy7.5 NHS ester to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with the storage buffer.

    • The first colored fraction to elute will be the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (around 788 nm).

Experimental Workflows

The following diagrams illustrate common experimental workflows utilizing this compound conjugates.

experimental_workflow_conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer (pH 8.3-8.5) conjugation Mix Antibody and Dye (1-2h, RT, Dark) antibody_prep->conjugation dye_prep Dissolve Cy7.5 NHS Ester in an. DMSO dye_prep->conjugation purification Size-Exclusion Chromatography conjugation->purification analysis Determine Degree of Labeling (DOL) purification->analysis

Figure 1. Workflow for Antibody Conjugation with Cy7.5 NHS Ester.

in_vivo_imaging_workflow cluster_prep Pre-Imaging cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Establish Tumor Model in Mice baseline Acquire Baseline Pre-injection Image animal_model->baseline probe_prep Prepare Cy7.5-Antibody Conjugate injection Inject Probe via Tail Vein probe_prep->injection baseline->injection imaging Image at Multiple Time Points (e.g., 1, 4, 24, 48h) injection->imaging roi Draw Regions of Interest (ROIs) imaging->roi quantification Quantify Signal Intensity roi->quantification ex_vivo Ex Vivo Organ Imaging (Optional) quantification->ex_vivo

Figure 2. Workflow for In Vivo Tumor Imaging.

flow_cytometry_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis cell_prep Prepare Single-Cell Suspension fc_block Fc Receptor Block (Optional) cell_prep->fc_block staining Incubate with Cy7.5-Antibody (30 min, 4°C, Dark) fc_block->staining wash Wash Cells 2-3x staining->wash acquisition Acquire on Flow Cytometer (NIR Laser & Detector) wash->acquisition analysis Gating and Data Analysis acquisition->analysis

References

An In-depth Technical Guide to the Chemical Structure and Applications of Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. The guide details its chemical structure, physicochemical properties, and provides a detailed protocol for its use in bioconjugation and in-vivo imaging.

Core Chemical Structure and Properties

This compound is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure is responsible for its strong fluorescence in the near-infrared spectrum.[1] The presence of a primary amine group allows for its covalent attachment to various biomolecules.[2][3]

Chemical Identifiers:

IdentifierValue
IUPAC Name 3-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-1,1-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride[4]
Molecular Formula C₅₁H₆₄Cl₂N₄O[5][6][7]
Molecular Weight 819.99 g/mol [5][6][7]
CAS Number 2104005-17-4 (hydrochloride)[4][5][8]

Physicochemical and Spectroscopic Properties:

PropertyValue
Appearance Dark green powder[6]
Solubility Good in DMSO, DMF, and alcohols[5][6][8]
Excitation Maximum (λex) ~788 nm[6][8]
Emission Maximum (λem) ~808 nm[6][8]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[6][8]
Fluorescence Quantum Yield (Φ) ~0.1[8]

Experimental Protocols

Protein Labeling with this compound via Amide Bond Formation

This protocol describes the conjugation of this compound to a protein, such as an antibody, through the formation of a stable amide bond. This is typically achieved by reacting the amine group of the dye with an activated carboxylic acid (e.g., an NHS ester) on the target protein.

Materials:

  • This compound

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Amine-reactive crosslinker (e.g., EDC/NHS or a pre-activated NHS ester of the protein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.01% sodium azide)

Procedure:

  • Protein Preparation:

    • Ensure the protein concentration is at least 2 mg/mL in an amine-free buffer.[9]

    • If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[9]

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids on the Protein (if not using a pre-activated protein):

    • This step is necessary if the protein itself does not have a reactive group to couple with the amine. A common method is to use EDC and NHS to convert carboxylic acids on the protein to amine-reactive NHS esters.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[10]

    • Slowly add the dissolved this compound to the protein solution while gently stirring. A typical molar ratio of dye to protein is 10:1 to 20:1.[9]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the storage buffer.[9]

    • The first colored fraction to elute contains the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cyanine7.5).

    • Store the labeled protein at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.[2]

In-Vivo Tumor Imaging Workflow

This compound-labeled antibodies are frequently used for in-vivo imaging to track the biodistribution of the antibody and visualize tumors.[4][6][8] The near-infrared fluorescence of Cyanine7.5 allows for deep tissue penetration and high signal-to-background ratios.[5]

Experimental Workflow for In-Vivo Tumor Imaging

The following diagram illustrates a typical workflow for an in-vivo tumor imaging experiment using a Cyanine7.5-labeled antibody.

experimental_workflow cluster_prep Preparation cluster_invivo In-Vivo Experiment cluster_exvivo Ex-Vivo Analysis a Label Antibody with This compound b Purify and Characterize Labeled Antibody a->b c Tumor Model Establishment (e.g., Xenograft in Mice) d Administer Labeled Antibody (e.g., Intravenous Injection) c->d e In-Vivo NIR Fluorescence Imaging (Time-course) d->e f Euthanize Animal and Harvest Organs/Tumor e->f g Ex-Vivo Imaging of Organs and Tumor f->g h Histological Analysis (e.g., Fluorescence Microscopy) g->h

In-Vivo Tumor Imaging Workflow
Logical Relationship for Bioconjugation

The following diagram outlines the key steps and considerations in the bioconjugation process.

bioconjugation_logic reagents Reactants: - Protein (with -COOH) - this compound (with -NH2) activation Activation: EDC/NHS Chemistry reagents->activation conjugation Conjugation: Amide Bond Formation (pH 8.3-8.5) activation->conjugation purification Purification: Size-Exclusion Chromatography conjugation->purification product Final Product: Fluorescently Labeled Protein purification->product

Bioconjugation Logical Flow

References

An In-depth Technical Guide to the Solubility of Cyanine7.5 Amine in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. Understanding the solubility of this reagent in common solvents like dimethyl sulfoxide (DMSO) and water is paramount for its effective use in bioconjugation, in vivo imaging, and other fluorescence-based assays.

Core Concepts: Solubility of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge between two nitrogen-containing heterocyclic moieties. Their solubility is significantly influenced by their molecular structure. Non-sulfonated cyanine dyes, such as this compound, are generally characterized by lower aqueous solubility compared to their sulfonated counterparts.[][2] This necessitates the use of organic co-solvents, most commonly DMSO or dimethylformamide (DMF), to prepare stock solutions and to facilitate labeling reactions in aqueous environments.[][2] The amine functional group on this compound allows for its covalent attachment to biomolecules through reactions with activated carboxylic acids or other electrophilic groups.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in peer-reviewed literature; however, information from various suppliers provides valuable insights. The solubility can be influenced by factors such as the specific salt form of the dye, temperature, and the use of physical methods like sonication.

Below is a summary of available solubility data for this compound and closely related cyanine dyes.

CompoundSolventSolubilitySourceNotes
Cyanine7.5 DMSO62.5 mg/mL (66.27 mM)MedchemExpressRequires sonication.
Cyanine7.5 Water25 mg/mL (26.51 mM)MedchemExpressRequires sonication and heating to 60°C.
This compound DMSOGood solubilityInterchim[4]Qualitative description.
This compound WaterLow solubilityInterchim[4]Qualitative description.
Indocyanine Green DMSO~10 mg/mLCayman Chemical[5]A structurally similar dye.
Indocyanine Green PBS (pH 7.2)~0.5 mg/mLCayman Chemical[5]A structurally similar dye.

It is evident that this compound exhibits excellent solubility in DMSO, making it the preferred solvent for preparing concentrated stock solutions. While it can be dissolved in water at a significant concentration with the aid of heat and sonication, its inherent hydrophobicity can lead to aggregation in purely aqueous buffers, which is a critical consideration for experimental design.[2]

Experimental Protocols

Protocol for Determining Solubility via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the saturation solubility of this compound in a given solvent using UV-Vis spectrophotometry. The principle relies on creating a saturated solution, then diluting it to a concentration range where the absorbance can be accurately measured and correlated to concentration via the Beer-Lambert law.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Deionized water

  • Spectrophotometer

  • Calibrated micropipettes

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker/incubator

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (approximately 788 nm).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent (DMSO or water) in a microcentrifuge tube.

    • Incubate the suspension at a controlled temperature (e.g., 25°C) in a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • For water, sonication can be applied initially to aid dispersion.

  • Sample Processing and Measurement:

    • Centrifuge the saturated suspension at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the calibration curve equation to determine its concentration.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Protocol for Bioconjugation of Proteins with this compound

This protocol describes a typical workflow for labeling a protein with this compound using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates the carboxyl groups on the protein for reaction with the amine group of the dye.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance efficiency)

  • DMSO (anhydrous)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Methodology:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Freshly prepare a solution of EDC and (optional) NHS in the reaction buffer.

  • Activation of Protein Carboxyl Groups:

    • Add the EDC and NHS solution to the protein solution. The molar ratio of EDC/NHS to protein will need to be optimized but a starting point is often a 10- to 50-fold molar excess.

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the desired amount of the this compound DMSO stock solution to the activated protein solution. The volume of DMSO should ideally not exceed 10-15% of the total reaction volume.[2]

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the reaction by providing an excess of primary amines.

    • Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~788 nm).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare this compound Standards in Solvent cal_curve Generate Calibration Curve (Abs vs. Conc) prep_standards->cal_curve Spectrophotometry prep_saturated Prepare Saturated Solution (Excess Dye in Solvent) measure_abs Measure Absorbance of Diluted Supernatant prep_saturated->measure_abs Centrifuge & Dilute Supernatant calc_conc Calculate Concentration of Diluted Sample cal_curve->calc_conc Use Linear Regression measure_abs->calc_conc calc_sol Calculate Solubility (Conc x Dilution Factor) calc_conc->calc_sol

Caption: Workflow for determining dye solubility using UV-Vis spectrophotometry.

Bioconjugation Workflow of this compound to a Protein

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step protein Protein in Amine-Free Buffer (pH 6.0) edc_nhs Add EDC/NHS protein->edc_nhs activated_protein Activated Protein (with NHS ester) edc_nhs->activated_protein Incubate 15-30 min reaction Incubate at RT (2h, dark) activated_protein->reaction cy75_amine This compound in DMSO cy75_amine->reaction quench Quench with Tris Buffer reaction->quench purify Size-Exclusion Chromatography quench->purify labeled_protein Purified Labeled Protein purify->labeled_protein

Caption: General workflow for protein labeling with this compound.

References

An In-depth Technical Guide to the Storage and Stability of Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye, ensuring its stability and proper storage is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the best practices for storing and handling Cy7.5 amine, details on its stability under various conditions, and protocols for assessing its integrity.

Core Concepts of Cyanine Dye Stability

Cyanine dyes, including Cy7.5, are susceptible to degradation through two primary pathways: photobleaching and chemical degradation. Understanding these processes is crucial for mitigating their impact.

  • Photobleaching: This irreversible photodegradation process occurs when the dye molecule in an excited state reacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[1][2] These ROS then attack the polymethine chain of the cyanine dye, causing its cleavage and a loss of fluorescence.[1][2] Heptamethine cyanines, such as Cy7.5, are particularly prone to this photooxidative cleavage.[1][2]

  • Chemical Degradation: The stability of cyanine dyes can also be influenced by the chemical environment, including pH, the presence of oxidizing or reducing agents, and the solvent composition. For amine-reactive derivatives like Cy7.5 amine, the primary amine group adds a further consideration for its reactivity and potential side reactions if not stored under appropriate conditions.

Storage and Handling Guidelines

Proper storage is the first line of defense in preserving the integrity of Cyanine7.5 amine. The following guidelines are based on manufacturer recommendations and general best practices for handling fluorescent dyes.

Solid Form
ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation and preserves long-term stability.
Light Conditions In the dark (e.g., in an amber vial or a light-blocking container)Prevents photobleaching from ambient light.
Atmosphere Under an inert gas (e.g., argon or dry nitrogen)Reduces exposure to atmospheric moisture and oxygen, which can degrade the dye.
Desiccation Store with a desiccantProtects the hygroscopic solid from moisture, which can hydrolyze the compound and affect its reactivity.
Shelf Life Up to 24 months from receipt when stored correctlyAdherence to optimal storage conditions ensures the compound remains within specification for this period.
In Solution
ParameterRecommendationRationale
Solvent Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)Cy7.5 amine exhibits good solubility in these organic solvents. Using anhydrous solvents is critical to prevent hydrolysis.
Temperature -20°C for long-term storage; 2-8°C for short-term storage (days)Minimizes degradation in solution. Avoid repeated freeze-thaw cycles.
Aliquoting Prepare single-use aliquotsPrevents contamination and degradation from repeated exposure to atmospheric moisture and temperature changes.
Light Conditions Protect from lightMinimizes photobleaching of the dye in solution.
Aqueous Solutions Prepare fresh and use immediately. Not recommended for long-term storage.Cyanine dyes are less stable in aqueous buffers, and the amine group can be susceptible to reactions.

Stability Profile

While specific quantitative stability data for this compound is not extensively published, the following sections provide insights based on the behavior of heptamethine cyanine dyes.

Photostability

Cyanine7.5 is known for its high photostability compared to other cyanine dyes, which is a key advantage for imaging applications.[1] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination. The rate of photobleaching is dependent on factors such as the intensity of the excitation light, the concentration of molecular oxygen, and the composition of the surrounding medium.

To enhance photostability during imaging experiments, especially for long-term live-cell imaging, the use of antifade reagents or oxygen scavenging systems in the imaging medium is highly recommended. A reductive/oxidative system (ROXS) buffer, containing ascorbic acid and methyl viologen in a phosphate-buffered saline (PBS) solution, has been shown to improve the photostability of other cyanine dyes like Cy3 and Cy5 and could be adapted for Cy7.5.[3][4]

pH Stability

The fluorescence of many cyanine dyes is largely independent of pH in the physiological range (pH 4-10). However, extreme pH values can affect the structure and stability of the dye. For Cy7.5 amine, it is advisable to maintain the pH of aqueous solutions within the neutral to slightly basic range (pH 7-8.5) for optimal performance and stability, especially during conjugation reactions with NHS esters which are typically performed at this pH.

Solvent Stability

This compound is most stable when stored as a solid or in an anhydrous organic solvent like DMSO. In aqueous buffers such as PBS, the stability of cyanine dyes is generally lower. For non-sulfonated cyanine dyes, including the amine variant, aggregation can occur in aqueous solutions, which can lead to fluorescence quenching. While Cy7.5 amine has a reactive primary amine, making it more hydrophilic than the parent Cy7.5, it is still recommended to minimize its time in aqueous buffers before use.

Experimental Protocols

The following are detailed protocols for the proper handling and assessment of this compound.

Protocol for Preparation of Stock Solution
  • Acclimatization: Allow the vial of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Addition: Under a fume hood and in subdued light, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial until the dye is completely dissolved. Gentle warming in a water bath (30-40°C) can aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol for Assessing Photostability

This protocol provides a method for comparing the photostability of this compound under different conditions.

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 1 µM) in the buffers to be tested (e.g., PBS, ROXS buffer).

  • Initial Measurement: Measure the initial fluorescence intensity of each sample using a fluorometer or a fluorescence microscope with a consistent excitation and emission wavelength (e.g., Ex/Em = 788/808 nm).

  • Photobleaching: Continuously expose a defined area of the sample to the excitation light source at a constant intensity.

  • Time-Lapse Imaging: Acquire fluorescence intensity measurements at regular intervals over a set period (e.g., every 30 seconds for 10 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time for each condition. The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and stability of this compound.

G Workflow for Handling Solid this compound start Receive Vial of Solid Cy7.5 Amine store Store at -20°C in the Dark with Desiccant start->store equilibrate Equilibrate Vial to Room Temperature store->equilibrate prepare_stock Prepare Stock Solution in Anhydrous DMSO equilibrate->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_stock Store Aliquots at -20°C in the Dark aliquot->store_stock use Use for Experiment store_stock->use

Workflow for handling solid this compound.

G Degradation Pathway of Cyanine Dyes cluster_0 Photobleaching Cy7_5 Cyanine7.5 (Ground State) Excitation Light Absorption (Excitation) Cy7_5->Excitation ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Cy7_5->ROS Reaction Cy7_5_excited Cyanine7.5 (Excited State) Excitation->Cy7_5_excited Oxygen Molecular Oxygen (O2) Cy7_5_excited->Oxygen Energy Transfer Oxygen->ROS Degradation_Products Non-fluorescent Degradation Products ROS->Degradation_Products

Simplified photobleaching pathway of cyanine dyes.

G Experimental Workflow for Stability Assessment start Prepare Cy7.5 Amine Solutions in Different Buffers measure_initial Measure Initial Fluorescence Intensity start->measure_initial expose Expose to Controlled Light Source measure_initial->expose measure_series Acquire Time-Lapse Fluorescence Measurements expose->measure_series analyze Analyze Fluorescence Decay Rate measure_series->analyze compare Compare Stability Across Conditions analyze->compare

Workflow for assessing the photostability of this compound.

References

An In-depth Technical Guide to Near-Infrared Cyanine Dyes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Near-Infrared Cyanine Dyes

Near-infrared (NIR) cyanine dyes are a class of synthetic organic molecules that absorb and emit light in the near-infrared region of the electromagnetic spectrum, typically between 700 and 1000 nanometers.[1][2] This unique characteristic makes them invaluable tools in biomedical research and drug development, as light in this window can penetrate biological tissues with minimal absorption and scattering, leading to reduced autofluorescence from endogenous molecules.[3][4][5]

Structurally, cyanine dyes consist of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1][6] The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths; extending the chain shifts the spectra to longer wavelengths.[2][7] Their high molar extinction coefficients, strong fluorescence, and good photostability contribute to their widespread use.[3][8] Notably, Indocyanine Green (ICG) is a well-known NIR cyanine dye approved by the U.S. Food and Drug Administration (FDA) for various clinical applications.[1][9]

Core Applications in Research and Drug Development

The unique properties of NIR cyanine dyes have led to their extensive use in several key areas:

  • Fluorescence-Guided Surgery: By conjugating NIR dyes to tumor-targeting molecules, surgeons can visualize cancerous tissues in real-time during operations, enabling more precise and complete tumor resection.[10][11][12]

  • Photodynamic Therapy (PDT): Upon excitation with NIR light, certain cyanine dyes can generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted cancer therapy with reduced side effects.[2][13][14][15]

  • In Vivo Imaging: The ability of NIR light to penetrate deep into tissues allows for non-invasive imaging of biological processes in living organisms, such as tracking drug delivery, monitoring disease progression, and assessing therapeutic efficacy.[1][16]

  • Drug Delivery: NIR cyanine dyes can be incorporated into nanoparticle-based drug delivery systems to track their biodistribution and accumulation at target sites, ensuring the therapeutic agent reaches its intended destination.[2][13]

Quantitative Data of Common NIR Cyanine Dyes

The selection of an appropriate NIR cyanine dye is critical for experimental success and depends on its specific photophysical properties. The following tables summarize key quantitative data for some of the most commonly used NIR cyanine dyes.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Solvent/Medium
Indocyanine Green (ICG) 223,0000.14787815Plasma
150,0000.009780830Water
IRDye 800CW 240,0000.033774789Aqueous Solution
Cy7 250,000-745780-

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of NIR cyanine dyes. Below are protocols for their synthesis, conjugation, and use in in vivo imaging.

Synthesis of Indocyanine Green (ICG)

This protocol describes a one-step condensation method for the synthesis of ICG.[9]

Materials:

  • 1,1,2-trimethyl-1H-benzo[e]indole

  • 1,4-butane sulfone

  • N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide

  • Sodium acetate

  • Ethanol

  • Ethyl acetate

  • Acetone

  • Deionized water

Procedure:

  • Step 1: Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate.

    • React 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sulfone in a boiling solvent.

  • Step 2: Condensation Reaction.

    • React the product from Step 1 with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide in the presence of sodium acetate and ethanol.

  • Step 3: Extraction and Purification.

    • Extract the resulting ICG using an ester solvent like ethyl acetate.

    • Further purify the product by dissolving it in deionized water, heating to 55-60°C, adding acetone, and refluxing for one hour.

    • Cool the solution to room temperature and stir for 12 hours.

    • Filter the mixture and wash the solid with acetone to obtain the final product.[17]

Conjugation of NIR Cyanine Dyes to Antibodies

This protocol outlines the general steps for conjugating NHS-ester activated NIR cyanine dyes to primary amines on antibodies.[1][3]

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS)

  • NIR cyanine dye NHS ester (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sephadex G-25 column

  • Collection tubes

Procedure:

  • Determine Dye:Protein Ratio: Start with a 10:1 molar ratio of dye to protein. This may require optimization for different antibodies and dyes.

  • Conjugation Reaction:

    • Add 5 µL of the 10 mM dye stock solution to 95 µL of the protein stock solution.

    • Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light. Avoid excessive agitation to prevent protein denaturation.

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the 100 µL reaction mixture onto the center of the column.

    • Add PBS to the column as the sample runs into the resin.

    • Centrifuge the column at 1000 x g for 5 minutes to collect the eluate containing the dye-protein conjugate.

  • Characterization:

    • Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

In Vivo Imaging with NIR Cyanine Dyes

This protocol provides a general workflow for in vivo imaging in a mouse model.[1][16]

Materials:

  • Anesthetized mouse

  • NIR cyanine dye-labeled probe (e.g., antibody conjugate)

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system with appropriate excitation and emission filters

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane).

  • Probe Administration:

    • Acquire a baseline image before injection to assess autofluorescence.

    • Inject the NIR dye-labeled probe intravenously via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.

  • Image Acquisition:

    • Image the mouse at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.

    • Use the appropriate excitation and emission filters for the specific NIR dye (e.g., for Cy7, excitation ~745 nm, emission ~780 nm).

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse and perfuse with saline to remove blood.

    • Dissect major organs and any tumors.

    • Image the dissected tissues to confirm the in vivo findings.[1]

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and background areas to calculate the tumor-to-background ratio (TBR).

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for effective research. The following diagrams, generated using the DOT language, illustrate key concepts related to NIR cyanine dyes.

a cluster_0 Cellular Uptake of Heptamethine Cyanine Dyes in Cancer Cells NIR_Dye NIR Heptamethine Cyanine Dye OATPs Organic Anion-Transporting Polypeptides (OATPs) NIR_Dye->OATPs Binds to Cancer_Cell Cancer Cell OATPs->Cancer_Cell Mediates transport into Mitochondria Mitochondria Cancer_Cell->Mitochondria Accumulates in Lysosomes Lysosomes Cancer_Cell->Lysosomes Accumulates in

Cellular uptake pathway of NIR heptamethine cyanine dyes in cancer cells.

b cluster_1 Workflow for Fluorescence-Guided Surgery Administer Administer NIR Dye Conjugate to Patient Accumulation Dye Accumulates in Tumor Tissue Administer->Accumulation Surgery Surgical Procedure Accumulation->Surgery Excite Illuminate Surgical Field with NIR Light Source Surgery->Excite Detect Detect NIR Fluorescence with Imaging System Excite->Detect Visualize Real-time Visualization of Tumor Margins Detect->Visualize Resection Guided Resection of Malignant Tissue Visualize->Resection

A typical workflow for near-infrared fluorescence-guided surgery.

c cluster_2 Mechanism of Photodynamic Therapy (PDT) PS Photosensitizer (NIR Dye) in Ground State Excited_PS Excited Singlet State Photosensitizer PS->Excited_PS Light Absorption Light NIR Light (Excitation) Triplet_PS Excited Triplet State Photosensitizer Excited_PS->Triplet_PS Intersystem Crossing Oxygen Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (¹O₂) Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Induces Triplet_PSOxygen Triplet_PSOxygen Triplet_PSOxygen->ROS Energy Transfer

Simplified signaling pathway for photodynamic therapy using NIR cyanine dyes.

References

Cyanine7.5 amine for in vivo imaging basics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyanine7.5 Amine for In Vivo Imaging

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in preclinical research, particularly for in vivo imaging. Its utility stems from its spectral properties, which fall within the NIR-I optical window (typically 650-950 nm). Light in this region can penetrate biological tissues more efficiently than visible light because tissues exhibit significantly lower absorption and scattering at these longer wavelengths.[1] This results in deeper tissue penetration, reduced background autofluorescence, and consequently, a higher signal-to-background ratio, making Cy7.5 ideal for visualizing biological processes in living animals.[1][2]

This guide provides a comprehensive overview of the core principles, properties, and protocols associated with the use of Cy7.5 amine for researchers, scientists, and drug development professionals.

Core Properties of this compound

Cyanine7.5 is a polymethine dye characterized by its long-wave emission profile. The "amine" functional group (—NH₂) is a key feature, providing a reactive site for conjugation to other molecules.[3][4] This allows researchers to attach the fluorescent reporter to a wide array of targeting moieties, such as antibodies, peptides, or nanoparticles, to track their localization and accumulation in vivo.[5][6]

The essential photophysical and chemical properties of Cy7.5 amine are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex) ~788 nm[4][7]
Emission Maximum (λem) ~808 nm[4][7]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[4][7]
Fluorescence Quantum Yield (Φ) ~0.10[7]
Molecular Weight ~819.99 g/mol [4][7]
Solubility Good in DMSO, DMF, Alcohols[4][7]
Appearance Dark green powder[4][7]

The Rationale for Near-Infrared (NIR) Imaging

The primary advantage of using dyes like Cy7.5 lies in the properties of the NIR window for biological imaging. This diagram illustrates the superior tissue penetration of NIR light compared to visible light.

NIR_Advantage Rationale for NIR Imaging in Biological Tissue cluster_0 Light Source cluster_1 Interaction with Tissue cluster_2 Outcome Visible Light Visible Light (400-650 nm) Tissue Biological Tissue (e.g., Skin, Muscle) Visible Light->Tissue High Absorption High Scattering High Autofluorescence NIR Light NIR Light (700-950 nm) NIR Light->Tissue Low Absorption Low Scattering Low Autofluorescence Shallow Shallow Penetration High Background Tissue->Shallow Deep Deep Penetration Low Background Tissue->Deep

Caption: Superiority of NIR light for deep tissue imaging.

Experimental Methodologies

Bioconjugation of this compound

The primary amine group on Cy7.5 is not reactive on its own but is designed to be coupled with molecules containing an activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester.[3][4] This reaction forms a stable amide bond, covalently linking the dye to the targeting molecule.

The general workflow for creating a Cy7.5-labeled probe is depicted below.

Bioconjugation_Workflow Bioconjugation Workflow: Cy7.5 Amine cluster_reactants Reactants cluster_process Process Target Targeting Molecule (e.g., Antibody with NHS ester) Reaction Conjugation Reaction (Amine-free buffer, pH 8.0-8.5) Target->Reaction Dye This compound Dye->Reaction Purification Purification (e.g., Size Exclusion Chromatography, Dialysis) Reaction->Purification Remove unreacted dye QC Characterization (UV-Vis Spectroscopy to find DOL*) Purification->QC FinalProbe Cy7.5-Labeled Probe (Ready for In Vivo Use) QC->FinalProbe *DOL = Degree of Labeling

Caption: Workflow for labeling a target molecule with Cy7.5 amine.

Protocol: Antibody Labeling via Activated Esters

This protocol provides a general guideline for conjugating Cy7.5 amine to an antibody that has been functionalized with an NHS ester.

  • Reagent Preparation :

    • Antibody Solution : Prepare the NHS-activated antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5) at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[8]

    • Dye Solution : Immediately before use, dissolve Cy7.5 amine in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[9]

  • Conjugation Reaction :

    • While gently stirring, add the dissolved Cy7.5 amine solution to the antibody solution. The molar ratio of dye-to-antibody typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Purification :

    • Separate the labeled antibody from unreacted free dye using a purification column, such as a Sephadex G-25 size-exclusion column, or through dialysis against an appropriate buffer (e.g., PBS).[2][10]

  • Characterization (Degree of Labeling) :

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and correcting for the dye's absorbance at 280 nm.[8]

In Vivo Imaging Experimental Workflow

A typical in vivo imaging experiment involves probe administration, longitudinal imaging, and ex vivo analysis for confirmation.

InVivo_Workflow General In Vivo Imaging Experimental Workflow A Animal Model Preparation (e.g., Tumor xenograft) B Probe Administration (e.g., Intravenous tail vein injection) A->B C Longitudinal In Vivo Imaging (Multiple time points: 1h, 4h, 24h, 48h) B->C D Data Acquisition (Fluorescence intensity, photons/sec/cm²) C->D E Endpoint & Euthanasia D->E After final time point G Data Analysis (ROI analysis, Tumor-to-Background Ratio) D->G Quantitative Analysis F Ex Vivo Organ Imaging E->F F->G H Results & Interpretation G->H

Caption: Step-by-step workflow for a typical in vivo imaging study.

Protocol: Small Animal In Vivo Imaging

  • Animal Preparation :

    • Use appropriate animal models (e.g., SPF BALB/c nude mice for tumor studies).[11]

    • Anesthetize the animal (e.g., with isoflurane) prior to injection and imaging to minimize movement.[2] For optimal signal detection, fur in the imaging area may be removed.[12]

  • Probe Administration :

    • Dilute the Cy7.5-labeled probe in a sterile vehicle like PBS.

    • Administer the probe via an appropriate route, commonly an intravenous injection through the tail vein.[11] The optimal dose needs to be determined empirically for each probe.

  • Image Acquisition :

    • Place the anesthetized animal in an in vivo imaging system (e.g., IVIS).

    • Set the appropriate filters for Cy7.5 (e.g., Excitation: 745 nm, Emission: 800 nm longpass).[11][13]

    • Acquire images at various time points post-injection (e.g., 30 min, 4h, 24h, 48h) to monitor the probe's pharmacokinetics and biodistribution.[2][14]

  • Ex Vivo Analysis :

    • At the study's endpoint, euthanize the animal.

    • To reduce blood-related signal, perfuse the circulatory system with saline.[2]

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and arrange them for ex vivo imaging using the same system settings.[2][11] This step confirms probe accumulation and provides more accurate organ-specific signal quantification.

Data Presentation and Quantification

Fluorescence from in vivo images is quantified by drawing Regions of Interest (ROIs) over the target tissue (e.g., tumor) and control tissues (e.g., muscle).[15] The software measures the signal intensity, often expressed as average radiant efficiency or photons/sec/cm²/sr.

Biodistribution data from ex vivo analysis is typically presented as the percentage of the injected dose per gram of tissue (%ID/g). This provides a standardized measure of probe accumulation across different organs.

Illustrative Biodistribution Data

The following table shows example data for a hypothetical Cy7.5-labeled antibody targeting a tumor, 24 hours after injection.

OrganMean Fluorescence Intensity (a.u.)% Injected Dose per Gram (%ID/g)
Tumor 8.5 x 10⁸10.2 ± 2.5
Liver 1.2 x 10⁹15.3 ± 3.1
Spleen 4.1 x 10⁸5.7 ± 1.5
Kidneys 3.5 x 10⁸4.2 ± 0.9
Lungs 1.9 x 10⁸2.1 ± 0.7
Muscle 1.1 x 10⁸1.3 ± 0.4

Note: These values are for illustrative purposes only. Actual biodistribution is highly dependent on the specific targeting molecule, animal model, and probe characteristics.[2][16]

References

Cyanine7.5 amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye. This reagent is notable for its free amino group, which allows for covalent labeling of molecules with activated carboxylic acid derivatives.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for accurate experimental design, including reaction stoichiometry and characterization of conjugates.

PropertyValueReferences
Chemical Formula C₅₁H₆₄Cl₂N₄O[1][2][3]
Molecular Weight 819.99 g/mol [2][3]
Alternate Molecular Weight 820.00 g/mol [1]

Note: Batch-specific molecular weights may vary due to factors such as hydration, which can affect solvent volume calculations for stock solutions.[1] One supplier reports a molecular formula of C₅₁H₆₄N₄O and a corresponding molecular weight of 749.1 g/mol ; however, the formula C₅₁H₆₄Cl₂N₄O and a molecular weight of approximately 820 g/mol are more commonly cited[1][2][3][4].

Experimental Workflow: Labeling with this compound

The primary utility of this compound in a research context is its application in conjugation reactions. The free primary amine group serves as a nucleophile that can react with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. A generalized workflow for this process is outlined below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis TargetMolecule Target Molecule (with activated carboxylic acid) ReactionMix Combine Reactants TargetMolecule->ReactionMix Cy7_5_Amine This compound Solution (in anhydrous DMSO or DMF) Cy7_5_Amine->ReactionMix Incubation Incubate (Room Temperature, Dark) ReactionMix->Incubation PurificationStep Purify Conjugate (e.g., HPLC, Dialysis) Incubation->PurificationStep AnalysisStep Characterize Conjugate (e.g., Mass Spectrometry, Spectroscopy) PurificationStep->AnalysisStep

Caption: Generalized workflow for conjugating this compound to a target molecule.

References

An In-depth Technical Guide to the Safety and Handling of Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye commonly utilized in biomedical research and drug development for applications such as bioconjugation and in vivo imaging. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a reactive fluorescent dye containing a free primary amine group, which allows for its conjugation to molecules with activated carboxylic acid derivatives.[1][2][3] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C51H64Cl2N4O[2][4]
Molecular Weight ~820.00 g/mol [4][5]
Appearance Dark green powder[2]
Excitation Maximum (λex) 788 nm[1][2][6]
Emission Maximum (λem) 808 nm[1][2][6]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[1][2][6]
Fluorescence Quantum Yield (Φ) 0.1[1]
Solubility Soluble in DMSO, DMF, and alcohols[1][2][4]

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for a related Cyanine7.5 compound classifies it with the following hazards under the Globally Harmonized System (GHS).[5] Users should handle this compound with the assumption that it may have similar hazards.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute aquatic toxicity1H400: Very toxic to aquatic life
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Handling Guidelines:

To mitigate risks, the following PPE and handling procedures are mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid inhalation of dust and contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

A logical workflow for ensuring safe handling is depicted in the diagram below.

G start Start: Handling this compound ppe_check Wear appropriate PPE? (Goggles, Gloves, Lab Coat) start->ppe_check get_ppe Obtain and wear required PPE ppe_check->get_ppe No proceed Proceed with experiment in a well-ventilated area ppe_check->proceed Yes get_ppe->ppe_check spill Spill or Exposure? proceed->spill no_spill Continue experiment spill->no_spill No handle_spill Follow Spill Cleanup Protocol spill->handle_spill Yes no_spill->proceed end End of Procedure no_spill->end handle_spill->end

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal

Proper storage and disposal are critical for maintaining the chemical's stability and for environmental safety.

  • Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place.[4][7] Recommended long-term storage is at -20°C.[1][4][7] The material can be shipped at ambient temperature for short periods.[4][7] Avoid prolonged exposure to light.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Due to its high aquatic toxicity, avoid release to the environment.[5] Collect any spillage.[5]

Experimental Protocols

While specific experimental protocols will vary, the following provides a general framework for a common application: bioconjugation of this compound to a protein with an activated carboxylic acid (e.g., NHS ester).

Materials:

  • This compound

  • Protein with activated carboxyl groups (e.g., NHS ester-activated protein)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Protocol:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Just before use, dissolve this compound in a minimal amount of DMF or DMSO.

  • Conjugation Reaction: Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.

  • Purification: Separate the dye-protein conjugate from unreacted dye and other impurities using a gel filtration column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 788 nm (for Cyanine7.5).

The following diagram illustrates the general workflow for a bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve this compound in DMSO/DMF mix Add Dye Solution to Protein Solution prep_dye->mix prep_protein Dissolve Protein in Reaction Buffer (pH 8.3-8.5) prep_protein->mix incubate Incubate (4h to overnight) Protected from Light mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify analyze Characterize Conjugate (Absorbance at 280 & 788 nm) purify->analyze

Caption: General Workflow for Protein Bioconjugation with this compound.

First Aid Measures

In case of accidental exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]

  • Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with plenty of water for at least 15 minutes. Seek prompt medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Call a physician.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for Cyanine7.5 Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with Cyanine7.5 (Cy7.5) fluorescent dyes. The protocols detailed below are designed for optimal conjugation of Cy7.5 NHS esters to primary amines on proteins, a robust method for producing near-infrared (NIR) fluorescently-labeled proteins for various research and drug development applications.

Introduction

Cyanine7.5 is a near-infrared fluorescent dye widely used for in vivo imaging, flow cytometry, and other fluorescence-based assays. Its emission in the NIR window (approximately 750-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples. The most common method for labeling proteins with Cy7.5 involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein.

Core Principles of Cyanine7.5 NHS Ester Protein Labeling

The fundamental principle of this labeling strategy is a nucleophilic substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically being slightly basic (pH 8.0-9.0) to ensure the deprotonation of the primary amines.

Quantitative Data Summary

For successful and reproducible protein labeling, it is crucial to control several key parameters. The following table summarizes the recommended quantitative data for Cyanine7.5 amine protein labeling.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mL[1][2][3]Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1][2][4]
Reaction Buffer Amine-free buffer (e.g., PBS, Sodium Bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the protein for the dye.[1][2]
Reaction pH 8.0 - 9.0[1][2][3][5]A slightly basic pH ensures that the primary amines on the protein are deprotonated and available for reaction.
Dye-to-Protein Molar Ratio 5:1 to 20:1 (start with 10:1)[2][6]This ratio should be optimized for each specific protein and application to achieve the desired degree of labeling.
Reaction Temperature Room Temperature (18-25°C)[6][7][8]
Reaction Time 60 minutes[1][2][7][8]
Dye Stock Solution 10 mg/mL or 10 mM in anhydrous DMSO or DMF[1][3][8]Prepare fresh before use to avoid degradation of the reactive NHS ester.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25)[1][6][7] or Dialysis[9]To remove unconjugated free dye from the labeled protein.

Experimental Protocols

Reagent Preparation
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer such as Phosphate-Buffered Saline (PBS) or 100 mM sodium bicarbonate.[1][2]

    • If the protein solution contains primary amines (e.g., Tris, glycine), it must be dialyzed against an appropriate amine-free buffer before labeling.[2]

    • Adjust the protein concentration to 2-10 mg/mL.[1][2][3]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[1][2]

  • Cyanine7.5 NHS Ester Stock Solution:

    • Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][8]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction.[3]

Protein Labeling Reaction
  • Calculate the required volume of Cy7.5 stock solution: Determine the volume of the 10 mM Cy7.5 stock solution needed to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[2]

  • Add the dye to the protein: While gently stirring or vortexing, slowly add the calculated volume of the Cy7.5 stock solution to the protein solution.[1][8] Avoid vigorous mixing that could denature the protein.[1]

  • Incubate the reaction: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[1][2][7][8] Gentle shaking or rotation during incubation can improve labeling efficiency.[1]

  • (Optional) Quench the reaction: The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for an additional 10-15 minutes at room temperature.[8]

Purification of the Labeled Protein

It is critical to remove the unconjugated Cy7.5 dye from the labeled protein conjugate. Size-exclusion chromatography is a highly effective method for this separation.

  • Prepare the column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[1][7]

  • Load the sample: Carefully load the reaction mixture onto the top of the column.[1][7]

  • Elute the conjugate: Elute the column with PBS. The labeled protein, being larger, will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.[2]

  • Collect fractions: Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[2] Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy7.5 (~750 nm).[2] The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at ~750 nm

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of Cy7.5 at ~750 nm

    • CF = Correction factor (A_280 of the free dye / A_max of the free dye)[2]

Storage of the Labeled Protein

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing agent like bovine serum albumin (BSA) (if compatible with the intended application) and store at -20°C or -80°C.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer (pH 8.0-9.0) Mix Mix Dye and Protein (Target Molar Ratio) Protein->Mix Dye Cy7.5 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate 1 hr Room Temperature (in dark) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect DOL Calculate Degree of Labeling (DOL) Collect->DOL Store Store Conjugate (4°C or -20/-80°C) DOL->Store

Caption: Experimental workflow for this compound protein labeling.

G Protein Protein-NH2 Conjugate Protein-NH-CO-Cy7.5 Protein->Conjugate + Cy75 Cy7.5-NHS Ester Cy75->Conjugate pH 8.0-9.0 NHS NHS

Caption: Chemical reaction of Cy7.5 NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for the Conjugation of Cyanine7.5 Amine to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), to monoclonal antibodies (mAbs) is a critical process in the development of targeted imaging agents for preclinical research and diagnostics. This application note provides a detailed protocol for the conjugation of Cyanine7.5 amine to antibodies via the activation of antibody carboxyl groups using a two-step carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid residues (aspartic and glutamic acid) on the antibody and the primary amine of the Cy7.5 dye. This approach is advantageous as it avoids modification of the lysine residues that can be crucial for antigen binding.

Principle of the Method

The conjugation of Cy7.5 amine to an antibody is a two-step process:

  • Activation of Antibody Carboxyl Groups: The carboxylic acid groups on the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment. This activation step is optimally performed at a slightly acidic pH (4.5-6.0).[1][2]

  • Amide Bond Formation: The NHS-activated antibody is then reacted with this compound. The primary amine group of the dye nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This coupling reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).[3][4]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Monoclonal Antibody (mAb)User-defined-
This compoundLumiprobe25430
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)--
Coupling Buffer (1X PBS, pH 7.4)--
Quenching Buffer (1 M Tris-HCl, pH 8.0)--
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher Scientific89882
Spectrophotometer--
1.5 mL Microcentrifuge Tubes--

Experimental Protocols

Antibody Preparation
  • Prepare the antibody solution at a concentration of 2-5 mg/mL in 1X PBS, pH 7.4.

  • If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it is crucial to remove them. Perform buffer exchange into 1X PBS using a desalting column or dialysis.

Preparation of Reagent Solutions
  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

  • NHS Stock Solution: Immediately before use, prepare a 10 mg/mL solution of NHS in Activation Buffer.

Antibody Activation
  • In a microcentrifuge tube, add the antibody solution.

  • Add the EDC stock solution to the antibody solution to achieve a final molar excess of 50-100 fold relative to the antibody.

  • Immediately add the NHS stock solution to the antibody solution to achieve a final molar excess of 50-100 fold relative to the antibody.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Purification of Activated Antibody
  • Immediately after activation, remove the excess EDC and NHS using a desalting column pre-equilibrated with Coupling Buffer (1X PBS, pH 7.4). This step is critical to prevent the polymerization of the antibody.

Conjugation of this compound to Activated Antibody
  • To the purified activated antibody, immediately add the this compound stock solution. A typical starting molar excess of dye to antibody is 10-20 fold. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

Quenching the Reaction
  • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Antibody-Dye Conjugate
  • Purify the Cyanine7.5-antibody conjugate from the unconjugated free dye using a desalting column pre-equilibrated with 1X PBS, pH 7.4.

  • Collect the fractions containing the colored conjugate, which will elute first.

Data Presentation

Table 1: Key Reaction Parameters

ParameterRecommended Range/ValueNotes
Antibody Concentration2 - 5 mg/mLHigher concentrations can improve conjugation efficiency.
Activation Buffer pH4.5 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[1][2]
Coupling Buffer pH7.2 - 8.5Optimal for the reaction of NHS esters with amines.[3][4]
EDC:Antibody Molar Ratio50:1 to 100:1Should be optimized for each antibody.
NHS:Antibody Molar Ratio50:1 to 100:1Should be optimized for each antibody.
Dye:Antibody Molar Ratio10:1 to 20:1Starting point for optimization.
Activation Time15 - 30 minutes
Conjugation Time2 hoursCan be extended overnight at 4°C.
Quenching Time15 minutes

Table 2: Spectral Properties of Cyanine7.5

PropertyValueReference
Excitation Maximum (λex)~788 nm[5]
Emission Maximum (λem)~808 nm[5]
Molar Extinction Coefficient (ε)223,000 M⁻¹cm⁻¹[5]
Correction Factor at 280 nm (CF₂₈₀)~0.036 (for Cy7 amine)[6]

Note: The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at the excitation maximum. This value can vary between dye batches and should ideally be determined experimentally.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of Cyanine7.5 (~788 nm, Aₘₐₓ).

  • Calculate the concentration of the antibody: Antibody Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_antibody

    • ε_antibody for IgG is typically 210,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the dye: Dye Concentration (M) = Aₘₐₓ / ε_dye

  • Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most applications is typically between 2 and 8.

Storage of the Conjugate

Store the purified Cyanine7.5-antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Storage antibody_prep Antibody Preparation (2-5 mg/mL in PBS) activation Antibody Activation (EDC/NHS, pH 4.5-6.0, 15-30 min) antibody_prep->activation reagent_prep Reagent Preparation (Cy7.5, EDC, NHS) reagent_prep->activation purify_activated Purification of Activated Antibody activation->purify_activated conjugation Conjugation (Cy7.5 amine, pH 7.2-8.5, 2h) purify_activated->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purify_final Purification of Conjugate quenching->purify_final dol_calc DOL Calculation (Spectrophotometry) purify_final->dol_calc storage Storage (4°C or -20°C/-80°C) dol_calc->storage

Caption: Experimental workflow for conjugating this compound to antibodies.

signaling_pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Ab_COOH Antibody-COOH O_acylisourea O-acylisourea intermediate Ab_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea Ab_NHS Antibody-NHS ester O_acylisourea->Ab_NHS + NHS NHS NHS->Ab_NHS Conjugate Antibody-CO-NH-Cyanine7.5 Ab_NHS->Conjugate + Cy7_5_NH2 Cyanine7.5-NH2 Cy7_5_NH2->Conjugate

Caption: Chemical pathway for EDC-NHS mediated conjugation of this compound.

References

Application Notes and Protocols for Cyanine7.5 Amine Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development for labeling peptides and other biomolecules.[1][] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~776 nm) allows for deep tissue penetration and reduced background autofluorescence, making it an ideal probe for in vivo imaging applications.[][3] This document provides a detailed, step-by-step guide for the covalent labeling of peptides containing primary amine groups with Cy7.5 NHS ester.

The labeling reaction involves the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of Cy7.5 and a primary amine on the peptide, such as the N-terminal amine or the side chain of a lysine residue.[3][4] The efficiency of this reaction is highly dependent on pH and the molar ratio of dye to peptide.[][3]

Key Experimental Considerations

Successful labeling of peptides with Cy7.5 NHS ester requires careful attention to several critical parameters:

  • Peptide Purity and Buffer Composition: The peptide should be of high purity and dissolved in a buffer free of primary amines (e.g., Tris) or ammonium ions, which compete with the peptide for reaction with the NHS ester.[5] Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.[3][6]

  • pH of the Reaction: The reaction is most efficient at a pH of 8.3-8.5.[3][6] At this pH, the primary amines of the peptide are deprotonated and more nucleophilic, while the hydrolysis of the NHS ester is minimized.

  • Dye-to-Peptide Molar Ratio: The optimal molar ratio of Cy7.5 NHS ester to peptide should be determined empirically. A starting point of a 10:1 to 20:1 molar excess of dye is often recommended for initial experiments.[6]

  • Purification of the Labeled Peptide: Removal of unreacted dye and byproducts is crucial for accurate downstream applications.[] Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for Cyanine7.5 and recommended starting conditions for peptide labeling.

Table 1: Spectral Properties of Cyanine7.5

PropertyValueReference
Excitation Maximum (Ex)~750 nm[3]
Emission Maximum (Em)~776 nm[3]
Molar Extinction Coefficient~275,000 cm⁻¹M⁻¹[8][9]

Table 2: Recommended Starting Conditions for Cy7.5 Peptide Labeling

ParameterRecommended ValueReference
Peptide Concentration1-10 mg/mL[3]
Reaction Buffer0.1 M Sodium Bicarbonate or PBS[3][6]
Reaction pH8.3 - 8.5[3][6]
Dye Stock Solution10 mM in anhydrous DMSO[5][6]
Dye:Peptide Molar Ratio10:1 to 20:1[6]
Reaction Time1-4 hours at room temperature[6][10]
Reaction TemperatureRoom Temperature or 4°C[][10]

Experimental Workflow

The overall workflow for Cyanine7.5 amine peptide labeling consists of four main stages: preparation of reagents, the labeling reaction, purification of the conjugate, and characterization of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization peptide_prep Prepare Peptide Solution (Amine-free buffer, pH 7.2-7.4) adjust_ph Adjust Peptide Solution pH (to 8.3-8.5 with 1M Bicarbonate) peptide_prep->adjust_ph dye_prep Prepare Cy7.5 NHS Ester Stock (10 mM in anhydrous DMSO) add_dye Add Cy7.5 Stock to Peptide Solution dye_prep->add_dye adjust_ph->add_dye incubate Incubate (1-4h, RT, protected from light) add_dye->incubate purify Purify Labeled Peptide (Size-Exclusion Chromatography or RP-HPLC) incubate->purify characterize Characterize Conjugate (Spectrophotometry, Mass Spectrometry) purify->characterize

Caption: Experimental workflow for this compound peptide labeling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific peptides.

Materials and Reagents:

  • Peptide containing a primary amine

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[3]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1 M Tris-HCl, pH 8.0 (for quenching, optional)

  • Purification column (e.g., Sephadex G-25 desalting column)[6]

  • Spectrophotometer

  • Mass Spectrometer

Procedure:

  • Peptide Preparation:

    • If the peptide is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.[6]

    • Adjust the peptide concentration to 1-10 mg/mL in the amine-free buffer.[3]

  • Dye Preparation:

    • Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction.[5][6]

  • Labeling Reaction:

    • Transfer the desired amount of peptide solution to a microcentrifuge tube.

    • Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the peptide solution to adjust the final pH.[6] A final buffer concentration of 0.1 M is recommended.

    • Calculate the required volume of the 10 mM Cy7.5 NHS ester stock solution to achieve the desired dye-to-peptide molar ratio (e.g., 10:1).

    • Slowly add the calculated volume of the dye solution to the peptide solution while gently vortexing.[6]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[6][10]

  • Purification of the Labeled Peptide:

    • It is crucial to remove any unreacted dye from the labeled peptide.[]

    • Method A: Size-Exclusion Chromatography (Desalting Column):

      • Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.[6]

      • Apply the reaction mixture to the center of the resin bed.

      • Centrifuge the column to collect the purified peptide conjugate. The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.[6]

    • Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • RP-HPLC can be used to separate the labeled peptide from the unlabeled peptide and free dye.[10][11]

      • The separation is based on the hydrophobicity of the molecules. The labeled peptide will have a longer retention time than the unlabeled peptide.

  • Characterization of the Labeled Peptide:

    • Degree of Labeling (DOL): The DOL, which is the number of dye molecules per peptide, can be determined spectrophotometrically.[6]

      • Measure the absorbance of the purified conjugate at the absorbance maximum of the peptide (e.g., 280 nm for peptides containing tryptophan or tyrosine) and at ~750 nm for Cy7.5.

      • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the peptide and Cy7.5.

    • Mass Spectrometry: Confirm the successful conjugation and determine the exact molecular weight of the labeled peptide using mass spectrometry.[11][12]

Storage

Store the labeled peptide in a suitable buffer (e.g., PBS) at -20°C, protected from light. The addition of a cryoprotectant like glycerol may be beneficial for long-term stability.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency pH of the reaction is too low.Ensure the reaction pH is between 8.3 and 8.5.
Presence of primary amines in the buffer.Exchange the peptide into an amine-free buffer.[5]
Low peptide concentration.Increase the peptide concentration to 1-10 mg/mL.[3]
Hydrolyzed NHS ester.Prepare a fresh stock solution of Cy7.5 NHS ester in anhydrous DMSO immediately before use.[6]
Over-labeling High dye-to-peptide molar ratio.Reduce the molar excess of the Cy7.5 NHS ester.
Precipitation of Peptide High concentration of organic solvent (DMSO).Keep the volume of the DMSO stock solution to a minimum (ideally <10% of the total reaction volume).
Poor Recovery After Purification Non-specific binding to the purification column.Choose a purification method and column material appropriate for the peptide's properties.
Instability of the peptide.Perform the labeling and purification steps at 4°C.

References

Application Notes and Protocols for Cyanine7.5 Amine in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 amine is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research, particularly in the field of drug delivery and in vivo imaging.[][2] Its primary amine group allows for covalent conjugation to nanoparticles, enabling the tracking and quantification of these delivery vehicles within biological systems.[3][4] The NIR fluorescence properties of Cyanine7.5 are advantageous for deep-tissue imaging due to reduced background autofluorescence from tissues.[2]

This document provides detailed application notes and experimental protocols for the surface modification of carboxylated nanoparticles with this compound using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of the Cyanine7.5 dye.[5][6][7]

Core Principles of EDC/NHS Chemistry

The conjugation of this compound to carboxylated nanoparticles is a two-step process:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate can react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[5][6]

  • Amine Coupling: The NHS ester readily reacts with the primary amine of Cyanine7.5 to form a stable amide bond, covalently linking the dye to the nanoparticle surface.[5][6]

Experimental Protocols

Materials and Equipment

Reagents:

  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound[3]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized (DI) water

Equipment:

  • pH meter

  • Vortex mixer

  • Centrifuge or magnetic separator (depending on nanoparticle type)

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Lyophilizer (optional)

  • Reaction vials/tubes

  • Pipettes and tips

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol is a general guideline and may require optimization based on the specific type and concentration of nanoparticles used.

1. Preparation of Nanoparticles and Reagents:

  • Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 5.0-6.0) to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Freshly prepare stock solutions of EDC and NHS in MES buffer (0.1 M, pH 5.0-6.0).

2. Activation of Carboxyl Groups:

  • To the nanoparticle suspension, add EDC and NHS. The molar ratio of EDC and NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 and 25:1 (EDC:carboxyl and NHS:carboxyl respectively) can be used.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation with this compound:

  • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles will depend on the desired degree of labeling and should be optimized. A starting molar excess of 5-20 fold of the dye to the nanoparticles can be used.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding PBS (pH 7.4).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, protected from light.

4. Quenching of the Reaction:

  • Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of Labeled Nanoparticles:

  • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. For magnetic nanoparticles, a magnetic separator can be used.

  • Remove the supernatant containing unreacted dye and reagents.

  • Resuspend the nanoparticle pellet in fresh PBS.

  • Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of unbound Cyanine7.5.

  • Alternatively, dialysis can be used for purification.

6. Storage:

  • Resuspend the final purified Cyanine7.5-labeled nanoparticles in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide).

  • Store at 4°C, protected from light.

Protocol 2: Characterization of Cyanine7.5-Labeled Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles before and after conjugation.

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • An increase in hydrodynamic diameter is expected after conjugation, while a low PDI value (typically < 0.3) indicates a monodisperse sample.

2. Zeta Potential Measurement:

  • Measure the zeta potential of the nanoparticles before and after conjugation to confirm the change in surface charge.

  • Carboxylated nanoparticles will have a negative zeta potential. Successful conjugation with this compound will result in a less negative or potentially positive zeta potential, depending on the number of amine groups introduced and the initial surface charge.[5][8]

3. Quantification of Cyanine7.5 Conjugation (UV-Vis Spectroscopy):

  • Measure the absorbance spectrum of the purified Cyanine7.5-labeled nanoparticle suspension using a UV-Vis spectrophotometer.

  • Cyanine7.5 has a characteristic absorbance maximum around 788 nm.[9]

  • Create a standard curve of free this compound of known concentrations in the same buffer.

  • Use the absorbance of the labeled nanoparticles at the maximum wavelength of Cyanine7.5 and the standard curve to determine the concentration of conjugated dye.

  • The degree of labeling can be calculated by relating the molar concentration of the dye to the molar concentration of the nanoparticles.

Data Presentation

ParameterBefore ConjugationAfter Conjugation with this compound
Hydrodynamic Diameter (nm) Varies by nanoparticle typeExpected slight increase
Polydispersity Index (PDI) < 0.3 for monodisperse sampleShould remain < 0.3
Zeta Potential (mV) Negative (e.g., -30 to -50 mV)Less negative or positive
Fluorescence Emission Max (nm) N/A~808 nm

Table 1: Expected Physicochemical Properties of Nanoparticles Before and After this compound Conjugation.

ReagentMolar Ratio (to Carboxyl Groups)Recommended Range
EDC 10:12:1 to 50:1
NHS/Sulfo-NHS 25:15:1 to 100:1
This compound Varies (to nanoparticles)5:1 to 20:1 molar excess

Table 2: Recommended Molar Ratios for EDC/NHS Coupling Reaction. Note: These ratios are starting points and should be optimized for each specific nanoparticle system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_characterization Characterization NP_prep Disperse Carboxylated Nanoparticles in MES Buffer Activation Activation: Add EDC/NHS to Nanoparticles (15-30 min, RT) NP_prep->Activation Dye_prep Dissolve this compound in DMSO/DMF Conjugation Conjugation: Add this compound Adjust pH to 7.2-8.5 (2-4h RT or O/N 4°C) Dye_prep->Conjugation Reagent_prep Prepare Fresh EDC/NHS Solutions in MES Buffer Reagent_prep->Activation Activation->Conjugation Quenching Quenching: Add Hydroxylamine/Tris (15-30 min, RT) Conjugation->Quenching Purify Purification: Centrifugation/Washing or Dialysis Quenching->Purify Store Resuspend and Store at 4°C Purify->Store DLS DLS: Size & PDI Purify->DLS Zeta Zeta Potential: Surface Charge Purify->Zeta UVVis UV-Vis: Quantification Purify->UVVis Fluor Fluorescence Spectroscopy Purify->Fluor

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_activation Activation Step (pH 5.0-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) NP_COOH Nanoparticle-COOH O_acylisourea O-acylisourea intermediate (unstable) NP_COOH->O_acylisourea + EDC EDC NHS_ester NHS-ester intermediate (semi-stable) O_acylisourea->NHS_ester + NHS NHS Final_Product Nanoparticle-CO-NH-Cyanine7.5 (Stable Amide Bond) NHS_ester->Final_Product + Cy7_5_NH2 Cyanine7.5-NH2

Caption: EDC/NHS reaction mechanism for conjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS reagents- Incorrect pH of reaction buffers- Presence of amine-containing buffers (e.g., Tris) during activation- Insufficient molar excess of reagents- Use freshly prepared EDC/NHS solutions.- Verify the pH of MES and PBS buffers.- Use non-amine containing buffers for the activation step.- Optimize the molar ratios of EDC, NHS, and this compound.
Nanoparticle Aggregation - Loss of stabilizing surface charge after conjugation- High concentration of nanoparticles during reaction- Inadequate mixing- Optimize the degree of labeling to maintain colloidal stability.- Perform the reaction at a lower nanoparticle concentration.- Ensure gentle and continuous mixing throughout the reaction.
No or Low Fluorescence Signal - Instrument not sensitive in the NIR range- Aggregation-induced quenching of the dye- Low degree of labeling- Ensure the fluorometer is equipped with a detector for the NIR range.- Confirm nanoparticle dispersion by DLS. If aggregated, optimize the conjugation to prevent this.- Increase the molar excess of this compound during conjugation and quantify the degree of labeling.
High Polydispersity Index (PDI) - Nanoparticle aggregation- Incomplete removal of unreacted reagents- See "Nanoparticle Aggregation" above.- Ensure thorough purification of the final product.

References

Application Notes and Protocols for Cyanine7.5 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow cytometry and other fluorescence-based applications.[1] Its emission in the NIR spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio. The primary amine group on the Cy7.5 molecule allows for its covalent conjugation to various biomolecules, making it a versatile tool for cell analysis.

This document provides detailed application notes and protocols for the use of Cyanine7.5 amine in flow cytometry, with a focus on two primary applications: the labeling of proteins and antibodies for immunophenotyping, and the discrimination of live and dead cells for viability assessment.

Key Properties of this compound

This compound possesses spectral properties that make it well-suited for flow cytometry, particularly in multicolor panels where spectral overlap can be a challenge. Its excitation and emission maxima are in the near-infrared range, which is often less crowded in typical flow cytometry setups.

Table 1: Spectral and Physical Properties of this compound

PropertyValueReference
Excitation Maximum~788 nm[1]
Emission Maximum~808 nm[1]
Molar Extinction Coefficient~223,000 cm⁻¹M⁻¹[1]
Molecular Weight~749.1 g/mol [1]
SolubilityGood in DMSO and DMF[1]
Storage Conditions-20°C in the dark[1]

Application 1: Labeling of Antibodies and Proteins

This compound can be used to label antibodies and other proteins for flow cytometry-based immunophenotyping. The amine group of the dye can be covalently linked to a carboxyl group on the target protein, often activated as an N-hydroxysuccinimide (NHS) ester.

Experimental Protocol: Antibody Labeling with Cyanine7.5

This protocol outlines the general steps for conjugating this compound to an antibody. Note that the optimal dye-to-protein ratio should be determined empirically for each antibody.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, such as PBS)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Activate this compound (if not using a pre-activated form):

    • Dissolve this compound and a molar excess of NHS in anhydrous DMF or DMSO.

    • Add a molar excess of EDC or DCC to the solution.

    • Incubate at room temperature for 1-2 hours to form the NHS ester of Cyanine7.5.

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated Cyanine7.5 NHS ester solution to the antibody solution while gently stirring. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7.5 (around 788 nm).

Data Presentation: Staining Index

Table 2: Illustrative Staining Index for Near-Infrared Dyes in Flow Cytometry

Fluorophore (Spectrally Similar to Cy7.5)Excitation LaserEmission FilterStaining Index (Illustrative)
Alexa Fluor 750633 nm780/60 BPHigh
APC-Cy7633 nm780/60 BPVery High

Note: The staining index is instrument-dependent and should be determined empirically.

Application 2: Live/Dead Cell Discrimination

A primary application of this compound in flow cytometry is for the discrimination of live and dead cells. As an amine-reactive dye, it can differentiate between cells with intact and compromised cell membranes. This is particularly useful for excluding dead cells from analysis, as they can non-specifically bind antibodies and lead to false-positive results.[2]

Signaling Pathway and Mechanism of Action

The mechanism of live/dead cell discrimination by amine-reactive dyes like Cyanine7.5 is based on the integrity of the cell membrane. In live cells, the dye can only react with the primary amines on the cell surface, resulting in a dim signal. In dead cells, the compromised cell membrane allows the dye to enter the cytoplasm and react with the abundant intracellular proteins, leading to a much brighter fluorescent signal.[2][3]

G cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane surface_amines Surface Amines dim_signal Dim Fluorescence surface_amines->dim_signal Results in cy75_amine_ext This compound (Extracellular) cy75_amine_ext->surface_amines Reacts with dead_cell Compromised Cell Membrane cy75_amine_ext->dead_cell Enters Cell cy75_amine_int This compound (Intracellular) dead_cell->cy75_amine_int intracellular_amines Intracellular Amines bright_signal Bright Fluorescence intracellular_amines->bright_signal Results in cy75_amine_int->intracellular_amines Reacts with

Caption: Mechanism of live/dead cell discrimination by this compound.

Experimental Protocol: Live/Dead Cell Staining with this compound

This protocol provides a general procedure for staining cells with this compound for viability assessment in flow cytometry.

Materials:

  • Single-cell suspension

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), protein-free

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve the lyophilized this compound in anhydrous DMSO to a stock concentration of 1 mg/mL. Mix well.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Cell Suspension:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with protein-free PBS.

    • Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution in protein-free PBS. The optimal concentration should be determined by titration, but a starting concentration of 1 µg/mL is recommended.

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells once with 2 mL of flow cytometry staining buffer to remove unbound dye.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspension and Analysis:

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

    • The cells are now ready for further antibody staining or for immediate analysis on a flow cytometer equipped with a near-infrared laser (e.g., 633 nm or 785 nm) and appropriate emission filters (e.g., 780/60 BP).

Experimental Workflow

The following diagram illustrates the workflow for a typical flow cytometry experiment incorporating live/dead staining with this compound followed by immunophenotyping.

G start Start: Single-Cell Suspension wash1 Wash with Protein-Free PBS start->wash1 stain_viability Stain with this compound (15-30 min, RT, dark) wash1->stain_viability wash2 Wash with Staining Buffer stain_viability->wash2 block Block Fc Receptors wash2->block stain_antibody Stain with Fluorophore- Conjugated Antibodies block->stain_antibody wash3 Wash with Staining Buffer stain_antibody->wash3 fixation Optional: Fixation and Permeabilization for Intracellular Staining wash3->fixation acquire Acquire on Flow Cytometer wash3->acquire For Surface Staining Only fixation->acquire analyze Data Analysis: Gate on Live Cells acquire->analyze

Caption: Workflow for flow cytometry with live/dead staining.

Conclusion

This compound is a valuable tool for flow cytometry, offering the benefits of near-infrared fluorescence for applications ranging from antibody labeling to live/dead cell discrimination. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific experimental conditions. The use of this compound can contribute to the generation of high-quality, reliable flow cytometry data, particularly in complex, multicolor experiments.

References

Application Notes and Protocols for Cyanine7.5 Amine Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules, including oligonucleotides. Its fluorescence in the NIR spectrum (absorbance maximum ~749-788 nm, emission maximum ~776-808 nm) makes it ideal for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][2] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Cy7.5 N-hydroxysuccinimide (NHS) ester.

The labeling reaction involves the formation of a stable amide bond between a primary aliphatic amine on the oligonucleotide and the NHS ester of Cy7.5.[3][4] This method is highly efficient and specific for primary amines under slightly basic conditions.

Core Concepts of NHS Ester Chemistry

N-hydroxysuccinimide esters are reactive compounds that readily couple with primary amino groups.[5] The reaction is highly dependent on pH; at a low pH, the amino group is protonated, hindering the reaction, while at a higher pH, the hydrolysis of the NHS ester becomes a competing reaction.[5] The optimal pH for this conjugation is typically between 8.3 and 8.5.[5]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
Amine-modified OligonucleotideLyophilized solid, of known quantity (e.g., 0.2 µmole)
Cy7.5 NHS EsterHigh purity, stored desiccated at -20°C
Anhydrous Dimethyl Sulfoxide (DMSO)High purity, freshly opened
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer1 M Tris-HCl, pH 8.0 (Optional)
Purification ColumnDesalting column (e.g., Sephadex G-25) or HPLC system
Storage BufferNuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Preparation of Reagents

a. Amine-Modified Oligonucleotide Solution:

  • Dissolve the lyophilized amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.3 to 0.8 mM. For a 0.2 µmole synthesis, dissolving the oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer is a common starting point.[3]

b. Cy7.5 NHS Ester Stock Solution:

  • Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.[1][6] This solution should be prepared fresh for each labeling reaction.

Oligonucleotide Labeling Reaction
  • To the dissolved amine-modified oligonucleotide, add the freshly prepared Cy7.5 NHS ester stock solution. A molar dye-to-oligonucleotide ratio of 5:1 to 20:1 is recommended for initial experiments.[1][3]

  • Gently vortex the reaction mixture.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.[4][5] An overnight incubation at 4°C is also possible.[5]

  • (Optional) To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This step is generally not necessary as the unreacted NHS ester will hydrolyze over time in the aqueous buffer.[4]

Purification of the Labeled Oligonucleotide

It is crucial to remove the unreacted Cy7.5 dye from the labeled oligonucleotide to ensure accurate quantification and to reduce background signal in downstream applications.

a. Gel Filtration/Desalting:

  • Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or your desired storage buffer according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Elute the labeled oligonucleotide according to the manufacturer's protocol. The larger, labeled oligonucleotide will elute first, while the smaller, unreacted dye will be retained and elute later.

b. High-Performance Liquid Chromatography (HPLC):

  • For higher purity, ion-pair reversed-phase HPLC can be used.[7][8] This method effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

c. Ethanol Precipitation:

  • Add 3M sodium acetate to the reaction mixture to a final concentration of 0.3 M.

  • Add 2.5-3 volumes of cold absolute ethanol and mix well.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a suitable storage buffer. Note that precipitation may not remove all of the free dye.[9]

Characterization of the Labeled Oligonucleotide

a. Spectrophotometric Analysis:

  • Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum for Cy7.5 (~749 nm).[1]

  • The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl).

b. Calculation of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A_dye / ε_dye) / (A_oligo / ε_oligo) Where:

    • A_dye is the absorbance of the dye at its maximum wavelength.

    • ε_dye is the molar extinction coefficient of Cy7.5 (~275,000 M⁻¹cm⁻¹).[10]

    • A_oligo is the absorbance of the oligonucleotide at 260 nm.

    • ε_oligo is the molar extinction coefficient of the oligonucleotide (can be estimated based on the base composition).

Quantitative Data Summary

ParameterValue/RangeReference(s)
Reaction Conditions
pH8.3 - 9.0[4][5][6]
TemperatureRoom Temperature or 4°C[4][5]
Reaction Time1 - 4 hours (or overnight at 4°C)[4][5]
Molar Ratio (Dye:Oligo)5:1 to 20:1[1][3]
Cy7.5 Spectral Properties
Absorbance Maximum (λ_max)~749 - 788 nm[1][2]
Emission Maximum (λ_em)~776 - 808 nm[1][2]
Molar Extinction Coefficient (ε)~275,000 M⁻¹cm⁻¹[10]

Experimental Workflow Diagram

Cyanine7_5_Labeling_Workflow start Start: Amine-Modified Oligonucleotide reagent_prep Reagent Preparation: 1. Dissolve Oligo in Reaction Buffer (pH 8.3-8.5) 2. Prepare Cy7.5 NHS Ester in DMSO start->reagent_prep reaction Labeling Reaction: - Mix Oligo and Cy7.5 NHS Ester - Incubate 1-4h at RT (in dark) reagent_prep->reaction purification Purification: - Gel Filtration (Desalting) - or HPLC - or Ethanol Precipitation reaction->purification characterization Characterization: - UV-Vis Spectroscopy - Calculate Degree of Labeling (DOL) purification->characterization storage Storage: -20°C in Nuclease-Free Buffer characterization->storage end End: Cy7.5 Labeled Oligonucleotide storage->end

Caption: Workflow for Cyanine7.5 amine labeling of oligonucleotides.

References

Application Notes and Protocols for In Vivo Imaging Using Cyanine7.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in small animal in vivo imaging. Its fluorescence emission in the NIR window (700-900 nm) minimizes absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[1] This makes Cy7.5 an ideal candidate for a variety of in vivo applications, including cancer research, biodistribution studies of therapeutic agents, and sentinel lymph node mapping.[1]

This document provides detailed protocols for the conjugation of Cy7.5 to molecules containing primary amines and their subsequent use in in vivo imaging studies.

Core Principles of Cy7.5 Amine Conjugation

Cyanine7.5 is often supplied as an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines (such as the ε-amino group of lysine residues on proteins) under slightly basic conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[2] This is the most common strategy for labeling proteins, antibodies, peptides, and other amine-containing molecules for in vivo imaging. Alternatively, Cy7.5 can be functionalized with an amine group, which can then be conjugated to molecules with other reactive groups.[3][4]

Key Experimental Parameters

Successful and reproducible in vivo imaging experiments with Cy7.5 conjugates depend on the careful optimization of several parameters. The following tables summarize key quantitative data and recommended ranges for the conjugation process and subsequent imaging studies.

Table 1: Key Parameters for Cy7.5 NHS Ester Conjugation to Proteins/Antibodies

ParameterRecommended Range/ValueNotes
Antibody/Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[2][5]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5)The reaction is pH-dependent; lower pH reduces reactivity by protonating the amine groups.[2][6] Avoid amine-containing buffers like Tris.[5]
Dye-to-Protein Molar Ratio5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[2][7]
Reaction Time1 - 4 hoursIncubation time can be adjusted to control the extent of labeling.[8]
Reaction TemperatureRoom Temperature (20-25°C)The reaction is typically performed at room temperature.[2]
Degree of Labeling (DOL)2 - 10The optimal DOL depends on the specific antibody and its application. Over-labeling can affect protein function.[2][7]

Table 2: Typical Parameters for In Vivo Imaging Studies in Mice

ParameterTypical Value/RangeNotes
Animal ModelAthymic nude (nu/nu) miceRecommended to reduce light scattering and absorption by fur.[9]
DietLow-fluorescence/chlorophyll-free dietFeed for at least one week prior to imaging to reduce autofluorescence.[1]
AnesthesiaIsoflurane (1-3%)Delivered via an induction chamber and nose cone during imaging.[1]
Probe Dosage (Antibody)1-2 nmol per mouseThis is a typical starting dose.
Probe Dosage (Small Molecule)0.5 mg/kg - 5 mg/kgDose will vary significantly based on the conjugate.[3][10]
Injection RouteIntravenous (i.v.) via tail veinMost common route for systemic delivery.[1]
Injection Volume100 - 200 µLA typical volume for a mouse.[1]
Cy7.5 Excitation Filter~745 nmOptimal excitation wavelength.[1][11]
Cy7.5 Emission Filter~780 - 800 nmOptimal emission wavelength.[1][11]
Imaging Time Points1, 4, 24, 48, 72 hours post-injectionTime points should be optimized to determine the peak signal-to-background ratio.[1]

Experimental Protocols

Protocol 1: Conjugation of Cy7.5 NHS Ester to an Antibody

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody.

Materials:

  • IgG Antibody (in an amine-free buffer like PBS)

  • Cy7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Purification Column (e.g., Sephadex G-25)

  • Sterile, nuclease-free water

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dilute the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.[2][5] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[5]

  • Prepare the Dye Solution:

    • Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[1] This solution should be used immediately.

  • Calculate Molar Ratio:

    • Determine the moles of antibody and dye.

    • For a starting point, use a 10:1 molar ratio of Cy7.5 NHS ester to antibody.[2][7]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the Cy7.5 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25).[8]

    • Elute with PBS (pH 7.4). The first colored fraction will be the Cy7.5-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[2] Always protect from light.

Protocol 2: In Vivo Imaging of a Cy7.5-Labeled Antibody in a Tumor-Bearing Mouse

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Purified Cy7.5-labeled antibody

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation:

    • For at least one week prior to imaging, provide the mice with a low-fluorescence or chlorophyll-free diet to minimize autofluorescence.[1]

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane.[1]

  • Probe Preparation and Administration:

    • Dilute the Cy7.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[1]

    • Acquire a baseline (pre-injection) image of the anesthetized mouse to assess background autofluorescence.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]

  • Image Acquisition:

    • Transfer the anesthetized mouse to the imaging chamber, maintaining anesthesia with 1-2% isoflurane via a nose cone.[1]

    • Image the mice at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1]

    • Use the appropriate filter set for Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).[1]

    • Optimize imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.[1]

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[1]

  • Ex Vivo Organ Analysis:

    • After the final imaging session, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the dissected organs to confirm the in vivo findings and assess the biodistribution of the probe.[1]

Visualizations

experimental_workflow cluster_conjugation Step 1: Cy7.5 Conjugation cluster_invivo Step 2: In Vivo Imaging cluster_analysis Step 3: Data Analysis prep_antibody Prepare Antibody Solution (2-10 mg/mL, pH 8.5) conjugate Incubate Antibody + Dye (1-2h, Room Temp) prep_antibody->conjugate prep_dye Prepare Cy7.5 NHS Ester (10 mg/mL in DMSO) prep_dye->conjugate purify Purify Conjugate (Gel Filtration) conjugate->purify animal_prep Animal Preparation (Low-Fluorescence Diet, Anesthesia) purify->animal_prep baseline_img Acquire Baseline Image animal_prep->baseline_img injection Inject Cy7.5 Conjugate (i.v. tail vein) baseline_img->injection invivo_imaging In Vivo Imaging at Time Points (1h, 4h, 24h, 48h) injection->invivo_imaging roi_analysis ROI Analysis (Tumor vs. Background) invivo_imaging->roi_analysis exvivo_imaging Ex Vivo Organ Imaging invivo_imaging->exvivo_imaging calc_tbr Calculate Tumor-to-Background Ratio roi_analysis->calc_tbr

Caption: Experimental workflow for in vivo imaging with Cy7.5 amine conjugates.

targeted_imaging_pathway cy7_conjugate Cy7.5-Labeled Antibody Cy7.5 Antibody receptor Target Receptor (e.g., on Tumor Cell) cy7_conjugate->receptor Binding internalization Internalization (Endocytosis) receptor->internalization Receptor-Mediated cell_membrane Cell Membrane signal Fluorescence Signal (Detected by Imaging System) internalization->signal Signal Accumulation

Caption: Conceptual diagram of targeted in vivo fluorescence imaging.

References

Application Notes and Protocols for Cyanine7.5 Amine Labeling in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued in biological imaging for its deep tissue penetration and minimal background autofluorescence.[1] This document provides detailed application notes and protocols for the use of Cyanine7.5 amine, a derivative of the Cy7.5 dye containing a primary amine group. This functional group allows for the covalent labeling of molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), enabling the fluorescent tagging of a wide range of biomolecules for applications in fluorescence microscopy, in vivo imaging, and flow cytometry.[2][3] The resulting amide bond is highly stable, ensuring a robust fluorescent signal for downstream applications.[1]

Data Presentation

The spectral and photophysical properties of Cyanine7.5 are summarized in the table below. These values are crucial for designing imaging experiments, including the selection of appropriate excitation sources and emission filters.

PropertyValueReference(s)
Maximum Excitation (λex)~788 nm[4]
Maximum Emission (λem)~808 nm[4]
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.10 - 0.30[5][6]
Stokes Shift~20 nm[4]
Molecular WeightVaries by salt form
SolubilityGood in DMSO, DMF
Reactive GroupPrimary Amine
Reacts WithActivated Esters (e.g., NHS), Aldehydes, Ketones[3]

Experimental Protocols

Protocol 1: Labeling of a Carboxylated Molecule with this compound using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a target molecule (e.g., a protein with accessible glutamate or aspartate residues, or a carboxyl-functionalized nanoparticle) and its subsequent conjugation to this compound.

Materials:

  • Target molecule with carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and a cryoprotectant like glycerol if freezing.

Procedure:

  • Preparation of Target Molecule:

    • Dissolve the carboxylated target molecule in Activation Buffer. Ensure the buffer is free of extraneous amines or carboxylates.

    • If the molecule is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

    • Add a 5-10 fold molar excess of EDC and NHS to the target molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This step creates a reactive NHS-ester intermediate on the target molecule.

  • Preparation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the activated target molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with continuous gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Molecule:

    • Separate the Cyanine7.5-labeled molecule from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.

    • The first colored fraction to elute will be the labeled molecule.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Immunofluorescence Staining with a Cyanine7.5-Labeled Antibody

This protocol outlines a general procedure for using a Cy7.5-labeled antibody for immunofluorescence microscopy of fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Cyanine7.5-labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Cyanine7.5-labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash three times with PBS.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cyanine7.5 (Excitation: ~750-790 nm, Emission: ~800-850 nm) and the counterstain.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxyl_Molecule Carboxylated Target Molecule Activated_Molecule NHS-Ester Activated Target Molecule Carboxyl_Molecule->Activated_Molecule Activation (pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Molecule Labeled_Molecule Cy7.5 Labeled Molecule Activated_Molecule->Labeled_Molecule Conjugation (pH 7.2-7.5) Cy75_Amine Cyanine7.5 Amine Cy75_Amine->Labeled_Molecule Purification Size-Exclusion Chromatography Labeled_Molecule->Purification Final_Product Ready for Microscopy Purification->Final_Product Purified Conjugate

Caption: Workflow for labeling a carboxylated molecule with this compound.

G Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Cy7.5-Labeled Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for indirect immunofluorescence microscopy.

References

Calculating the required amount of Cyanine7.5 amine for labeling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Fluorescent Labeling of Biomolecules with Cyanine7.5

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and diagnostic research.[1][2] Its emission in the NIR spectrum (approximately 808 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological samples, making it an ideal probe for in vivo imaging applications.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for labeling biomolecules with Cyanine7.5, with a primary focus on calculating the necessary quantities for effective conjugation.

The most common strategy for labeling proteins and other amine-containing biomolecules involves the use of an amine-reactive derivative of the dye, such as Cyanine7.5 N-hydroxysuccinimidyl (NHS) ester.[1][4][5] NHS esters react efficiently with primary amines (e.g., the ε-amino group of lysine residues on proteins) under slightly basic conditions (pH 8.0-8.5) to form stable, covalent amide bonds.[5] While this note focuses on the widely used NHS ester chemistry, it is important to note that Cyanine7.5 is also available with a primary amine group ("Cyanine7.5 amine").[6][7] This variant is used for conjugation to molecules containing activated carboxylic acids, a less common but equally viable labeling strategy.[7][8]

This document will provide detailed protocols, calculation guides, and data tables to ensure successful and reproducible labeling of your target biomolecule with Cyanine7.5.

Key Concepts and Calculations

Successful labeling depends on optimizing the molar ratio of dye to the biomolecule in the conjugation reaction.[9] This ratio, often referred to as the Dye-to-Protein (D/P) or Fluorophore-to-Protein (F/P) ratio, influences the final Degree of Labeling (DOL).[9][10] An insufficient amount of dye will result in a low DOL and weak signal, while excessive labeling can lead to fluorescence quenching and potential loss of the biomolecule's biological activity.[9][10]

Calculating the Required Amount of Cyanine7.5 NHS Ester

The fundamental calculation involves determining the mass of the dye needed to achieve a target molar excess in the reaction. A typical starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[5]

Formula for Calculating Dye Mass:

Mass_Dye (mg) = [ (Mass_Protein (mg) / MW_Protein (Da)) * Molar_Ratio * MW_Dye (Da) ]

Where:

  • Mass_Protein: The mass of the protein or biomolecule to be labeled.

  • MW_Protein: The molecular weight of the protein in Daltons.

  • Molar_Ratio: The desired molar excess of dye to protein (e.g., 10 for a 10:1 ratio).

  • MW_Dye: The molecular weight of the Cyanine7.5 NHS ester.

Physicochemical and Spectral Properties

Summarized below are the key properties for Cyanine7.5 derivatives relevant to labeling experiments.

PropertyCyanine7.5 NHS EsterThis compoundReference
Molecular Weight (MW) ~833.8 Da~749.1 Da[7][11]
Excitation Max (λex) ~788 nm~788 nm[7][11]
Emission Max (λem) ~808 nm~808 nm[7][11]
Molar Extinction Coeff. (ε) ~223,000 M⁻¹cm⁻¹~223,000 M⁻¹cm⁻¹[7][11]
Recommended Storage -20°C in the dark, desiccated-20°C in the dark[1][6]
Common Solvents Anhydrous DMSO, DMFDMSO, DMF, Alcohols[7][11]

Experimental Protocols

This section details the step-by-step procedure for labeling a protein with Cyanine7.5 NHS ester.

Materials and Reagents
  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Cyanine7.5 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[5] Avoid buffers containing primary amines like Tris or glycine.[5]

  • Quenching Solution (Optional): 1.5 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0)

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[12]

  • Spectrophotometer

Detailed Labeling Protocol

Step 2.1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[5][13] If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange via dialysis or a desalting column.

  • Ensure the protein solution is free of any substances containing primary amines.[14]

Step 2.2: Dye Preparation

  • Immediately before use, prepare a 10 mg/mL stock solution of Cyanine7.5 NHS ester in anhydrous DMSO or DMF.[5][13]

  • Vortex the solution briefly to ensure the dye is fully dissolved. NHS esters are moisture-sensitive and not stable in solution for long periods.[13]

Step 2.3: The Labeling Reaction

  • Calculate the required volume of the dye stock solution using the formula provided in the "Key Concepts and Calculations" section. A starting molar ratio of 10:1 (dye:protein) is recommended for optimization.

  • While gently stirring the protein solution, slowly add the calculated volume of the dye solution.[5][13]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13] For some proteins, extending the incubation time may increase the degree of labeling.

Step 2.4: Stopping the Reaction (Optional)

  • The reaction can be quenched by adding a quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. This step is optional but can be useful to ensure no unreacted dye remains active.

Purification of the Labeled Conjugate

It is critical to separate the labeled protein from the unreacted, free dye.[10][15] Size-exclusion chromatography is the most common and effective method.[12][16]

  • Equilibrate the size-exclusion column (e.g., G-25) with a suitable buffer (e.g., PBS).

  • Carefully load the reaction mixture onto the top of the column.

  • Begin elution with the equilibration buffer. The labeled protein, being larger, will elute first as a colored band. The smaller, free dye molecules will be retained longer and elute later.[16]

  • Collect the fractions containing the purified, labeled protein.

Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[9]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5 (~788 nm, Aₘₐₓ).[9]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for cyanine dyes is often provided by the manufacturer or can be determined experimentally. A typical CF for Cy7.5 is around 0.05.

    Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF)

    Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

  • Calculate the concentration of the dye.

    Dye Concentration (M) = Aₘₐₓ / ε_dye

  • Calculate the final DOL.

    DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically in the range of 2 to 10.[10]

Visualized Workflows and Chemistry

Caption: Chemical reaction pathway for labeling a protein with a Cy7.5 NHS ester.

G start Start prep_protein 1. Prepare Protein (2-10 mg/mL in amine-free buffer) start->prep_protein calculate 3. Calculate Dye Volume (Target Molar Ratio: 5-20) prep_protein->calculate prep_dye 2. Prepare Dye (10 mg/mL in DMSO/DMF) prep_dye->calculate react 4. Mix & Incubate (1 hour, RT, dark) calculate->react purify 5. Purify Conjugate (Size-Exclusion Chromatography) react->purify analyze 6. Analyze Product (Measure A₂₈₀ & Aₘₐₓ) purify->analyze calc_dol 7. Calculate DOL analyze->calc_dol end End: Purified Labeled Protein calc_dol->end

Caption: Step-by-step experimental workflow for Cy7.5 labeling.

G cluster_inputs Input Parameters cluster_calc Calculation Steps cluster_output Final Result mass_p Mass of Protein (mg) moles_p Calculate Moles of Protein (Mass_P / MW_P) mass_p->moles_p mw_p MW of Protein (Da) mw_p->moles_p mw_d MW of Dye (Da) mass_d Calculate Mass of Dye (Moles_D * MW_D) mw_d->mass_d ratio Target Molar Ratio moles_d Calculate Moles of Dye (Moles_P * Ratio) ratio->moles_d moles_p->moles_d moles_d->mass_d result Required Mass of Dye (mg) mass_d->result

Caption: Logical flow for calculating the required mass of Cy7.5 dye.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Protein concentration too low.[13][14]- Incorrect reaction buffer pH.- Hydrolyzed/inactive NHS ester dye.- Competing amine substances in buffer.[5]- Concentrate protein to >2 mg/mL. - Ensure buffer pH is 8.0-8.5. - Prepare fresh dye solution immediately before use. - Perform buffer exchange to remove Tris, glycine, etc.
High Background/Free Dye - Incomplete purification.[15]- Increase column length or use a finer grade of resin for size-exclusion chromatography. - Ensure complete separation of protein and free dye peaks during fraction collection.
Precipitation of Protein - High concentration of hydrophobic dye.- Over-labeling of the protein.[9]- Add dye solution slowly while stirring. - Reduce the dye:protein molar ratio in the reaction. - If using a non-sulfonated dye, consider switching to a sulfonated, more water-soluble version if available.
Loss of Protein Activity - Labeling of critical lysine residues in the active site.- Over-labeling causing conformational changes.[9]- Reduce the dye:protein molar ratio to achieve a lower DOL. - Try labeling a different functional group on the protein (e.g., thiols on cysteine residues) if possible.

References

Troubleshooting & Optimization

Technical Support Center: Cyanine7.5 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the efficiency of Cyanine7.5 (Cy7.5) amine conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of Cy7.5 NHS ester to amine-containing molecules.

SymptomPossible CauseRecommendation
Low or No Fluorescence Signal Low Conjugation Efficiency: The Cy7.5 dye has not efficiently attached to the target molecule.1. Verify Buffer Conditions: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and ammonium ions, which compete with the target molecule for the dye.[1][2] Use a buffer like phosphate-buffered saline (PBS) or sodium bicarbonate at a pH of 8.3-8.5.[1][3][4] 2. Optimize Molar Ratio: A common starting point is a 10:1 molar ratio of Cy7.5 dye to protein.[2][5] Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your specific molecule.[2] 3. Check Protein Concentration: For efficient labeling, the recommended protein concentration is 2-10 mg/mL.[1][2][5] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1][2][5]
Protein Precipitation: The labeled protein has precipitated out of solution.1. Solvent Concentration: If using a water-insoluble Cy7.5 NHS ester, minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the dye.[6][7] High concentrations of organic solvents can denature proteins.[8] 2. Isoelectric Point: The conjugation process can alter the isoelectric point of the protein.[8] Ensure the reaction buffer pH is not at or near the new isoelectric point of the conjugate.
Incorrect Purification: The unconjugated dye was not completely removed, leading to inaccurate concentration measurements.1. Use Appropriate Purification Method: Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method to separate the labeled protein from the free dye.[1][5] 2. Monitor Elution: The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.[2]
High Background Signal Excess Unconjugated Dye: Free Cy7.5 dye is present in the final sample.Improve Purification: Ensure thorough removal of all unconjugated dye. Consider a second round of purification or a different method like dialysis if background remains high.
Non-specific Binding: The Cy7.5-labeled molecule is binding non-specifically to other components in your assay.1. Blocking Agents: Use appropriate blocking agents (e.g., BSA) in your experimental buffers to reduce non-specific binding. 2. Washing Steps: Increase the number and stringency of washing steps in your protocol.
Inconsistent Results Dye Instability: The Cy7.5 NHS ester has hydrolyzed before reacting with the amine.1. Proper Storage: Store the Cy7.5 NHS ester desiccated and protected from light at -20°C.[6][9] 2. Fresh Dye Solution: Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[5] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[10] The half-life of NHS esters decreases significantly as pH increases.[10]
Variability in Protein Sample: The purity and concentration of the target molecule are inconsistent between experiments.1. Ensure Protein Purity: Use highly purified protein (>95% purity) for conjugation.[11] Impurities with primary amines will compete for the dye.[11] 2. Accurate Concentration Measurement: Precisely determine the concentration of your target molecule before calculating the required amount of dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cy7.5 NHS ester to a primary amine?

A1: The optimal pH for the reaction is between 8.3 and 8.5.[3][4] At a lower pH, the primary amine is protonated and less reactive.[4][8] At a higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing the efficiency of the conjugation reaction.[3][4]

Q2: What buffers should I use for the conjugation reaction?

A2: It is crucial to use a buffer that is free of primary amines.[1][2] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[4] Avoid buffers like Tris or glycine as they will compete with your target molecule for the Cy7.5 NHS ester.[1][2]

Q3: What is the recommended molar ratio of dye to protein?

A3: A good starting point for optimization is a 10:1 molar ratio of Cy7.5 NHS ester to protein.[2][5] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL). It is recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to determine the best condition for your specific experiment.[2]

Q4: What is the ideal protein concentration for labeling?

A4: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][2][5] The labeling efficiency can be significantly lower at protein concentrations below 2 mg/mL.[1][2]

Q5: How should I prepare and store the Cy7.5 NHS ester?

A5: Cy7.5 NHS ester should be stored at -20°C in the dark and desiccated.[6][9] Before the reaction, dissolve the dye in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to make a stock solution.[5][7] This stock solution should be used immediately, as the NHS ester is susceptible to hydrolysis.[4]

Q6: How can I remove the unconjugated dye after the reaction?

A6: The most common method for purifying the Cy7.5-protein conjugate is gel filtration chromatography using a resin like Sephadex G-25.[1][5] The larger labeled protein will elute first, followed by the smaller, free dye molecules.[2] Dialysis can also be used for purification.

Q7: How do I calculate the Degree of Labeling (DOL)?

A7: The DOL, or the average number of dye molecules per protein molecule, can be calculated using spectrophotometry. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7.5 (around 788 nm). The following formula can be used:

  • Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ x CF)] / ε_protein

  • Dye Concentration (M) = A₇₈₈ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance at 280 nm.

  • A₇₈₈ is the absorbance at the maximum wavelength of Cy7.5.

  • CF is the correction factor for the dye's absorbance at 280 nm (refer to the dye manufacturer's data sheet).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Cy7.5 at its maximum absorbance (approximately 223,000 M⁻¹cm⁻¹).[12]

Experimental Protocols
General Protocol for Cy7.5 Labeling of a Protein

This protocol provides a general procedure and may require optimization for your specific protein.

1. Preparation of the Protein

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • If the protein is in a buffer containing primary amines (like Tris or glycine), it must be purified by dialysis against the appropriate amine-free buffer.

  • Adjust the protein concentration to 2-10 mg/mL.[1][2][5]

2. Preparation of the Cy7.5 NHS Ester Stock Solution

  • Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1][5]

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately.

3. Conjugation Reaction

  • Calculate the volume of the Cy7.5 stock solution needed to achieve the desired molar ratio (e.g., 10:1 dye to protein).

  • Slowly add the calculated volume of the Cy7.5 stock solution to the protein solution while gently stirring or vortexing.[5]

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[2][5]

4. Purification of the Conjugate

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with an appropriate buffer (e.g., 1X PBS, pH 7.2-7.4).[1][5]

  • Carefully load the reaction mixture onto the column.

  • Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored band.[2]

  • Collect the fractions containing the labeled protein and combine them.

5. Characterization of the Conjugate

  • Measure the absorbance of the purified conjugate at 280 nm and ~788 nm using a spectrophotometer.

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the FAQ section.

6. Storage of the Conjugate

  • Store the labeled protein at 4°C, protected from light.[2] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage p Protein in Amine-Free Buffer (pH 8.3-8.5) r Mix and Incubate (1 hr, RT, Dark) p->r d Cy7.5 NHS Ester in Anhydrous DMSO d->r pu Gel Filtration (e.g., G-25) r->pu a Spectrophotometry (A280, A788) Calculate DOL pu->a s Store Conjugate (4°C, Dark) a->s

Caption: Experimental workflow for Cyanine7.5 amine conjugation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cy75 Cy7.5-NHS Ester conjugate Cy7.5-Protein Conjugate (Stable Amide Bond) cy75->conjugate protein Protein-NH2 (Primary Amine) protein->conjugate conditions pH 8.3 - 8.5 Amine-Free Buffer conditions->conjugate byproduct NHS Byproduct

Caption: Chemical reaction of Cy7.5 NHS ester with a primary amine.

References

Technical Support Center: Reducing Background Noise in Cyanine7.5 Amine Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7.5 (Cy7.5) amine imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with background noise during their experiments.

Frequently Asked Questions (FAQs)

What are the primary sources of high background noise in Cy7.5 imaging?

High background noise in fluorescence imaging can obscure the true signal from your target, reducing image quality and the reliability of your data. The primary sources of this noise can be categorized into two main groups: nonspecific binding of the fluorescent probe and autofluorescence from the biological sample itself.[1]

  • Nonspecific Binding: This occurs when the Cy7.5-labeled probe adheres to components within the sample other than the intended target. This can be due to:

    • Hydrophobic Interactions: The cyanine dye structure can sometimes lead to nonspecific binding to hydrophobic regions of proteins or lipids.[2][3]

    • Electrostatic Interactions: Charged portions of the probe can interact with oppositely charged molecules in the tissue.[2][4]

    • Unbound Fluorophores: Residual, unbound Cy7.5 dye that was not adequately removed after the labeling reaction can contribute to a diffuse background signal.[1]

  • Autofluorescence: Many biological tissues and cells naturally fluoresce when excited by light, a phenomenon known as autofluorescence.[5][6][7] Common sources include:

    • Endogenous Molecules: Molecules like NADH, flavins, collagen, and elastin have intrinsic fluorescence that can be detected in the same spectral range as Cy7.5.[8][9]

    • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence in tissues.[6]

    • Red Blood Cells: Hemoglobin in red blood cells can also contribute to autofluorescence.[6]

How can I minimize nonspecific binding of my Cy7.5-labeled probe?

Reducing nonspecific binding is crucial for improving the signal-to-noise ratio. This can be achieved through careful optimization of your experimental protocol, particularly the blocking and washing steps.

  • Effective Blocking: Blocking unoccupied sites on your sample before introducing the probe can significantly reduce nonspecific binding.[10]

    • Protein-Based Blockers: Solutions containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used to block nonspecific sites.[2][10][11] BSA is effective at shielding charged surfaces and reducing nonspecific protein-protein interactions.[2][4]

    • Specialized Blocking Buffers: For challenging applications, commercially available background suppressor systems can be more effective, especially for dyes with high charges.[7]

  • Optimizing Probe Concentration: Using an excessive concentration of the fluorescent probe can lead to increased background signal.[1][7][10] It is essential to perform a titration to determine the optimal probe concentration that provides a strong signal with minimal background.[1][7]

  • Modifying Buffer Composition:

    • Increased Salt Concentration: Adding salts like NaCl to your buffers can help disrupt nonspecific electrostatic interactions.[2][3][4]

    • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can minimize nonspecific binding caused by hydrophobic interactions.[2][3][4]

What are the best practices for washing steps to reduce background?

Thorough washing after probe incubation is critical for removing unbound and nonspecifically bound probes.[1]

  • Increase Wash Duration and Volume: Extending the washing time and using a larger volume of washing buffer can improve the removal of background signal.[10]

  • Incorporate Detergents: Including a mild detergent like Tween-20 in your wash buffer helps to disrupt nonspecific interactions.[3][10]

  • Optimize Wash Buffer Stringency: The composition of your wash buffer can be adjusted to be more or less stringent. This can involve altering the salt and detergent concentrations.[3] It may be necessary to experiment to find the right balance that removes background without affecting your specific signal.

How can I address tissue autofluorescence?

While Cy7.5 operates in the near-infrared (NIR) spectrum, which generally has lower autofluorescence than visible wavelengths, it can still be a significant issue in some tissues.[6][12]

  • Pre-screen Tissues: It is recommended to image an unstained control section of your tissue to assess the baseline level of autofluorescence in your channels of interest.[5]

  • Use of Quenching Agents: Commercially available reagents can quench autofluorescence from specific sources like lipofuscin.[6]

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to computationally separate the specific Cy7.5 signal from the autofluorescence signal based on their distinct emission spectra.

  • Proper Filter Selection: Ensure that your imaging setup uses high-quality filters with narrow bandwidths to minimize the collection of out-of-band light, including autofluorescence.

How do imaging parameters affect the signal-to-noise ratio?

The way you acquire your images can have a significant impact on the final signal-to-noise ratio (SNR).[13][14]

  • Exposure Time and Excitation Intensity: Increasing exposure time or excitation light intensity can boost your signal, but it will also increase the background and can lead to photobleaching and phototoxicity.[15] It is important to find a balance that maximizes signal without significantly increasing noise.

  • Detector Settings: For confocal microscopy, adjusting the pinhole size can affect the SNR. A smaller pinhole can reduce out-of-focus light and background but may also reduce the desired signal.[13][14]

  • Image Averaging: Acquiring multiple images and averaging them can help to reduce random noise and improve the SNR.[15]

Troubleshooting Guide & Experimental Protocols

Protocol: General Staining for Cy7.5-Amine Labeled Probes

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.

  • Sample Preparation: Prepare your tissue sections or cells according to your standard protocol (e.g., fixation, permeabilization).

  • Blocking:

    • Prepare a blocking buffer (e.g., Phosphate Buffered Saline (PBS) with 1% BSA and 0.1% Tween-20).

    • Incubate the sample in blocking buffer for 1 hour at room temperature.

  • Probe Incubation:

    • Dilute the Cy7.5-labeled probe to the desired concentration in the blocking buffer.

    • Incubate the sample with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Prepare a wash buffer (e.g., PBS with 0.1% Tween-20).

    • Wash the sample three times with the wash buffer for 5-10 minutes each, with gentle agitation.

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope or imaging system with the appropriate filters for Cy7.5 (Excitation ~750 nm, Emission ~780 nm).

Data Presentation: Comparison of Blocking Buffers

The following table summarizes hypothetical data on the effect of different blocking agents on the signal-to-background ratio (SBR) in Cy7.5 imaging.

Blocking AgentConcentrationAverage SBRStandard Deviation
1% BSA in PBS1% (w/v)8.51.2
5% Non-fat Dry Milk in PBS5% (w/v)7.91.5
Commercial Background SuppressorAs recommended12.30.8
No BlockingN/A2.10.5
Visualizing Experimental Workflows
Troubleshooting Workflow for High Background Noise

This diagram outlines a logical approach to diagnosing and resolving high background issues.

G cluster_diffuse Diffuse Background Troubleshooting cluster_punctate Punctate Staining Troubleshooting start High Background Observed q1 Is background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate Staining q1->punctate Punctate check_unbound Check for unbound dye (Run a control with no primary antibody) diffuse->check_unbound check_aggregates Check for Probe Aggregates (Centrifuge probe solution before use) punctate->check_aggregates optimize_wash Optimize Washing Protocol (Increase time, volume, detergent) check_unbound->optimize_wash optimize_block Optimize Blocking (Increase time, change agent) optimize_wash->optimize_block titrate_probe Titrate Probe Concentration optimize_block->titrate_probe q_autofluor Is autofluorescence a factor? (Image unstained control) titrate_probe->q_autofluor modify_buffer Modify Buffer (Add surfactant, adjust salt) check_aggregates->modify_buffer modify_buffer->q_autofluor autofluor_yes Address Autofluorescence (Use quenching agents, spectral unmixing) q_autofluor->autofluor_yes Yes end_node Improved Signal-to-Noise q_autofluor->end_node No autofluor_yes->end_node

Caption: Troubleshooting workflow for high background noise.

Optimized Cy7.5 Staining Workflow

This diagram illustrates an optimized experimental workflow for Cy7.5 amine imaging, highlighting key steps for background reduction.

G start Start: Sample Preparation autofluor_check Image Unstained Control (Assess Autofluorescence) start->autofluor_check blocking Blocking Step (e.g., 1hr with 1% BSA) autofluor_check->blocking probe_prep Prepare & Centrifuge Probe (Remove aggregates) blocking->probe_prep incubation Probe Incubation (Optimized concentration, protected from light) probe_prep->incubation washing Washing Steps (3x with PBS + 0.1% Tween-20) incubation->washing imaging Image Acquisition (Optimized exposure & detector settings) washing->imaging analysis Image Analysis (Apply spectral unmixing if needed) imaging->analysis end_node End: High-Quality Image analysis->end_node

Caption: Optimized workflow for Cy7.5 imaging.

References

Issues with Cyanine7.5 amine solubility during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Cyanine7.5 (Cy7.5) amine during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My non-sulfonated Cyanine7.5 amine powder won't dissolve in my aqueous reaction buffer. What should I do?

A1: Non-sulfonated this compound has inherently low solubility in aqueous solutions.[1] It is crucial to first dissolve the dye in an organic solvent before adding it to your reaction mixture. High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[1][2] Prepare a concentrated stock solution in one of these solvents, and then add it dropwise to your aqueous solution containing the molecule to be labeled, ensuring gentle mixing.

Q2: What is the difference in solubility between sulfonated and non-sulfonated Cy7.5 amine?

A2: Sulfonated Cy7.5 amine contains sulfonic acid groups, which significantly increases its hydrophilicity and solubility in aqueous buffers.[1][3] This often eliminates the need for an organic co-solvent during the labeling reaction. Non-sulfonated Cy7.5 amine is hydrophobic and requires an organic solvent like DMSO or DMF for initial dissolution.[1] Interestingly, one source reported that under certain conditions, the non-sulfonated Cy7 amine can have a higher aqueous solubility (>25 mg/mL) than the sulfo-Cy7 amine (3.2 mg/mL), potentially due to the overall molecular charge at a given pH.[4]

Q3: I've dissolved my non-sulfonated Cy7.5 amine in DMSO, but it precipitates when I add it to my protein solution. How can I prevent this?

A3: Precipitation upon addition to an aqueous buffer is a common issue. Here are a few strategies to prevent this:

  • Co-solvent Percentage: Ensure the final concentration of the organic solvent (DMSO or DMF) in your reaction mixture is sufficient to maintain the dye's solubility, typically between 5-20%.[1]

  • Slow Addition: Add the dye stock solution to the protein solution slowly and with gentle vortexing or stirring. This allows for gradual mixing and can prevent localized high concentrations of the dye that lead to precipitation.

  • Temperature: Performing the reaction at room temperature is standard. Drastic temperature changes upon mixing can affect solubility.

  • Protein Concentration: Ensure your protein concentration is adequate (ideally 2-10 mg/mL) as this can influence the reaction kinetics and efficiency.[5]

Q4: Can I use buffers like Tris or glycine in my labeling reaction?

A4: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated dye (if you are using an NHS ester of your molecule to react with the Cy7.5 amine) or interfere with the EDC/NHS chemistry if you are labeling a carboxyl group on your protein.[5] Phosphate-buffered saline (PBS) or bicarbonate buffers at the appropriate pH are suitable alternatives.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal After Labeling Dye Aggregation: Non-sulfonated Cy7.5 is prone to aggregation in aqueous environments, leading to fluorescence quenching.• Use a sulfonated version of Cy7.5 amine for better water solubility and reduced aggregation.[1]• Ensure thorough purification to remove any precipitated dye aggregates.• Confirm your instrument is properly configured for near-infrared (NIR) detection.
Protein Precipitation During Labeling Reaction High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can cause the protein to become insoluble and precipitate.• Reduce the molar ratio of dye to protein in the reaction.• Optimize the reaction time and temperature.
Solvent Shock: Rapid addition of the dye in organic solvent to the aqueous protein solution can cause precipitation.• Add the dye stock solution slowly and dropwise while gently mixing.• Maintain a final organic solvent concentration of 5-20%.[1]
Incorrect Buffer/pH: The pH of the reaction buffer can affect both protein stability and dye solubility.• Ensure the buffer pH is optimal for both the protein's stability and the labeling chemistry (typically pH 7.2-8.5 for NHS ester chemistry and a two-step pH process for EDC chemistry).[5]
Low Labeling Efficiency Hydrolyzed/Inactive Dye: Cy7.5 amine, especially if activated as an NHS ester, can be sensitive to moisture.• Use fresh, high-purity anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[2]
Suboptimal pH: The reaction between the dye and the biomolecule is pH-dependent.• For labeling primary amines with an NHS-ester activated molecule, maintain a pH of 8.3-8.5.[5]• For labeling carboxyl groups with Cy7.5 amine using EDC, a two-step reaction with an acidic activation step (pH 4.7-6.0) followed by a coupling step at a higher pH (7.2-7.5) is recommended.[6]
Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris) will compete for the reactive dye.• Perform a buffer exchange into a non-amine-containing buffer like PBS or bicarbonate buffer before labeling.[5]

Quantitative Data Summary

Compound Solvent Solubility Reference
Non-sulfonated Cy7DMSO~10 mg/mL[7]
Non-sulfonated Cy7DMF~10 mg/mL[7]
Non-sulfonated Cy7PBS (pH 7.2)~1 mg/mL[7]
Non-sulfonated Cyanine7 amineWater>25 mg/mL[4]
sulfo-Cyanine7 amineWater3.2 mg/mL[4]

Note: The solubility of cyanine dyes can be influenced by the specific salt form, pH, and buffer components.

Experimental Protocols

Protocol 1: Labeling Protein Carboxyl Groups with this compound via EDC/NHS Chemistry

This two-step protocol is designed to label carboxyl groups (e.g., on aspartic and glutamic acid residues) on a protein with this compound.

Materials:

  • Protein to be labeled in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Carboxyl Group Activation:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye amine over the protein is a good starting point.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Protocol 2: General Protocol for Labeling Primary Amines with an NHS-Ester Activated Molecule

While this protocol does not directly use Cy7.5 amine, it details the common scenario of labeling a protein's primary amines (like lysine residues) and is a useful reference for amine-reactive labeling. The principle is the same if one were to react an NHS-ester activated Cy7.5 with a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Amine-reactive dye (e.g., Cy7.5 NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Solution. Incubate for 15-30 minutes.

  • Purification: Purify the labeled protein from unreacted dye using size-exclusion chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (2-10 mg/mL in MES Buffer) activation Activate Carboxyls (Add EDC/Sulfo-NHS) prep_protein->activation 15-30 min RT prep_dye Prepare Cy7.5 Amine (10 mM in DMSO/DMF) conjugation Conjugate Dye (Add Cy7.5 Amine, pH 7.2-7.5) prep_dye->conjugation activation->conjugation 2 hours RT, Dark quench Quench Reaction (Add Tris or Hydroxylamine) conjugation->quench 15 min RT purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize (Spectroscopy, DOL Calculation) purify->analyze

Caption: Workflow for labeling protein carboxyl groups with Cy7.5 amine.

troubleshooting_solubility cluster_nonsulfo Non-Sulfonated Cy7.5 cluster_sulfo Sulfonated Cy7.5 start Issue: Cy7.5 Amine Precipitation During Labeling is_sulfonated Is the Cy7.5 amine sulfonated? start->is_sulfonated dissolved_in_dmso Was it dissolved in anhydrous DMSO/DMF first? is_sulfonated->dissolved_in_dmso No high_dol Is protein precipitation occurring? is_sulfonated->high_dol Yes slow_addition Was it added slowly to the aqueous buffer? dissolved_in_dmso->slow_addition Yes solution1 Solution: Dissolve in DMSO/DMF before adding to buffer. dissolved_in_dmso->solution1 No cosolvent_pct Is final co-solvent concentration 5-20%? slow_addition->cosolvent_pct Yes solution2 Solution: Add dye stock dropwise with gentle mixing. slow_addition->solution2 No solution3 Solution: Adjust co-solvent %. Consider reformulating. cosolvent_pct->solution3 No check_buffer Check buffer compatibility and protein concentration. cosolvent_pct->check_buffer Yes solution4 Solution: Reduce dye:protein molar ratio to lower DOL. high_dol->solution4 Yes high_dol->check_buffer No

Caption: Troubleshooting decision tree for Cy7.5 amine solubility issues.

References

Technical Support Center: Cyanine7.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cyanine7.5 (Cy7.5) amine conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7.5 amine and why is it prone to aggregation?

A1: this compound is a near-infrared (NIR) fluorescent dye with a primary amine group, which allows for its conjugation to biomolecules via their carboxyl groups or other reactive moieties. Like many cyanine dyes, Cy7.5 has a planar aromatic structure that promotes intermolecular π-π stacking, leading to the formation of non-fluorescent H-aggregates or J-aggregates in aqueous solutions. This aggregation is driven by the hydrophobic nature of the dye and is exacerbated upon conjugation to biomolecules, which can alter the overall solubility and surface properties of the conjugate.

Q2: What are the main factors that contribute to the aggregation of Cy7.5 amine conjugates?

A2: Several factors can induce or enhance the aggregation of Cy7.5 amine conjugates:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic Cy7.5 molecules to a biomolecule significantly increases its overall hydrophobicity, promoting self-association and aggregation.

  • Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can greatly influence the stability of the conjugate. A pH near the isoelectric point (pI) of the protein conjugate can minimize electrostatic repulsion and lead to aggregation.

  • High Conjugate Concentration: At higher concentrations, the probability of intermolecular interactions and aggregation increases.

  • Temperature: Elevated temperatures can sometimes promote aggregation, although the effect can be protein-dependent.[1]

  • Presence of Salts: High salt concentrations can promote the aggregation of cyanine dyes.[2]

Q3: How can I detect and quantify the aggregation of my Cy7.5 amine conjugate?

A3: Several methods can be used to detect and quantify aggregation:

  • UV-Vis Spectroscopy: Aggregation of cyanine dyes leads to characteristic changes in their absorption spectra. The formation of H-aggregates typically results in a blue-shifted absorption band, while J-aggregates show a red-shifted band compared to the monomer.[3] The ratio of the aggregate peak to the monomer peak can be used for semi-quantitative analysis.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate monomers from dimers, trimers, and larger aggregates based on their hydrodynamic radius. The peak areas in the chromatogram can be used to quantify the percentage of aggregates.[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Visual Inspection: In severe cases, aggregation can be observed as turbidity, cloudiness, or visible precipitates in the solution.

Q4: What is the difference between Cy7.5 amine and sulfo-Cy7.5 amine in terms of aggregation?

A4: Sulfo-Cy7.5 amine is a sulfonated version of Cy7.5 amine. The addition of sulfonate groups significantly increases the water solubility of the dye, which in turn helps to reduce its tendency to aggregate in aqueous buffers. For applications where aggregation is a major concern, using a sulfonated cyanine dye is often a preferred strategy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of Cy7.5 amine conjugates.

Problem 1: Visible precipitation or turbidity is observed after conjugation.
Potential Cause Troubleshooting Step
High Degree of Labeling (DOL) Reduce the molar ratio of Cy7.5 amine to the biomolecule during the conjugation reaction. Aim for a lower, empirically determined DOL that maintains sufficient fluorescence without causing aggregation.
Poor Solubility of the Conjugate Add stabilizing excipients to the storage buffer. Common examples include arginine (e.g., 50-100 mM), polysorbate 20 (e.g., 0.01-0.1%), or glycerol (e.g., 5-20%).[5]
Buffer pH is near the pI of the Conjugate Adjust the buffer pH to be at least one unit away from the isoelectric point (pI) of the protein conjugate to increase electrostatic repulsion between molecules.
High Conjugate Concentration Dilute the conjugate to a lower concentration for storage. If a high concentration is required for downstream applications, perform a buffer screen to find conditions that maximize solubility.
Problem 2: A significant loss of fluorescence intensity is observed.
Potential Cause Troubleshooting Step
H-Aggregation H-aggregates are typically non-fluorescent. Confirm aggregation using UV-Vis spectroscopy (look for a blue-shifted peak). To disaggregate, try adding organic solvents like DMSO or DMF in small percentages, or use detergents like SDS (sodium dodecyl sulfate) at low concentrations (note that this may denature proteins).
Photobleaching Protect the Cy7.5 amine conjugate from light as much as possible during all steps of the experiment and storage.
Degradation of the Dye Store the conjugate at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

While precise quantitative data for the aggregation of every specific Cy7.5 amine conjugate is highly dependent on the conjugated biomolecule and experimental conditions, the following tables summarize general trends and effective concentrations of common anti-aggregation additives based on available literature for cyanine dyes and protein conjugates.

Table 1: Influence of Physicochemical Parameters on Aggregation

ParameterGeneral Effect on AggregationRecommended Range/Condition
pH Aggregation is often maximal near the pI of the protein.Maintain pH at least 1 unit away from the pI. For many antibodies, a pH of 6.0 or 8.0 is preferable to neutral pH.
Ionic Strength High salt concentrations can promote cyanine dye aggregation.[2]Use the minimum salt concentration required for protein stability (e.g., 50-150 mM NaCl).
Temperature Can increase aggregation, especially for thermally sensitive proteins.[1]Perform conjugation and handling at room temperature or 4°C. Store long-term at -20°C or -80°C.
Concentration Higher concentrations increase the likelihood of aggregation.Work with the lowest feasible concentration. For storage, < 1 mg/mL is often recommended if aggregation is an issue.

Table 2: Common Anti-Aggregation Excipients and Their Effective Concentrations

ExcipientClassEffective Concentration RangeNotes
L-Arginine Amino Acid50 - 500 mMHelps to solubilize proteins and prevent aggregation by interacting with hydrophobic and charged residues.[6]
Polysorbate 20 (Tween 20) Non-ionic Surfactant0.01% - 0.1% (w/v)Prevents surface-induced aggregation and can help to solubilize hydrophobic molecules.[7]
Polysorbate 80 (Tween 80) Non-ionic Surfactant0.01% - 0.1% (w/v)Similar to Polysorbate 20, effective in reducing aggregation.[7]
Glycerol Polyol5% - 20% (v/v)Acts as a cryoprotectant and protein stabilizer.
Sucrose Sugar5% - 10% (w/v)Often used as a stabilizer in lyophilized formulations and can also help in liquid formulations.

Experimental Protocols

Protocol 1: General Procedure for Amine Labeling with Cy7.5 and Aggregation Prevention

This protocol provides a general guideline for conjugating Cy7.5 NHS ester to a protein and includes steps to minimize aggregation.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.4-8.5)

  • Cy7.5 NHS ester, freshly dissolved in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Stabilizing excipients (e.g., L-arginine, Polysorbate 20)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the volume of the dye solution needed to achieve the desired molar excess (a starting point of 10-20 fold molar excess of dye to protein is common).

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification and Formulation:

    • Purify the conjugate from unreacted dye and any aggregates using an SEC column equilibrated with the desired storage buffer.

    • The storage buffer should be optimized for stability and can contain anti-aggregation excipients (e.g., PBS with 50 mM L-arginine and 0.02% Polysorbate 20, pH 7.4).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.

    • Assess the level of aggregation in the purified conjugate using analytical SEC or DLS.

Protocol 2: Quantification of Aggregation using UV-Vis Spectroscopy

This protocol describes how to use UV-Vis spectroscopy to semi-quantitatively assess the aggregation of Cy7.5 amine conjugates.

Materials:

  • Cy7.5 amine conjugate solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the Cy7.5 amine conjugate in the buffer of interest to a concentration that gives a maximum absorbance of the monomer peak (around 750 nm) between 0.5 and 1.0.

  • Spectral Acquisition:

    • Record the absorption spectrum of the conjugate from approximately 500 nm to 900 nm.

  • Data Analysis:

    • Identify the monomer peak (A_monomer) at ~750 nm.

    • Identify the aggregate peak (A_aggregate). For H-aggregates, this will be a blue-shifted peak (e.g., ~650-700 nm). For J-aggregates, it will be a red-shifted peak (e.g., >800 nm).

    • Calculate the aggregation ratio: Ratio = A_aggregate / A_monomer. An increase in this ratio indicates a higher degree of aggregation.

    • For a more quantitative analysis, deconvolution of the spectra can be performed to estimate the relative contributions of the monomer and aggregate species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.4-8.5) conjugation Conjugation Reaction (1-2h, RT, protected from light) protein_prep->conjugation dye_prep Dye Preparation (Freshly dissolved in DMSO/DMF) dye_prep->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Characterization (DOL, % Aggregation) purification->analysis

Figure 1: Experimental workflow for Cy7.5 amine conjugation.

troubleshooting_workflow start Aggregation Observed? cause Identify Potential Cause start->cause Yes end Proceed with Experiment start->end No high_dol High DOL? cause->high_dol reduce_dol Reduce Dye:Protein Ratio high_dol->reduce_dol Yes buffer_issue Buffer Issue? high_dol->buffer_issue No reduce_dol->end optimize_buffer Optimize pH & Add Excipients buffer_issue->optimize_buffer Yes concentration_issue High Concentration? buffer_issue->concentration_issue No optimize_buffer->end dilute Dilute Conjugate concentration_issue->dilute Yes concentration_issue->end No dilute->end

Figure 2: Troubleshooting workflow for aggregation issues.

References

How to resolve unexpected peaks in HPLC of Cyanine7.5 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Cyanine7.5 (Cy7.5) amine conjugates. This resource provides detailed troubleshooting steps, answers to frequently asked questions, and standardized experimental protocols.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram. What are the potential causes and how can I identify the source?

Unexpected peaks, often referred to as "ghost peaks" or "artifact peaks," are a common issue in HPLC analysis. They can originate from various sources within your sample, HPLC system, or mobile phase. A systematic approach is crucial to pinpointing the root cause.

Systematic Troubleshooting Workflow

G start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase Only) start->blank_injection peak_present_blank Peak(s) Still Present? blank_injection->peak_present_blank system_contamination Source is Likely System or Mobile Phase Contamination peak_present_blank->system_contamination Yes peak_absent_blank Peak(s) Absent peak_present_blank->peak_absent_blank No troubleshoot_system Troubleshoot System and Mobile Phase system_contamination->troubleshoot_system sample_issue Source is Likely Sample-Related peak_absent_blank->sample_issue troubleshoot_sample Troubleshoot Sample Preparation and Conjugation sample_issue->troubleshoot_sample

Caption: A logical workflow for diagnosing the source of unexpected HPLC peaks.

Potential Sources and Solutions

Potential Source Common Causes Recommended Actions
Mobile Phase Contaminated solvents (even HPLC-grade can have impurities).[1] Degradation of mobile phase components. Bacterial growth in aqueous buffers. Incomplete degassing.Use fresh, high-purity HPLC-grade solvents and water. Prepare mobile phases fresh daily, especially aqueous buffers.[2] Filter all mobile phases through a 0.22 µm or 0.45 µm filter.[2] Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[2]
HPLC System Contamination from previous injections (carryover). Leaks in the pump, injector, or fittings.[3] Worn pump seals or injector rotor seals.[4] Contaminated guard column or analytical column.Implement a rigorous column washing protocol after each run. Check for leaks by visual inspection and pressure monitoring. Replace worn seals and perform regular preventative maintenance.[3] Replace the guard column; if the problem persists, backflush or replace the analytical column.[4]
Sample Preparation Contaminated vials, caps, or pipettes.[1] Sample solvent is too strong, causing peak distortion.[4] Incomplete removal of unreacted dye or byproducts from the conjugation reaction.Use clean, high-quality sample vials and consumables. Dissolve the sample in the initial mobile phase or a weaker solvent.[4] Optimize the purification protocol for the Cy7.5 conjugate.
Analyte-Specific Issues Aggregation: Cyanine dyes are known to form aggregates (H- and J-aggregates) in aqueous solutions, which can appear as distinct peaks.[5][6][7][8] Degradation: Cy7.5 is susceptible to photodegradation, especially in the presence of oxygen, which can lead to cleavage of the polymethine chain.[1][9][10] Isomers: Presence of geometric isomers of the cyanine dye.Prepare samples fresh and minimize exposure to light. Consider the use of organic modifiers in the sample solvent to disrupt aggregates. Work in low-light conditions and use amber vials. Degas solvents to remove oxygen. Analyze samples promptly after preparation. Ensure the purity of the initial Cy7.5 amine reagent.

Frequently Asked Questions (FAQs)

Conjugation and Sample Purity

Q2: My chromatogram shows a broad peak for my conjugate and several smaller peaks. What could be the cause?

This is a common observation and can be attributed to several factors related to the conjugation reaction and the nature of the conjugate itself.

  • Heterogeneous Conjugation: If you are labeling a protein with multiple available amine groups (e.g., lysine residues), the reaction can result in a mixture of protein molecules with varying numbers of dye molecules attached (different degrees of labeling). This heterogeneity can lead to a broadened main peak or even closely eluting, unresolved peaks.

  • Unreacted Dye: A prominent early-eluting peak could be the free, unreacted Cy7.5 amine. Your purification method (e.g., size exclusion chromatography, dialysis) may not have been sufficient to completely remove it.

  • Hydrolyzed Dye: If you used an NHS ester of Cy7.5 for labeling, it can hydrolyze in aqueous buffer, creating a free carboxylic acid form of the dye that will not react with the protein.[11][12] This hydrolyzed dye will appear as a separate peak.

  • Protein Aggregation: The conjugation process can sometimes induce aggregation of the protein, leading to high molecular weight species that may appear as early-eluting or broad peaks.

Q3: How can I improve the purity of my Cyanine7.5 amine conjugate before HPLC analysis?

Effective purification is critical. Consider the following methods:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller molecules like unreacted dye and hydrolyzed dye.

  • Dialysis: Useful for removing small molecule impurities, but may be less efficient and slower than SEC.

  • Affinity Chromatography: If your protein has a specific tag (e.g., His-tag) or if you have an antibody, this can be a highly specific method of purification.

Workflow for Amine-Reactive Labeling and Purification

G start Prepare Protein and Cy7.5-NHS Ester reaction Conjugation Reaction (pH 8.3-8.5) start->reaction purification Purification (e.g., Size Exclusion Chromatography) reaction->purification characterization Characterization (UV-Vis, HPLC, Mass Spec) purification->characterization final_product Purified Cy7.5 Conjugate characterization->final_product

Caption: A generalized workflow for the conjugation and purification of a Cy7.5 amine conjugate.

HPLC Method and Conditions

Q4: My peaks are tailing. How can I improve the peak shape?

Peak tailing for protein or peptide conjugates in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.

  • Acidic Mobile Phase Additive: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases is standard practice for peptide and protein analysis.[13] TFA helps to protonate acidic silanol groups on the silica-based C18 column, minimizing these secondary interactions. It also provides a counter-ion for basic residues on the protein/peptide. Sulfonated cyanine dyes have shown stability in the presence of TFA.[5]

  • Column Quality: A degraded or poor-quality column can lead to peak tailing. Ensure you are using a high-quality, wide-pore (e.g., 300 Å) C4 or C18 column suitable for protein and peptide separations.

  • Sample Overload: Injecting too much sample can cause peak tailing.[14] Try diluting your sample and injecting a smaller amount.

Q5: My retention times are shifting between runs. What should I check?

Retention time instability can compromise the reliability of your data.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.[2]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifting retention times. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can rule out pump issues.

  • Temperature Fluctuations: HPLC separations, especially for large molecules, can be sensitive to temperature. The use of a column oven is highly recommended to maintain a stable temperature.

  • Flow Rate Consistency: Check for any leaks in the system that could cause flow rate fluctuations.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Conjugates

This protocol provides a starting point for the analysis of Cy7.5 labeled proteins or peptides. Optimization may be required based on the specific properties of your conjugate.

Parameter Recommendation
Column Wide-pore (300 Å) C4 or C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
Gradient 5-95% B over 30-60 minutes (adjust based on conjugate hydrophobicity)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Detection UV/Vis at 280 nm (for protein) and ~788 nm (for Cy7.5). Fluorescence: Ex ~788 nm, Em ~808 nm.
Injection Volume 10 - 50 µL
Sample Preparation Dilute purified conjugate in Mobile Phase A to a concentration of 0.1-1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Troubleshooting by Systematic Component Elimination

If the source of an unexpected peak is unclear, this protocol can help isolate the problematic component.

  • Blank Gradient: Run a full gradient with no injection. If peaks are present, the source is the mobile phase or the system itself.

  • Solvent Test: If the blank gradient shows peaks, replace Mobile Phase A and B with fresh, high-purity solvents and repeat the blank gradient.

  • Injector Bypass: If peaks persist, bypass the injector (if possible with your system) and run the mobile phase directly to the column. If the peaks disappear, the injector is the source of contamination.

  • Column Removal: If peaks are still present after the above steps, remove the column and replace it with a union. Run the mobile phase directly to the detector. If the peaks are gone, the column is the source of contamination. If they remain, the issue lies within the pump, tubing, or detector.

References

Cyanine7.5 amine photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7.5 amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the photostability of this compound and to provide solutions for improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any fluorescence signal from my this compound conjugate. What could be the issue?

A1: Several factors could lead to a lack of fluorescence signal. Here’s a troubleshooting guide to help you identify the problem:

  • Incorrect Instrument Settings: Ensure your fluorometer or imaging system is set to the correct excitation and emission wavelengths for this compound. The optimal excitation is around 788 nm, and the emission maximum is approximately 808 nm.[1] Some instruments may require a near-infrared (NIR)-sensitive photomultiplier tube (PMT) to detect signals in this range.[2]

  • High Concentration and Aggregation: At high concentrations, cyanine dyes, including Cyanine7.5, are prone to aggregation, which can lead to fluorescence quenching.[2] This is particularly common in aqueous solutions for non-sulfonated versions of the dye.[2] To check for this, try preparing a dilute solution in a solvent like ethanol or DMF to achieve an optical density of 0.1-0.3 at the absorption maximum.[2]

  • Photobleaching: this compound can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[3] If the sample has been exposed to intense light for a prolonged period during preparation or imaging, the dye may have been destroyed.

  • Solvent Effects: The fluorescence quantum yield of cyanine dyes can be solvent-dependent. While non-sulfonated dyes like this compound should fluoresce well in organic solvents like DMF, their fluorescence can be quenched in water due to aggregation.[2] For applications in aqueous buffers, consider using a sulfonated version of the dye (sulfo-Cyanine7.5 amine) to improve water solubility and reduce aggregation.[4]

Q2: My this compound signal fades rapidly during imaging. How can I improve its photostability?

A2: Rapid signal loss is a classic sign of photobleaching. Here are several strategies to enhance the photostability of this compound:

  • Use a Commercial Antifade Reagent: Many commercially available antifade mounting media can significantly reduce photobleaching.[5] These often contain a mix of antioxidants and triplet state quenchers.

  • Add Photostabilizers to Your Imaging Buffer: You can create your own antifade buffer by adding specific chemical agents. Common and effective photostabilizers for cyanine dyes include:

    • Triplet State Quenchers: These molecules depopulate the reactive triplet state of the fluorophore, a key intermediate in the photobleaching pathway.[6] Examples include cyclooctatetraene (COT) and Trolox (a water-soluble vitamin E analog).[6][7]

    • Antioxidants/Reducing Agents: These scavenge reactive oxygen species (ROS) that can chemically damage the dye. Examples include β-mercaptoethanol (β-ME), n-propyl gallate (n-PG), and ascorbic acid (AA).[8] More recently, the naturally occurring amino acid ergothioneine has been shown to be a highly effective photostabilizer for cyanine dyes like Cy5.[9]

  • Optimize Imaging Conditions:

    • Reduce Excitation Power: Use the lowest laser power or excitation light intensity that provides an adequate signal-to-noise ratio.[5] The rate of photobleaching is directly proportional to the intensity of the excitation light.[3]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

    • Use Appropriate Filters: Ensure that your filter sets are optimized for Cyanine7.5 to maximize signal collection and minimize exposure to unnecessary wavelengths.

Q3: Can the choice of imaging buffer affect the stability of this compound?

A3: Yes, the composition of your imaging buffer can significantly impact the photostability of cyanine dyes. The pH of the buffer can influence the fluorescence of some dyes, although Cyanine7.5 is reported to be relatively pH-insensitive.[10] More importantly, the presence of dissolved oxygen can accelerate photobleaching by contributing to the formation of reactive oxygen species. Many photostabilizing protocols include an oxygen scavenging system, such as glucose oxidase and catalase (GODCAT), to remove dissolved oxygen from the buffer.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered with this compound.

TroubleshootingGuide start Start: No or Weak Fluorescence Signal check_instrument Step 1: Verify Instrument Settings - Excitation/Emission Wavelengths - NIR Detector start->check_instrument check_concentration Step 2: Check for Aggregation - Prepare a dilute solution - Use organic solvent (e.g., Ethanol) check_instrument->check_concentration Correct solution_instrument Solution: Correct settings (Ex: ~788nm, Em: ~808nm) check_instrument->solution_instrument Incorrect check_photobleaching Step 3: Assess Photobleaching - Minimize light exposure during prep - Use fresh sample check_concentration->check_photobleaching No Signal solution_aggregation Solution: Use lower concentration or consider sulfonated Cy7.5 check_concentration->solution_aggregation Signal Appears solution_photobleaching Solution: Implement photostability measures check_photobleaching->solution_photobleaching Signal Improves end Problem Resolved solution_instrument->end solution_aggregation->end solution_photobleaching->end

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[11]
Fluorescence Quantum Yield (Φ)~0.10[11]
Table 2: Comparison of Photostability of Near-Infrared (NIR) Dyes (Qualitative)
DyeRelative PhotostabilityKey CharacteristicsReference
Cyanine7.5 ModerateProne to photooxidation. Stability can be significantly improved with stabilizers.[12]
IRDye® 800CW HighGenerally exhibits higher photostability compared to traditional cyanine dyes like Cy5.5, leading to better signal-to-noise in vivo.[11]
Quaterrylene-based Dyes Very HighShow exceptional chemical and photostability compared to cyanine dyes like ICG.[13]
Indocyanine Green (ICG) LowKnown for its rapid photobleaching.[13]

Note: Quantitative photostability (e.g., photobleaching quantum yield, half-life) is highly dependent on experimental conditions (excitation power, buffer composition, etc.) and is therefore not presented as absolute values.

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol provides a general method for comparing the photobleaching rate of this compound under different conditions.

1. Sample Preparation:

  • Prepare a stock solution of your this compound conjugate (e.g., antibody-dye conjugate) at a known concentration in a suitable buffer (e.g., PBS).

  • For slide-based imaging, immobilize the conjugate on a glass coverslip. This can be achieved through non-specific adsorption or by using a specific binding pair (e.g., biotin-streptavidin).

  • Prepare parallel samples with and without a photostabilizing agent or in different imaging buffers you wish to compare.

2. Imaging Setup:

  • Use a fluorescence microscope (e.g., confocal or TIRF) equipped with a laser line suitable for exciting Cyanine7.5 (e.g., 780 nm or similar).

  • Set the detector to capture emission around 808 nm.

  • Define your imaging parameters:

    • Laser Power: Start with a low power setting and keep it constant across all samples.

    • Exposure Time: Choose an exposure time that gives a good initial signal without saturation.

    • Time-lapse Imaging: Set up a time-lapse acquisition to capture images at regular intervals (e.g., every 5 seconds) for a defined period (e.g., 5-10 minutes).

3. Data Acquisition:

  • Focus on a field of view containing your fluorescent sample.

  • Acquire a pre-bleach image.

  • Start the time-lapse acquisition to continuously illuminate the sample and record the fluorescence decay.

4. Data Analysis:

  • For each time point, measure the mean fluorescence intensity of a region of interest (ROI) containing your sample.

  • Subtract the background fluorescence measured from a region without any sample.

  • Normalize the background-corrected intensity at each time point to the initial intensity (from the pre-bleach image).

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of fluorescence decay is an indicator of the photobleaching rate. You can fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Signaling Pathways and Workflows

PhotostabilizationPathway S0 Ground State (S0) Cyanine7.5 S1 Excited Singlet State (S1) S0->S1 Excitation (~788 nm) S1->S0 Fluorescence T1 Excited Triplet State (T1) (Reactive) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow) T1->S0 Quenching Photobleaching Photobleaching (Irreversible Damage) T1->Photobleaching ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer Fluorescence Fluorescence Emission (~808 nm) Stabilizer Photostabilizer (e.g., Trolox, β-ME) Stabilizer->T1 Depopulates Triplet State ROS->Photobleaching Oxygen Molecular Oxygen (O2)

References

Dealing with non-specific binding of Cyanine7.5 amine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Cyanine7.5 (Cy7.5) amine probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and high background with Cy7.5 amine probes?

A1: Non-specific binding and high background fluorescence with Cy7.5 probes can stem from several factors:

  • Probe Properties: The inherent hydrophobicity of the cyanine dye structure can lead to non-specific interactions with hydrophobic components in tissues and cells. Additionally, the net charge of the probe can cause electrostatic binding to charged surfaces on cells and tissues.[1]

  • Tissue Autofluorescence: Endogenous fluorophores within the tissue, such as collagen, elastin, lipofuscin, and red blood cells, can emit fluorescence in the near-infrared (NIR) spectrum, contributing to high background. Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) can also induce autofluorescence.[2][3][4]

  • Probe Aggregation: Non-sulfonated Cy7.5 amine probes have low solubility in aqueous solutions and can form aggregates. This aggregation can lead to fluorescence quenching, resulting in a poor signal-to-noise ratio.[5][6]

  • Binding to Specific Cell Types: Cyanine dyes have been reported to exhibit non-specific binding to monocytes and macrophages, potentially through interactions with Fc receptors.[7]

  • Interactions with Serum Albumin: In in vivo applications, NIR dyes like Cy7.5 can bind to serum albumin, leading to widespread, non-specific background fluorescence that can obscure the target-specific signal.[8]

Q2: My non-sulfonated Cy7.5 amine probe conjugate shows a weak or no signal in aqueous buffer. Why is this happening?

A2: This is likely due to aggregation-induced quenching. Non-sulfonated cyanine dyes are hydrophobic and tend to aggregate in aqueous environments, which leads to a significant reduction in fluorescence quantum yield. To confirm this, try measuring the fluorescence in an organic solvent like ethanol or DMF; a restored signal would indicate aggregation was the issue. For aqueous applications, consider using a sulfonated version of the Cy7.5 amine probe, which is more hydrophilic and less prone to aggregation.[5][6]

Q3: Can the free amine group on the unconjugated probe cause non-specific binding?

A3: While the primary drivers of non-specific binding for cyanine dyes are hydrophobicity and charge of the dye's core structure, the free amine group can contribute to electrostatic interactions, particularly with negatively charged molecules or surfaces. It is crucial to ensure efficient conjugation of the probe to your target molecule and subsequent purification to remove any unconjugated dye, which could otherwise contribute to background signal.

Q4: How do I choose the right blocking agent for my experiment?

A4: The choice of blocking agent depends on your sample type and the nature of the non-specific binding.

  • Protein-based blockers like Bovine Serum Albumin (BSA) or normal serum are commonly used to block non-specific hydrophobic and ionic interactions.[2] Use serum from the species in which your secondary antibody was raised to avoid cross-reactivity.[9]

  • Casein-based blockers can be superior to BSA in some applications, as casein is a heterogeneous mixture of proteins of various sizes that can effectively block smaller pores on a surface.

  • Protein-free blockers are commercially available and are useful when protein-based blockers might interfere with the assay, for instance, in phospho-protein detection where casein (a phosphoprotein) would be unsuitable.[10]

  • Proprietary commercial buffers are often formulated to counteract specific issues like cyanine dye binding to monocytes.

It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific application.[10]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Tissue Imaging

High background can obscure your specific signal, leading to a low signal-to-noise ratio. Follow this workflow to diagnose and mitigate the issue.

G cluster_autofluor Autofluorescence Mitigation cluster_blocking Optimize Blocking & Washing start High Background Observed check_autofluor Control: Image unstained, fixed tissue section start->check_autofluor autofluor_present Is significant autofluorescence present? check_autofluor->autofluor_present no_autofluor Autofluorescence is low autofluor_present->no_autofluor No photobleach Option 1: Photobleaching (Pre-staining) autofluor_present->photobleach Yes optimize_blocking Optimize Blocking Step no_autofluor->optimize_blocking quench Option 2: Chemical Quenching (e.g., Sudan Black B, TrueVIEW™) reassess Re-stain and Image photobleach->reassess far_red Option 3: Use Far-Red/NIR Probes (Already using Cy7.5) quench->reassess blocking_agent Test different blocking agents (BSA, Casein, Normal Serum, Commercial) optimize_blocking->blocking_agent blocking_time Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C) blocking_agent->blocking_time optimize_washing Optimize Washing Steps blocking_time->optimize_washing add_surfactant Add surfactant (e.g., 0.05% Tween 20) to wash buffers optimize_washing->add_surfactant increase_washes Increase number and duration of washes add_surfactant->increase_washes increase_washes->reassess

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Non-Specific Binding of the Cy7.5-Conjugate

This issue arises when the probe conjugate binds to off-target sites.

G cluster_buffer Buffer Modification Strategies start High Non-Specific Binding check_conjugate Verify Purity of Conjugate (Remove free dye via dialysis/chromatography) start->check_conjugate check_concentration Optimize Probe Concentration (Perform a titration series) check_conjugate->check_concentration modify_buffer Modify Buffer Conditions check_concentration->modify_buffer inc_salt Increase Salt Concentration (e.g., 150-500 mM NaCl) to reduce ionic interactions modify_buffer->inc_salt change_ph Adjust Buffer pH to alter surface charges inc_salt->change_ph add_blocker Add Blocking Agent to Diluent (e.g., 1% BSA) change_ph->add_blocker final_step Re-run Experiment add_blocker->final_step

Caption: Workflow to reduce non-specific binding of the probe conjugate.

Data Presentation: Comparison of Mitigation Strategies

The effectiveness of various strategies to reduce non-specific binding (NSB) and background can be compared. The following table summarizes common approaches and their expected impact.

StrategyPrinciple of ActionTarget ProblemRelative EfficacyKey Considerations
Increase Salt (e.g., NaCl) Shields charged molecules, reducing electrostatic interactions.Ionic non-specific binding.HighCan disrupt some specific antibody-antigen interactions. Test a range of concentrations (e.g., 150-500 mM).
Add Surfactant (e.g., Tween 20) Disrupts hydrophobic interactions.Hydrophobic non-specific binding.Moderate to HighUse low concentrations (0.05-0.1%) in wash buffers to avoid disrupting cell membranes or specific interactions.
Adjust Buffer pH Alters the net charge of the probe and biological surfaces.Ionic non-specific binding.ModerateEffectiveness is highly dependent on the isoelectric points of the probe and interacting molecules.[4]
Protein Blocking (BSA, Serum) Coats surfaces to prevent probe from binding non-specifically.General hydrophobic and ionic binding.HighSerum source must not cross-react with antibodies.[9] BSA may not be as effective as casein for smaller molecules.[6]
Chemical Quenching (Sudan Black B) Masks autofluorescent pigments like lipofuscin.Tissue autofluorescence.ModerateCan sometimes introduce its own background signal in certain channels.[3]
Photobleaching Destroys endogenous fluorophores with high-intensity light.Tissue autofluorescence.HighCan be time-consuming but has minimal effect on subsequent fluorescent probe signals.[5]

Experimental Protocols

Protocol 1: General Blocking and Staining for Tissue Sections

This protocol provides a starting point for reducing non-specific binding in immunofluorescence applications using Cy7.5-conjugated antibodies.

  • Deparaffinization and Rehydration: If using FFPE tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced or proteolytic-induced epitope retrieval as required for your specific target.

  • Endogenous Peroxidase/Biotin Blocking (Optional): If using HRP-based amplification or biotinylated reagents, block endogenous peroxidase with 3% H₂O₂ and endogenous biotin with an avidin/biotin blocking kit.

  • Permeabilization (for intracellular targets): Incubate sections in a buffer containing a detergent (e.g., 0.1-0.25% Triton X-100 or saponin) for 10-15 minutes.

  • Blocking Non-Specific Binding:

    • Wash sections 3x with a wash buffer (e.g., PBS + 0.05% Tween 20).

    • Incubate sections with a blocking buffer for at least 1 hour at room temperature.

      • Blocking Buffer Example: 5% normal goat serum + 1% BSA in PBS. Note: The serum should be from the same species as the secondary antibody host.[9]

  • Primary/Conjugated Antibody Incubation:

    • Dilute your Cy7.5-conjugated primary antibody or unconjugated primary antibody in an antibody diluent buffer (e.g., PBS with 1% BSA).

    • Drain the blocking buffer from the slides (do not wash).

    • Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash sections 3 x 5 minutes in wash buffer with gentle agitation.

  • Secondary Antibody Incubation (if applicable): If using an unconjugated primary, incubate with a Cy7.5-conjugated secondary antibody (diluted in antibody diluent) for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash sections 3 x 5 minutes in wash buffer, followed by a final rinse in PBS.

  • Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) if desired. Mount with an anti-fade mounting medium.

Protocol 2: Titration of Cy7.5-Conjugated Probe

To find the optimal concentration that maximizes specific signal while minimizing non-specific binding.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your Cy7.5-conjugated probe in antibody diluent buffer (e.g., PBS + 1% BSA). A good starting range might be from 0.1 µg/mL to 10 µg/mL.

  • Prepare Test Sections: Use multiple tissue sections known to express your target antigen. Include a negative control tissue section that does not express the antigen.

  • Stain Sections: Stain each section with a different probe concentration, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image Acquisition: Image all sections using identical acquisition settings (e.g., laser power, detector gain, exposure time).

  • Analysis:

    • Measure the mean fluorescence intensity in the target-positive region.

    • Measure the mean fluorescence intensity in a background region within the same section.

    • Calculate the Signal-to-Noise Ratio (SNR) for each concentration: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background.[11]

    • Plot the SNR against the probe concentration. The optimal concentration is the one that yields the highest SNR before the background signal begins to increase substantially.

References

Technical Support Center: Purification of Cyanine7.5-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unconjugated Cyanine7.5 (Cy7.5) amine from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Cyanine7.5 amine from my sample?

A: The removal of free or unconjugated dye is essential for accurate downstream analysis and to ensure the quality of your labeled biomolecule.[1][2] Excess dye can lead to high background noise in fluorescence imaging, inaccurate determination of the dye-to-protein ratio, and potentially interfere with the biological activity of the conjugate.[1][2]

Q2: What are the most common methods to remove free Cy7.5 amine?

A: The most widely used techniques for separating labeled biomolecules from unconjugated dyes are based on differences in molecular size. These methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size as they pass through a porous resin.[3][4] Larger conjugated biomolecules elute first, while the smaller, unconjugated dye molecules are retained in the pores and elute later.[4] This is a fast and effective method.[1][2]

  • Dialysis: This method involves the diffusion of small molecules (unconjugated dye) across a semipermeable membrane while retaining the larger conjugated biomolecule.[5] It is a simple technique but can be time-consuming and may result in sample dilution.[6]

  • Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the sample through a membrane with a specific molecular weight cutoff (MWCO). The larger conjugate is retained on the filter, while the smaller unconjugated dye passes through.[6]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and desalting samples, making it suitable for larger sample volumes.[7][8]

Q3: How do I choose the best purification method for my sample?

A: The choice of method depends on several factors, including the molecular weight of your biomolecule, the sample volume, the required purity, and the available equipment. For small sample volumes and rapid cleanup, spin desalting columns are often preferred.[1][9] For larger volumes, dialysis or TFF may be more appropriate.[5][7]

Q4: Can I use the same purification method for different biomolecules conjugated with Cy7.5 amine?

A: While the principles remain the same, the specific parameters of the purification method, such as the molecular weight cutoff of a membrane or the pore size of a chromatography resin, must be chosen based on the size of your target biomolecule to ensure effective separation from the unconjugated dye.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated Cy7.5 amine.

Problem 1: High background fluorescence in my final sample.

  • Possible Cause: Incomplete removal of the unconjugated dye.

  • Solution:

    • Size-Exclusion Chromatography: Ensure you are using a resin with an appropriate fractionation range for your biomolecule and the dye.[3] Consider a second pass through a fresh column.[9]

    • Dialysis: Increase the dialysis time and the frequency of buffer changes.[5] Ensure the volume of the dialysis buffer is significantly larger than the sample volume.

    • Ultrafiltration: Perform additional wash steps by adding fresh buffer to the retained sample and centrifuging again.[6]

Problem 2: Low recovery of my conjugated biomolecule.

  • Possible Cause: Non-specific binding of the biomolecule to the purification matrix or membrane.

  • Solution:

    • Size-Exclusion Chromatography/Ultrafiltration: Pre-condition the column or membrane according to the manufacturer's instructions to block non-specific binding sites. Some resins are specifically formulated for high protein recovery.[1][2]

    • Dialysis: Ensure the MWCO of the dialysis membrane is significantly smaller than your biomolecule to prevent its loss.

Problem 3: The purification process is taking too long.

  • Possible Cause: The chosen method is not optimal for the sample volume or desired turnaround time.

  • Solution:

    • For faster processing of small to medium sample volumes, consider using spin desalting columns, which can provide results in as little as 15 minutes.[1][2]

    • For large volumes, Tangential Flow Filtration (TFF) is significantly faster than traditional dialysis.[7]

Quantitative Data Comparison of Purification Methods

The following table summarizes the performance of different methods for removing unconjugated dyes.

Purification MethodTypical Protein RecoverySmall Molecule RemovalProcessing Time
Size-Exclusion Spin Columns (e.g., Zeba™) >95%>95%< 15 minutes
Dialysis Cassettes ~90%>90%4 hours to overnight
Ultrafiltration (Spin Filters) Variable (can be lower due to membrane binding)>99%30-60 minutes
Tangential Flow Filtration (TFF) >95%>99%15-60 minutes (volume dependent)

Data is compiled from various sources and may vary depending on the specific product and experimental conditions.

Experimental Protocol: Unconjugated Dye Removal using a Size-Exclusion Spin Column

This protocol provides a general procedure for removing unconjugated Cy7.5 amine from a protein sample using a commercially available spin desalting column (e.g., Zeba™ Spin Desalting Columns).

Materials:

  • Conjugated protein sample

  • Spin desalting column with a molecular weight cutoff appropriate for your protein (e.g., 7K MWCO for proteins >7 kDa)

  • Collection tubes

  • Variable-speed microcentrifuge

  • Elution buffer (e.g., PBS)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Sample Loading:

    • Place the column into a new collection tube.

    • Slowly apply the entire sample to the center of the resin bed.

  • Elution:

    • Centrifuge the column for 2 minutes at 1,500 x g to collect the purified, conjugated protein.

  • Analysis:

    • The collected eluate contains the purified conjugate. The unconjugated Cy7.5 amine remains in the column resin.

    • Measure the absorbance of the purified sample at 280 nm (for protein) and ~750 nm (for Cy7.5) to determine the protein concentration and degree of labeling.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the removal of unconjugated this compound.

G cluster_0 Troubleshooting Workflow: Unconjugated Cy7.5 Amine Removal start Start: Post-Conjugation Sample check_purity Assess Purity: High Background Fluorescence? start->check_purity low_recovery Assess Yield: Low Biomolecule Recovery? check_purity->low_recovery No troubleshoot_purity Troubleshoot Purity: - Increase wash steps/dialysis time - Use fresh column - Optimize resin/membrane choice check_purity->troubleshoot_purity Yes success Purification Successful: Proceed to Downstream Applications low_recovery->success No troubleshoot_recovery Troubleshoot Recovery: - Pre-condition column/membrane - Check MWCO - Use high-recovery resin low_recovery->troubleshoot_recovery Yes re_evaluate Re-evaluate Purification Method troubleshoot_purity->re_evaluate troubleshoot_recovery->re_evaluate re_evaluate->start Repeat Purification

Caption: Troubleshooting workflow for removing unconjugated Cy7.5 amine.

References

Validation & Comparative

Determining the Degree of Labeling for Cyanine7.5 Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cyanine7.5 amine for bioconjugation, accurately determining the degree of labeling (DOL) is a critical step to ensure reproducibility and optimal performance in downstream applications. The DOL, which represents the average number of dye molecules conjugated to a single biomolecule (such as a protein or antibody), directly impacts fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1][2] This guide provides a comprehensive comparison of the primary and alternative methods for determining the DOL of this compound, complete with experimental protocols and supporting data.

Comparison of Methods for DOL Determination

The selection of a method for DOL determination depends on factors such as available equipment, desired accuracy, and the nature of the biomolecule. The most common and accessible method is UV-Vis spectrophotometry, while mass spectrometry and High-Performance Liquid Chromatography (HPLC) offer more detailed and precise analyses.

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectrophotometry Measures the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) to calculate their respective concentrations and determine the molar ratio.[1][2][3][4][5]Rapid, simple, and requires standard laboratory equipment (spectrophotometer).[3]Indirect measurement, can be affected by impurities that absorb at 280 nm or the dye's λmax. Assumes the extinction coefficient of the dye does not change upon conjugation.[4]Routine quality control and initial estimation of DOL for purified conjugates.
Mass Spectrometry (MS) Directly measures the mass of the unlabeled biomolecule and the mass distribution of the labeled conjugate. The mass shift corresponds to the number of attached dye molecules.[6][7]Provides a direct and accurate measurement of the DOL and can reveal the distribution of different labeled species (e.g., molecules with 1, 2, or 3 dyes).[6]Requires specialized and expensive instrumentation (mass spectrometer). Data analysis can be more complex.In-depth characterization of conjugates, validation of other methods, and analysis of heterogeneous labeling.
High-Performance Liquid Chromatography (HPLC) Separates the labeled biomolecule from the unlabeled biomolecule and free dye based on properties like hydrophobicity or size. The relative peak areas can be used to quantify the extent of labeling.[8][9]Can separate different labeled species and provide a quantitative measure of labeling efficiency. Can also be used for purification.[8]Method development can be time-consuming. Requires an HPLC system with a suitable detector.Analysis of complex mixtures, purification of conjugates, and quantification of labeling efficiency.

Experimental Protocols

UV-Vis Spectrophotometry

This is the most widely used method for determining the DOL of fluorescently labeled proteins.

Materials:

  • This compound-labeled protein conjugate, purified from free dye.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer used for final resuspension of the conjugate.

Key Parameters for this compound:

  • Maximum Absorbance (λmax): ~788 nm

  • Molar Extinction Coefficient (ε_dye) at λmax: ~223,000 M⁻¹cm⁻¹

  • Correction Factor (CF₂₈₀): ~0.036 (This is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax)

Procedure:

  • Blank the spectrophotometer: Use the same buffer in which the conjugate is dissolved to zero the absorbance at both 280 nm and the λmax of Cyanine7.5 (~788 nm).

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Cyanine7.5 (A_dye).

  • Calculate the Degree of Labeling (DOL):

    • Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (A_dye * CF₂₈₀)

    • Molar Concentration of Protein ([Protein]): [Protein] = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm)

    • Molar Concentration of Dye ([Dye]): [Dye] = A_dye / ε_dye

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Workflow for DOL Determination by UV-Vis Spectrophotometry:

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation DOL Calculation Purify Purify Conjugate (remove free dye) Dilute Dilute Sample (if necessary) Purify->Dilute Blank Blank Spectrophotometer with Buffer Dilute->Blank Measure280 Measure Absorbance at 280 nm (A₂₈₀) Blank->Measure280 MeasureMax Measure Absorbance at ~788 nm (A_dye) Blank->MeasureMax CorrectA280 Correct A₂₈₀ Measure280->CorrectA280 MeasureMax->CorrectA280 CalcDyeConc Calculate [Dye] MeasureMax->CalcDyeConc CalcProtConc Calculate [Protein] CorrectA280->CalcProtConc CalcDOL Calculate DOL CalcProtConc->CalcDOL CalcDyeConc->CalcDOL

Caption: Workflow for DOL determination using UV-Vis spectrophotometry.

Mass Spectrometry

This method provides a direct measurement of the mass of the conjugate, allowing for precise determination of the number of attached dye molecules.

Procedure Outline:

  • Sample Preparation: The purified conjugate is prepared in a buffer compatible with mass spectrometry (e.g., containing volatile salts).

  • Mass Analysis of Unlabeled Biomolecule: The exact mass of the unlabeled protein or biomolecule is determined.

  • Mass Analysis of Labeled Conjugate: The mass spectrum of the labeled conjugate is acquired. The spectrum will show a distribution of peaks, with each peak corresponding to the biomolecule labeled with a different number of dye molecules.

  • DOL Calculation: The average DOL is calculated from the weighted average of the different labeled species observed in the mass spectrum.

Logical Flow for DOL Determination by Mass Spectrometry:

G cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation AnalyzeUnlabeled Analyze Unlabeled Biomolecule (Mass₀) AnalyzeLabeled Analyze Labeled Conjugate (Mass₁, Mass₂, ...) AnalyzeUnlabeled->AnalyzeLabeled IdentifyPeaks Identify Mass Peaks of Labeled Species AnalyzeLabeled->IdentifyPeaks CalculateDistribution Calculate Relative Abundance of Each Species IdentifyPeaks->CalculateDistribution CalculateAvgDOL Calculate Average DOL CalculateDistribution->CalculateAvgDOL

Caption: Logical flow for determining DOL using mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different species in a labeling reaction.

Procedure Outline:

  • Method Development: An appropriate HPLC method (e.g., reverse-phase or size-exclusion chromatography) is developed to separate the unlabeled biomolecule, the labeled conjugate(s), and the free dye.

  • Standard Curve: A standard curve for the purified conjugate may be prepared to correlate peak area with concentration.

  • Sample Analysis: The reaction mixture or the purified conjugate is injected into the HPLC system.

  • Data Analysis: The chromatogram is analyzed to determine the peak areas of the unlabeled and labeled species. The DOL can be estimated from the relative peak areas, especially if different degrees of labeling (e.g., DOL=1, DOL=2) can be resolved.

Experimental Workflow for DOL Determination by HPLC:

G cluster_hplc HPLC Analysis cluster_data Data Processing DevelopMethod Develop Separation Method InjectSample Inject Sample DevelopMethod->InjectSample ObtainChromatogram Obtain Chromatogram InjectSample->ObtainChromatogram IntegratePeaks Integrate Peak Areas (Unlabeled vs. Labeled) ObtainChromatogram->IntegratePeaks CalculateDOL Calculate DOL from Peak Area Ratios IntegratePeaks->CalculateDOL

Caption: Experimental workflow for DOL determination using HPLC.

By understanding the principles and protocols of these different methods, researchers can confidently and accurately determine the degree of labeling for their this compound conjugates, leading to more reliable and reproducible experimental outcomes.

References

A Comparative Guide to the Quality Control of Cyanine7.5 Amine-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyanine7.5 (Cy7.5) amine-labeled antibodies with popular alternatives, focusing on essential quality control (QC) parameters. Objective experimental data and detailed protocols are presented to assist researchers in selecting the most suitable near-infrared (NIR) fluorescent dye for their specific applications and in implementing a robust QC workflow.

Introduction to NIR-Labeled Antibodies

Near-infrared (NIR) fluorescent dyes have become indispensable tools in biological research and drug development, offering advantages such as deep tissue penetration and low autofluorescence. Cyanine7.5 (Cy7.5) is a widely used NIR dye for labeling antibodies. However, a variety of alternative dyes with comparable or potentially superior properties are available. The quality of a fluorescently labeled antibody is paramount for generating reliable and reproducible data. This guide focuses on the critical QC assays necessary to ensure the purity, stability, and functionality of these conjugates.

Comparison of Cyanine7.5 and its Alternatives

The selection of a fluorescent dye for antibody conjugation depends on several factors, including its photophysical properties, water solubility, and performance in specific applications. Here, we compare Cy7.5 with two prominent alternatives in the same spectral range: Alexa Fluor 790 and DyLight 800.

PropertyCyanine7.5 (Cy7.5)Alexa Fluor 790DyLight 800
Excitation Max (nm) ~750-755~784-792~777
Emission Max (nm) ~776-788~803-814~794
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~270,000
Quantum Yield ModerateHighHigh
Photostability ModerateHighHigh
Water Solubility ModerateHighHigh

Key Quality Control Assays for Labeled Antibodies

A thorough quality control process is essential to validate the integrity and functionality of fluorescently labeled antibodies. The following are critical QC assays that should be performed.

Degree of Labeling (DOL)

The DOL, the average number of dye molecules conjugated to a single antibody, is a critical parameter that can significantly impact the antibody's performance.

Purity and Aggregation Analysis

Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the gold standard for assessing the purity and aggregation of labeled antibodies. Dynamic Light Scattering (DLS) is a complementary technique that provides a rapid assessment of the size distribution and aggregation state of the conjugate in solution.

Binding Affinity

It is crucial to verify that the labeling process has not compromised the antibody's binding affinity to its target antigen. This can be assessed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Experimental Workflow for Quality Control of Labeled Antibodies

G cluster_labeling Antibody Labeling cluster_qc Quality Control cluster_application Application Antibody_Prep Antibody Preparation (Buffer Exchange) Labeling Conjugation Reaction (Antibody + Dye) Antibody_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Labeling Purification Purification (Size Exclusion Chromatography) Labeling->Purification DOL Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL Purity Purity & Aggregation (SEC-HPLC & DLS) Purification->Purity Affinity Binding Affinity (ELISA or SPR) Purification->Affinity Imaging In Vivo/In Vitro Imaging Affinity->Imaging WB Western Blotting Affinity->WB FC Flow Cytometry Affinity->FC

Caption: Workflow for labeling and quality control of antibodies.

Protocol 1: Determination of Degree of Labeling (DOL)

Principle: The DOL is calculated from the absorbance of the dye and the protein at their respective maximum absorbance wavelengths.

Materials:

  • Labeled antibody solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Measure the absorbance of the labeled antibody solution at 280 nm (A280) and the excitation maximum of the dye (Amax_dye).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 - (Amax_dye × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the dye concentration using the following formula:

    • Dye Concentration (M) = Amax_dye / ε_dye

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Purity and Aggregation Analysis by SEC-HPLC

Principle: SEC-HPLC separates molecules based on their size. Larger molecules (aggregates) elute earlier than smaller molecules (monomers and fragments).

Materials:

  • Labeled antibody solution

  • HPLC system with a size-exclusion column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7)

  • UV detector (280 nm) and fluorescence detector (Ex/Em of the dye)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the labeled antibody sample.

  • Monitor the elution profile using both UV (280 nm) and fluorescence detectors.

  • Analyze the chromatogram to determine the percentage of monomer, aggregates, and fragments.

SEC-HPLC Analysis Workflow

G Sample Labeled Antibody Sample HPLC SEC-HPLC System Sample->HPLC Column Size-Exclusion Column HPLC->Column Detectors UV (280nm) & Fluorescence Detectors Column->Detectors Chromatogram Chromatogram Detectors->Chromatogram Analysis Data Analysis (% Monomer, % Aggregate) Chromatogram->Analysis

Caption: SEC-HPLC workflow for purity and aggregation analysis.

Protocol 3: Binding Affinity Assessment by ELISA

Principle: An indirect ELISA can be used to determine the relative binding affinity of the labeled antibody compared to the unlabeled antibody.

Materials:

  • Antigen-coated 96-well plate

  • Labeled and unlabeled antibody solutions

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if the primary is not directly labeled with HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the 96-well plate with the target antigen and block non-specific binding sites.

  • Add serial dilutions of the labeled and unlabeled antibodies to the wells.

  • Incubate and then wash the plate.

  • Add the HRP-conjugated secondary antibody (if needed) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Compare the EC50 values of the labeled and unlabeled antibodies to assess any change in binding affinity.

Comparative Performance Data

The choice of a NIR dye can significantly impact experimental outcomes. Below is a summary of performance characteristics in common applications.

ApplicationKey MetricCyanine7.5Alexa Fluor 790DyLight 800
In Vivo Imaging Tumor-to-Background Ratio (TBR)GoodExcellentExcellent
Western Blotting Signal-to-Noise Ratio (S/N)GoodHighHigh
Flow Cytometry Separation IndexGoodHighHigh

Note: Performance can be antibody and application-dependent. It is recommended to perform a small-scale labeling and validation experiment before committing to a specific dye.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL - Insufficient dye concentration- Inactive dye- Suboptimal reaction pH- Increase dye-to-antibody molar ratio- Use fresh, high-quality dye- Ensure reaction buffer pH is between 8.3 and 9.0
High Aggregation (SEC-HPLC) - High DOL- Hydrophobic nature of the dye- Optimize the DOL to be in the range of 2-4- Use a more water-soluble dye alternative
Reduced Binding Affinity (ELISA/SPR) - Dye conjugation at or near the antigen-binding site- Reduce the DOL- Consider site-specific antibody labeling technologies
High Background in Western Blotting - Non-specific binding of the labeled antibody- Optimize blocking conditions- Include appropriate washing steps- Titrate the antibody concentration

Conclusion

A Head-to-Head Comparison: Cyanine7.5 Amine vs. Cyanine7.5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the choice of dye and conjugation strategy is paramount to achieving high-quality, reproducible results. Among the plethora of available fluorophores, Cyanine7.5 (Cy7.5) stands out for its exceptional brightness and deep tissue penetration, making it a favored choice for in vivo studies. This guide provides a detailed comparison of two common reactive derivatives of Cy7.5: Cyanine7.5 amine and Cyanine7.5 N-hydroxysuccinimidyl (NHS) ester. This objective analysis, supported by experimental protocols, will assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific bioconjugation needs.

Chemical Reactivity and Applications

Cyanine7.5 NHS ester is an amine-reactive fluorescent dye. The NHS ester moiety readily reacts with primary amino groups (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides, to form a stable amide bond.[1][2] This makes it a straightforward choice for labeling most proteins and amine-modified oligonucleotides.

This compound , on the other hand, possesses a primary amine group.[3] This functional group is not reactive on its own but can be covalently linked to molecules containing activated carboxylic acid groups (-COOH).[4] To conjugate this compound to a protein, the carboxyl groups on the protein's aspartic acid or glutamic acid residues must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Both dyes are extensively used in applications requiring fluorescently labeled biomolecules, particularly for in vivo imaging where the NIR fluorescence of Cy7.5 provides significant advantages in terms of tissue penetration and reduced autofluorescence.[5]

Performance Comparison: A Data-Driven Overview

While direct, side-by-side quantitative comparisons of this compound and NHS ester conjugates are not extensively available in peer-reviewed literature, we can infer performance characteristics based on the underlying conjugation chemistries and properties of the unconjugated dyes. The following tables summarize key parameters.

Table 1: Spectral and Physicochemical Properties of Unconjugated Dyes

PropertyThis compoundCyanine7.5 NHS EsterReference
Excitation Max (nm)~788~788[6]
Emission Max (nm)~808~808[6]
Extinction Coefficient (M⁻¹cm⁻¹)~223,000~223,000[6]
Reactive GroupPrimary Amine (-NH₂)N-Hydroxysuccinimidyl Ester[1][3]
Target Functional GroupActivated Carboxylic AcidsPrimary Amines[2][4]
SolubilityGenerally soluble in organic solvents like DMSO and DMF. Water solubility is low but can be increased by sulfonation.Soluble in organic solvents (DMSO, DMF). Low water solubility for non-sulfonated versions.[6]

Table 2: Comparison of Conjugation Reaction and Conjugate Properties

ParameterThis compound ConjugationCyanine7.5 NHS Ester ConjugationKey Considerations
Reaction pH Two-step: Activation at pH 4.5-6.0; Conjugation at pH 7.2-8.5pH 8.0-9.0 (Optimal: 8.5)NHS ester hydrolysis is a competing reaction that increases with higher pH.
Reaction Steps 2-3 steps (Protein activation, quenching, dye conjugation)1 step (Direct dye conjugation)The multi-step nature of the amine conjugation offers more control but is also more complex.
Reaction Speed Slower overall due to multiple steps.Generally faster (typically 1-3 hours).Reaction times can be optimized for both methods.
Bond Stability Forms a highly stable amide bond.Forms a highly stable amide bond.The resulting amide bond is identical and highly stable for both methods.
Potential for Self-Quenching Can occur at high degrees of labeling.Can occur at high degrees of labeling. The degree of labeling needs to be optimized for both.
Influence on Protein Function Activation of carboxyl groups can potentially alter protein structure and function.Labeling of lysine residues can potentially affect protein function, especially if lysines are in the active site.The impact on protein function is protein-specific and should be empirically tested.

Experimental Protocols

To provide a practical comparison, detailed protocols for conjugating an IgG antibody with both this compound and Cyanine7.5 NHS ester are provided below.

Protocol 1: Labeling of IgG with Cyanine7.5 NHS Ester

This protocol is adapted from standard amine-reactive labeling procedures.

Materials:

  • IgG antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Cyanine7.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex® G-25)

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the pH of the antibody solution to 8.5-9.5 by adding the Reaction Buffer (typically 5-10% of the antibody solution volume).

  • Prepare the Dye Solution: Immediately before use, dissolve the Cyanine7.5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required amount of dye. A dye-to-antibody molar ratio of 10:1 is a common starting point for optimization.

    • While gently vortexing, add the dye solution to the antibody solution.

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for the dye).

Protocol 2: Labeling of IgG with this compound using EDC/Sulfo-NHS Chemistry

This protocol involves the activation of carboxyl groups on the antibody for reaction with the amine dye.

Materials:

  • IgG antibody (2-10 mg/mL in an amine and carboxylate-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol or Hydroxylamine

  • Purification column (e.g., Sephadex® G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the Activation Buffer.

  • Activate the Antibody:

    • Add EDC (to a final concentration of ~2 mM) and Sulfo-NHS (to a final concentration of ~5 mM) to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

  • Quench the EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature.

  • Buffer Exchange: Immediately remove the excess activation and quenching reagents by passing the antibody through a desalting column equilibrated with the Coupling Buffer (PBS, pH 7.2-7.5).

  • Prepare the Dye Solution: Dissolve the this compound in a minimal amount of DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved this compound to the activated antibody solution. A molar excess of dye (e.g., 10- to 20-fold) is recommended.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the first colored fraction.

  • Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the key steps in each conjugation strategy.

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody (Amine-free buffer, pH 8.5-9.5) Conjugation Mix Antibody and Dye (1-3h, RT, dark) Antibody_Prep->Conjugation Dye_Prep Dissolve Cy7.5 NHS Ester (in DMSO/DMF) Dye_Prep->Conjugation Purify Purify (Size-Exclusion Chromatography) Conjugation->Purify Analyze Characterize (DOL) Purify->Analyze

Caption: Workflow for IgG conjugation with Cyanine7.5 NHS ester.

Amine_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody (Activation Buffer, pH 6.0) Activate Activate Antibody (EDC/Sulfo-NHS) Antibody_Prep->Activate Dye_Prep Dissolve Cy7.5 Amine (in DMSO/DMF) Conjugate Add Amine Dye (2h, RT, dark) Dye_Prep->Conjugate Quench Quench EDC Activate->Quench Buffer_Ex Buffer Exchange (to pH 7.2-7.5) Quench->Buffer_Ex Buffer_Ex->Conjugate Purify Purify (Size-Exclusion Chromatography) Conjugate->Purify Analyze Characterize (DOL) Purify->Analyze

Caption: Workflow for IgG conjugation with this compound.

Conclusion

The choice between this compound and Cyanine7.5 NHS ester depends largely on the target molecule and the desired level of control over the conjugation process.

Cyanine7.5 NHS ester offers a simpler, one-step labeling procedure that is highly efficient for proteins and other biomolecules rich in primary amines. It is an excellent choice for routine labeling when lysine modification is not expected to interfere with the biomolecule's function.

This compound , in conjunction with EDC/NHS chemistry, provides an alternative strategy for labeling carboxyl groups. This multi-step process is more complex but can be advantageous when primary amines on the target molecule are limited or need to be preserved for functional reasons. This method allows for the labeling of different sites on a protein, which could be beneficial if lysine modification is detrimental.

Ultimately, the optimal choice will depend on the specific experimental context. For any new protein or application, it is recommended to perform small-scale optimization of the dye-to-protein ratio and reaction conditions to achieve the desired degree of labeling and preserve the functionality of the biomolecule.

References

Aqueous Labeling Showdown: Cyanine7.5 Amine vs. Sulfo-Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Bioconjugation and In Vivo Imaging

For researchers engaged in the fluorescent labeling of biomolecules such as proteins, antibodies, and peptides for applications like in vivo imaging, the choice of near-infrared (NIR) dye is critical. Cyanine7.5 (Cy7.5) dyes, with their emission profiles in the NIR window ( > 750 nm), offer deep tissue penetration and minimal background autofluorescence. However, the success of a conjugation strategy, particularly in aqueous environments, hinges on the physicochemical properties of the chosen fluorophore. This guide provides a direct comparison between the standard Cyanine7.5 amine and its sulfonated counterpart, sulfo-Cyanine7.5 amine, to inform the selection process for aqueous labeling protocols.

The fundamental difference between these two compounds lies in the presence of sulfonate (SO₃⁻) groups on the sulfo-Cyanine7.5 molecule. These negatively charged groups dramatically increase the dye's hydrophilicity, a critical factor for performance in aqueous buffers commonly used for biological samples.

Physicochemical and Spectroscopic Properties

The decision to use a standard or sulfonated cyanine dye is often driven by solubility and its impact on fluorescence efficiency. Non-sulfonated cyanine dyes are prone to aggregation in aqueous solutions, which can lead to significant fluorescence quenching and complicates the labeling and purification process.[1][2][3][4][5] Sulfo-Cy7.5 amine, with its enhanced water solubility, mitigates this issue, ensuring the dye remains monomeric and highly fluorescent.[1][3][4][5] This often results in brighter conjugates with higher and more reproducible degrees of labeling.

Below is a summary of the key properties for each dye, compiled from publicly available vendor data.

PropertyThis compoundSulfo-Cyanine7.5 AmineKey Advantage of Sulfo-Version
Molecular Weight ~749.1 g/mol ~1143.5 g/mol (as potassium salt)[6]N/A
Aqueous Solubility Low; requires organic co-solvent (DMSO, DMF)[1][2][7]High; soluble in water and aqueous buffers[1][3][6]Eliminates need for organic solvents , reducing risk of protein denaturation.[1][3][4][5]
Excitation Maximum (λex) ~788 nm~778 nm[6]Minimal difference; compatible with same excitation sources.
Emission Maximum (λem) ~808 nm~797 nm[6]Minimal difference; compatible with same emission filters.
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹[6]Both dyes have high absorbance, leading to bright signals.
Fluorescence Quantum Yield (Φ) ~0.1Not specified for amine; 0.21 for NHS ester derivativeThe sulfonated core structure generally possesses an improved quantum yield.[6]
Storage Conditions -20°C in the dark, desiccated-20°C in the dark[6]Standard for fluorescent dyes.

Performance in Aqueous Labeling

The primary advantage of sulfo-Cyanine7.5 amine is its "user-friendliness" in aqueous labeling reactions. The high water solubility prevents the dye from precipitating when added to a protein solution in buffer.[1][2][7] This is a significant practical benefit over the non-sulfonated version, which must first be dissolved in a minimal amount of an organic co-solvent like DMSO or DMF before being slowly added to the protein solution.[1][4][5] The use of organic solvents can be detrimental to sensitive proteins, potentially causing denaturation and loss of function.

Furthermore, the charged sulfonate groups help to decrease the aggregation of the dye molecules on the surface of the labeled biomolecule.[1][4] This leads to more reliable and brighter fluorescent conjugates, as self-quenching effects are minimized. For applications requiring a high degree of labeling (DOL), the sulfonated dye is strongly recommended.

Experimental Protocol: Labeling a Protein via Carboxyl Groups

Both this compound and sulfo-Cyanine7.5 amine possess a primary amine group, which can be covalently linked to available carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus of a protein) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysulfosuccinimide (sulfo-NHS) for enhanced efficiency and stability.[8][9][10]

The following is a general two-step protocol for labeling a protein with either dye.

Materials:

  • Protein of interest (in a carboxyl- and amine-free buffer, e.g., 50 mM MES, pH 6.0)

  • This compound or Sulfo-Cyanine7.5 amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Dye Solvent: Anhydrous DMSO or DMF (for this compound only)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 desalting column)

Workflow Diagram:

G Workflow for Amine-Dye to Protein-Carboxyl Labeling cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Quench & Purify Protein Protein with -COOH groups in MES Buffer (pH 6.0) EDC_NHS Add EDC and Sulfo-NHS Protein->EDC_NHS Activated_Protein Activated Protein (Stable Sulfo-NHS Ester) EDC_NHS->Activated_Protein Conjugation Incubate 2 hours at Room Temp Activated_Protein->Conjugation Dye Amine-Reactive Dye (Cy7.5 or Sulfo-Cy7.5) in Coupling Buffer (pH 7.4) Dye->Conjugation Labeled_Protein Labeled Protein Conjugate Conjugation->Labeled_Protein Quench Add Quenching Buffer (Tris/Glycine) Labeled_Protein->Quench Purify Purify via Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Amine-to-Carboxyl Labeling Workflow.

Procedure:

Part 1: Protein Activation

  • Prepare the protein solution at a concentration of 2-10 mg/mL in ice-cold Activation Buffer (50 mM MES, pH 6.0).

  • Immediately before use, prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer.

  • Add EDC and Sulfo-NHS to the protein solution. A 10 to 20-fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point for optimization.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[9][10]

Part 2: Dye Preparation and Conjugation

  • For Sulfo-Cyanine7.5 amine: Dissolve the dye directly in Coupling Buffer (PBS, pH 7.4) to a concentration of ~10 mg/mL.

  • For this compound: Dissolve the dye in a minimal amount of anhydrous DMSO or DMF, then dilute with Coupling Buffer. The final concentration of organic solvent should be kept below 10-15% to minimize protein precipitation.[1][4]

  • Add the activated protein solution from Part 1 to the prepared dye solution. A 10 to 20-fold molar excess of dye to protein is a common starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

  • Incubate for 2 hours at room temperature, protected from light, with gentle stirring.[10][11]

Part 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • The first colored fraction to elute is the labeled protein conjugate.

  • Determine the protein concentration and the degree of labeling (DOL) via spectrophotometry by measuring absorbance at 280 nm and at the dye's absorption maximum (~788 nm).

Conclusion and Recommendations

The choice between this compound and sulfo-Cyanine7.5 amine should be guided by the specific requirements of the experiment and the nature of the biomolecule being labeled.

  • Choose this compound when working in non-aqueous conditions or with proteins known to be stable in the presence of small amounts of organic co-solvents. It can be a more cost-effective option.

  • Choose sulfo-Cyanine7.5 amine for nearly all aqueous labeling applications. Its superior water solubility simplifies the experimental workflow, eliminates the need for potentially harmful organic solvents, and reduces the risk of dye aggregation, leading to more robust, reproducible, and brighter fluorescent conjugates.[1][3][4][5] It is the highly recommended choice for labeling sensitive proteins or when aiming for a high degree of labeling.

References

Navigating the Near-Infrared Spectrum: A Comparative Guide to Cyanine7.5 Amine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) imaging, the choice of a fluorescent probe is paramount to experimental success. Cyanine7.5 (Cy7.5) amine has long been a workhorse in this field, but a new generation of NIR dyes offers potential improvements in brightness, stability, and in vivo performance. This guide provides an objective comparison of Cy7.5 amine with its leading alternatives—IRDye® 800CW, Zwitterionic (ZW800-1), and Indocyanine Green (ICG)—supported by experimental data to inform your selection process.

The ideal NIR fluorophore for in vivo imaging should possess a combination of key characteristics: high molar extinction coefficient for efficient light absorption, high quantum yield for bright fluorescence emission, exceptional photostability to withstand prolonged exposure to excitation light, and favorable pharmacokinetics that lead to high tumor-to-background ratios. This guide will delve into these parameters, offering a side-by-side comparison of these four prominent NIR dyes.

At a Glance: Photophysical and In Vivo Performance

To facilitate a rapid and objective comparison, the following tables summarize the key quantitative data for Cyanine7.5 amine and its alternatives.

Table 1: Photophysical Properties of NIR Dyes

PropertyThis compoundIRDye® 800CWZW800-1Indocyanine Green (ICG)
Excitation Max (nm) ~788~774~770~780
Emission Max (nm) ~808~789~787~820
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000~240,000~200,000~200,000
Quantum Yield (Φ) ~0.10~0.12~0.13~0.02

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation status.

Table 2: In Vivo Performance Comparison

FeatureThis compoundIRDye® 800CWZW800-1Indocyanine Green (ICG)
Photostability ModerateHighHighLow
Tumor-to-Background Ratio (TBR) ModerateHighVery HighLow to Moderate
Primary Clearance Route HepatobiliaryHepatobiliaryRenalHepatobiliary
Non-specific Binding ModerateLowVery LowHigh

Deep Dive into the Alternatives

IRDye® 800CW: The Bright and Stable Workhorse

IRDye® 800CW is a popular alternative to Cy7.5, renowned for its high brightness and exceptional photostability. Its chemical structure is designed to resist photobleaching, making it well-suited for longitudinal studies that require repeated imaging sessions. In comparative studies, antibody conjugates of IRDye 800CW have demonstrated high tumor-to-background ratios, enabling clear delineation of tumors.[1]

Zwitterionic Dyes (ZW800-1): The Master of Low Background

Zwitterionic fluorophores, such as ZW800-1, represent a significant advancement in NIR imaging due to their unique charge characteristics. The balanced positive and negative charges on the molecule minimize non-specific binding to proteins and tissues, resulting in remarkably low background fluorescence and rapid renal clearance.[2] This translates to exceptionally high tumor-to-background ratios, often outperforming other NIR dyes in this critical metric.[2][3]

Indocyanine Green (ICG): The Clinically Approved Standard

Indocyanine Green is the only NIR dye in this comparison that is approved by the U.S. Food and Drug Administration (FDA) for clinical use in humans. Its primary applications are in medical diagnostics, including cardiac output monitoring and ophthalmic angiography. While its clinical approval is a major advantage for translational research, ICG suffers from several drawbacks, including low quantum yield, poor photostability, and high plasma protein binding, which leads to rapid hepatobiliary clearance and high background in the liver and gastrointestinal tract.[2]

Visualizing the Path to Discovery

To better understand the application of these dyes in targeted imaging, the following diagrams illustrate the key concepts and workflows.

Targeted_NIR_Imaging_Pathway cluster_conjugation Step 1: Bio-conjugation cluster_invivo Step 2: In Vivo Application cluster_imaging Step 3: Imaging and Detection NIR_Dye NIR Dye (e.g., Cy7.5-NHS ester) Conjugate Dye-Ligand Conjugate NIR_Dye->Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Conjugate Injection Systemic Injection Conjugate->Injection Circulation Circulation in Bloodstream Injection->Circulation Targeting Binding to Target Receptor on Tumor Cell Circulation->Targeting Excitation NIR Light Excitation Targeting->Excitation Emission Fluorescence Emission Excitation->Emission Detection Imaging System Detection Emission->Detection

Targeted NIR Imaging Workflow

Experimental_Workflow Start Start Dye_Selection Select NIR Dye and Targeting Ligand Start->Dye_Selection Conjugation Conjugate Dye to Ligand (NHS Ester Chemistry) Dye_Selection->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterize Conjugate (Spectroscopy, SDS-PAGE) Purification->Characterization Animal_Model Prepare Animal Model (e.g., Tumor Xenograft) Characterization->Animal_Model Injection Administer Conjugate (e.g., Intravenous) Animal_Model->Injection Imaging Perform In Vivo Imaging at Timed Intervals Injection->Imaging Data_Analysis Analyze Images (Tumor-to-Background Ratio) Imaging->Data_Analysis End End Data_Analysis->End

Experimental Workflow Diagram

Experimental Corner: Protocols for Success

Reproducibility is key in scientific research. The following are detailed protocols for the conjugation of amine-reactive NIR dyes and for conducting in vivo imaging experiments.

Protocol 1: Antibody Conjugation with Amine-Reactive NHS Ester Dyes

This protocol is a general guideline for labeling antibodies with NIR dyes that have an N-hydroxysuccinimide (NHS) ester reactive group.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • Amine-reactive NIR dye (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation:

    • Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL). This solution should be used immediately.

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5.

    • Calculate the required volume of the dye stock solution to achieve the desired molar dye-to-antibody ratio (typically between 5:1 and 15:1).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: In Vivo Near-Infrared Imaging in a Mouse Tumor Model

This protocol outlines the general steps for performing in vivo NIR imaging in mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice

  • Anesthesia (e.g., isoflurane)

  • NIR dye-conjugated targeting agent

  • In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

  • Probe Administration:

    • Administer the NIR dye conjugate via intravenous (tail vein) injection. The dose will depend on the specific probe and should be optimized.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window.

    • Use appropriate excitation and emission filters for the specific NIR dye.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (background).

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

Conclusion

The landscape of near-infrared fluorophores for in vivo imaging is continuously evolving. While this compound remains a viable option, alternatives such as IRDye® 800CW and particularly the zwitterionic ZW800-1 dye offer significant advantages in terms of photostability and achieving high tumor-to-background ratios. For researchers aiming for clinical translation, ICG's established clinical use is a major consideration, despite its suboptimal imaging properties. The selection of the most appropriate NIR dye will ultimately depend on the specific requirements of the research application, including the need for high sensitivity, long-term imaging, or a clear path to clinical trials. This guide provides the foundational data and protocols to make an informed decision and advance your near-infrared imaging research.

References

A Researcher's Guide to Validating the Purity of Cyanine7.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of fluorescently labeled biomolecules is a critical step in research and drug development, ensuring reproducibility and accuracy of experimental results. Cyanine7.5 (Cy7.5), a near-infrared (NIR) dye, is widely used for in vivo imaging and other sensitive detection methods due to its favorable spectral properties. When conjugated to molecules via its amine-reactive forms, verifying the purity of the final product is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of Cyanine7.5 amine conjugates, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of fluorescent dye conjugates. It separates molecules based on their hydrophobicity, effectively distinguishing between the labeled conjugate, unconjugated dye, and other impurities.

Key Advantages of HPLC:
  • High Resolution: Capable of separating structurally similar molecules.

  • Quantitative Accuracy: Provides precise quantification of the main product and impurities.

  • Robustness and Reproducibility: Well-established and reliable technique.

Potential Impurities in this compound Conjugates:

During the conjugation reaction and subsequent purification, several impurities can arise:

  • Unreacted (Free) this compound: Excess dye that did not conjugate.

  • Hydrolyzed Dye: The reactive group of the dye (e.g., NHS ester) can hydrolyze, rendering it inactive.[1]

  • Multiple-Labeled Species: If the target molecule has multiple amine groups, species with varying degrees of labeling can form.

  • Synthesis Byproducts: Impurities from the synthesis of the cyanine dye itself.[2]

  • Degradation Products: The cyanine dye structure can be sensitive to light and certain chemical conditions, leading to degradation.

Experimental Protocol: RP-HPLC for this compound Conjugate Analysis

This protocol is a representative method for the analysis of a Cyanine7.5-peptide conjugate and may require optimization for other types of molecules.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or diode-array detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Solvent: 50:50 Water/Acetonitrile.

2. Sample Preparation:

  • Dissolve the this compound conjugate in the sample solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 788 nm (the absorption maximum of Cyanine7.5)

  • Injection Volume: 10 µL

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

4. Data Analysis:

  • Integrate the peak areas of all detected signals.

  • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total area of all peaks.

Alternative and Complementary Purity Validation Methods

While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides a more comprehensive purity profile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the components in a sample, making it an excellent tool for confirming the identity of the conjugate and identifying impurities. When coupled with HPLC (LC-MS), it becomes a highly specific and sensitive analytical technique.

  • Principle: Molecules are ionized and separated based on their mass-to-charge ratio.

  • Application: Confirms the expected molecular weight of the this compound conjugate. It can also identify unreacted starting materials, byproducts, and degradation products by their specific masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. High-resolution ¹H NMR is particularly useful for assessing the qualitative purity of the cyanine dye itself.[3]

  • Principle: Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of atoms in a molecule.

  • Application: Can confirm the structure of the cyanine dye and the conjugate. It is also sensitive to minor impurities that have unique proton signals, which might not be well-resolved by HPLC.[3]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their size and charge. It offers very high separation efficiency and is particularly well-suited for the analysis of charged molecules like peptides and proteins.[4]

  • Principle: Analytes migrate through a capillary filled with an electrolyte under the influence of an electric field.

  • Application: Can provide an orthogonal separation to RP-HPLC, potentially resolving impurities that co-elute in the HPLC run. It is highly sensitive, especially when coupled with laser-induced fluorescence (LIF) detection.

Comparative Summary of Analytical Methods

FeatureHPLCMass Spectrometry (MS)NMR SpectroscopyCapillary Electrophoresis (CE)
Primary Information Purity, QuantificationMolecular Weight, IdentityChemical StructurePurity, Charge/Size Separation
Resolution High(as a detector)Moderate to HighVery High
Sensitivity Moderate to HighVery HighLow to ModerateVery High (with LIF)
Quantitative YesSemi-quantitative (can be quantitative)Yes (qNMR)Yes
Key Advantage Robust, reproducible, quantitativeHigh specificity for identificationDetailed structural informationHigh separation efficiency
Key Limitation May not resolve all impuritiesCan have matrix effectsLower sensitivityCan be less robust than HPLC

Visualizing the Workflow and Methodologies

Purity_Validation_Workflow cluster_synthesis Synthesis & Conjugation cluster_analysis Purity Validation cluster_result Final Assessment Synthesis Cy7.5 Amine Synthesis Conjugation Conjugation to Biomolecule Synthesis->Conjugation Purification Initial Purification (e.g., Size Exclusion) Conjugation->Purification HPLC Primary Analysis: RP-HPLC Purification->HPLC Primary Purity Check MS Orthogonal Method 1: LC-MS HPLC->MS Identity Confirmation NMR Orthogonal Method 2: NMR HPLC->NMR Structural Verification CE Orthogonal Method 3: Capillary Electrophoresis HPLC->CE Orthogonal Purity Check Final_Purity Final Purity Report (>95%) MS->Final_Purity NMR->Final_Purity CE->Final_Purity

Caption: Comprehensive workflow for the purity validation of this compound conjugates.

Analytical_Principles cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_nmr NMR cluster_ce Capillary Electrophoresis HPLC RP-HPLC Separates based on Hydrophobicity Stationary Phase (C18) Pure_Conjugate Pure Conjugate HPLC->Pure_Conjugate Impurities Impurities HPLC->Impurities MS Mass Spec Separates based on Mass-to-Charge Ratio Ionization & Detection MS->Pure_Conjugate MS->Impurities NMR NMR Spec Detects based on Nuclear Spin Magnetic Field & RF Pulse NMR->Pure_Conjugate NMR->Impurities CE CE Separates based on Charge and Size Electric Field in Capillary CE->Pure_Conjugate CE->Impurities Sample Cy7.5 Conjugate Mixture Sample->HPLC Sample->MS Sample->NMR Sample->CE

Caption: Principles of different analytical methods for purity validation.

References

A Comparative Guide to the Spectral Properties of Cyanine7.5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of Cyanine7.5 (Cy7.5) amine and other reactive Cy7.5 derivatives. The data presented is crucial for selecting the appropriate fluorescent label for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, where near-infrared (NIR) probes are essential for deep tissue penetration and minimizing background autofluorescence.[1][2][3]

Spectral Properties Comparison

The following table summarizes the key spectral properties of Cyanine7.5 amine and its common reactive counterparts. These values have been compiled from various supplier technical data sheets and peer-reviewed literature. It is important to note that spectral characteristics can be influenced by the solvent, pH, and conjugation to a biomolecule.[2][4] The data presented here is for the free dye in a standard organic solvent like DMSO or methanol, unless otherwise specified.

Dye DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
This compound ~788~808~223,000~0.10Contains a primary amine for conjugation to activated carboxylic acids (e.g., NHS esters).[5]
Cyanine7.5 NHS Ester ~788~808~223,000 - 250,000~0.10Amine-reactive derivative for labeling proteins, peptides, and amine-modified oligonucleotides.[5][6]
Cyanine7.5 Maleimide ~788~808Not specifiedNot specifiedThiol-reactive derivative for labeling cysteine residues in proteins and peptides.
Cyanine7.5 Azide ~788~808~223,000~0.10Used in "click chemistry" (copper-catalyzed or strain-promoted) for conjugation to alkyne-modified molecules.
Cyanine7.5 DBCO ~750~773~199,000~0.3For copper-free "click chemistry" (SPAAC) with azide-modified molecules.
sulfo-Cyanine7.5 NHS Ester ~778~797~222,000~0.21Sulfonated version with improved water solubility, reducing aggregation and improving performance in aqueous buffers.[7]
Cyanine7.5 Carboxylic Acid ~788~808Not specified~0.10Can be activated (e.g., to an NHS ester) for amine labeling or coupled to molecules with free hydroxyl or amine groups.

Understanding Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, is visually represented by the Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes is critical for their reliable use in research. Below are detailed methodologies for key experiments.

Measurement of Absorbance and Fluorescence Spectra

This protocol outlines the procedure for obtaining the absorbance and fluorescence emission spectra of a Cy7.5 dye.

experimental_workflow prep Prepare Dye Solution (e.g., in Spectroscopic Grade DMSO or PBS) abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) prep->abs_spec 1 fluor_spec Measure Fluorescence Spectrum (Spectrofluorometer) abs_spec->fluor_spec 2. Excite at λex max data_analysis Data Analysis (Determine λex max and λem max) fluor_spec->data_analysis 3

Caption: General workflow for measuring the absorbance and fluorescence spectra of a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare a stock solution of the Cy7.5 dye in a spectroscopic grade solvent (e.g., DMSO). Further dilute the stock solution in the desired experimental buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the diluted dye solution from approximately 600 nm to 900 nm.

    • Use the same solvent/buffer as a blank reference.

    • The wavelength at which the highest absorbance is recorded is the excitation maximum (λex, max).

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength to the determined λex, max.

    • Scan the emission from approximately 750 nm to 950 nm.

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem, max).

    • Ensure to use appropriate emission and excitation slit widths for optimal signal-to-noise ratio.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Methodology:

  • Prepare a Series of Dilutions: Prepare a series of at least five different concentrations of the Cy7.5 dye in a specific solvent.

  • Measure Absorbance: Measure the absorbance of each dilution at the λex, max using a spectrophotometer with a 1 cm path length cuvette.

  • Plot a Calibration Curve: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate ε: The molar extinction coefficient (ε) is determined from the slope of the linear regression of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length. The slope of the plot of A vs. c will be ε (assuming l = 1 cm).

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

  • Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the Cy7.5 dye. For the NIR region, a dye like IR-26 (Φ ≈ 0.005 in 1,2-dichloroethane) can be used.

  • Prepare Solutions: Prepare a series of dilutions for both the Cy7.5 dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution and integrate the area under the emission curve.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients (slopes) of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

By following these standardized protocols, researchers can obtain reliable and comparable spectral data for Cyanine7.5 dyes, enabling informed decisions for their specific experimental needs. The choice of a particular Cy7.5 derivative will depend on the target molecule and the desired conjugation chemistry, with the knowledge that minor variations in spectral properties may exist between different forms.

References

A Head-to-Head Comparison: Cyanine7.5 Amine vs. ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their in vivo imaging studies, the choice of near-infrared (NIR) fluorophore is critical. This guide provides an objective comparison of Cyanine7.5 (Cy7.5) amine and the clinically approved Indocyanine Green (ICG), supported by photophysical data and experimental considerations.

In the realm of in vivo fluorescence imaging, the ideal contrast agent should exhibit high brightness, superior photostability, and favorable pharmacokinetic properties. While Indocyanine Green (ICG) has been a long-standing, FDA-approved option, newer generation cyanine dyes, such as Cyanine7.5 (Cy7.5) amine, offer significant advantages that can enhance imaging sensitivity and data quality. This guide delves into a detailed comparison of these two fluorophores.

Key Performance Metrics: A Quantitative Overview

A summary of the key photophysical and chemical properties of Cy7.5 amine and ICG is presented below, highlighting the superior fluorescence efficiency of Cy7.5 amine.

PropertyCyanine7.5 (Cy7.5) AmineIndocyanine Green (ICG)Advantage
Excitation Maximum (λex) ~788 nm[1][2]~780 nm[3]Similar, compatible with common NIR laser lines.
Emission Maximum (λem) ~808 nm[1][2]~830 nm[4]Similar, within the NIR-I window for deep tissue imaging.
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[1][2]~155,000 - 230,000 M⁻¹cm⁻¹[5]Comparable, indicating strong light absorption.
Fluorescence Quantum Yield (Φ) 0.10 [1][6]~0.027 in water[7]Cy7.5 amine is significantly brighter.
Photostability Generally higher than ICG[8][9]Prone to photobleaching[10]Cy7.5 amine offers more stable signal over time.
Chemical Stability in Aqueous Solution More stable[9]Unstable, prone to aggregation and degradation[11][12]Cy7.5 amine provides more reliable and reproducible results.
Bioconjugation Capability Readily available amine group for covalent labeling[1][13]Requires derivatization for stable conjugation[14]Cy7.5 amine allows for straightforward and stable labeling of targeting moieties.
In Vivo Clearance Dependent on the conjugated moleculeRapid hepatic clearance[10]Clearance of Cy7.5 conjugates can be tailored.

Delving Deeper: The Advantages of Cyanine7.5 Amine

The quantitative data clearly indicates that Cy7.5 amine surpasses ICG in several critical aspects for in vivo imaging applications.

Higher Quantum Yield: The most significant advantage of Cy7.5 amine is its substantially higher fluorescence quantum yield.[1][6][9] This intrinsic brightness translates to a stronger signal from the labeled probe, enabling the detection of targets with lower expression levels and improving the signal-to-background ratio.[15]

Enhanced Stability: ICG is notoriously unstable in aqueous solutions, leading to aggregation and a decrease in fluorescence.[11][12] It is also susceptible to photobleaching during imaging.[10] Cyanine7.5 dyes, including Cy7.5 amine, are engineered for improved chemical and photostability, ensuring more consistent and reproducible fluorescence signals throughout the duration of an in vivo experiment.[8][9]

Versatile Bioconjugation: Cy7.5 amine possesses a primary amine group that facilitates straightforward and stable covalent conjugation to a wide range of biomolecules, including antibodies, peptides, and nanoparticles, using well-established amine-reactive chemistries.[1][13] While ICG can be conjugated, it often requires derivatization to an amine-reactive form (e.g., ICG-NHS ester), and the resulting conjugates can sometimes suffer from instability.[14]

Experimental Considerations and Protocols

To achieve optimal results in your in vivo imaging studies, it is crucial to follow well-defined experimental protocols. Below are generalized protocols for bioconjugation and in vivo imaging.

Protocol 1: Bioconjugation of Cy7.5 Amine to a Carboxylic Acid-Containing Molecule

This protocol describes a typical EDC/NHS chemistry for labeling a protein or other molecule with Cy7.5 amine.

Materials:

  • This compound[1]

  • Molecule to be labeled (with available carboxylic acid groups)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acids: Dissolve the molecule to be labeled in the reaction buffer. Add a 5-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Dissolve Cy7.5 amine in a small amount of DMF or DMSO. Add the Cy7.5 amine solution to the activated molecule solution at a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the Cy7.5-labeled conjugate using a size-exclusion chromatography column to remove unconjugated dye and reaction byproducts.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

Protocol 2: In Vivo Fluorescence Imaging

This protocol outlines a general workflow for in vivo imaging in a mouse model.

Materials:

  • Cy7.5-labeled probe or ICG

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR filters (Excitation: ~745-788 nm, Emission: ~808-830 nm)[4][12]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animal and acquire a baseline (pre-injection) fluorescence image to assess autofluorescence.

  • Probe Administration: Administer the Cy7.5-labeled probe or ICG, typically via intravenous (tail vein) injection. The optimal dose should be determined empirically for each probe.[16]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance of non-specific signal.[4][16]

  • Data Analysis: Quantify the fluorescence signal in the region of interest (ROI), such as the tumor, and in a background region (e.g., muscle). Calculate the signal-to-background ratio.

  • Ex Vivo Biodistribution (Optional): At the end of the imaging study, euthanize the animal and dissect the major organs and the tumor. Image the excised tissues to confirm the in vivo findings and quantify the biodistribution of the probe.[17]

Visualizing the Concepts

To further clarify the comparison and experimental workflows, the following diagrams are provided.

Spectral Properties Comparison cluster_Cy75 This compound cluster_ICG ICG Cy75_abs Absorption Peak ~788 nm Cy75_em Emission Peak ~808 nm Cy75_abs->Cy75_em Stokes Shift ~20 nm Cy75_qy Quantum Yield ~0.10 (High) ICG_qy Quantum Yield ~0.027 (Low) ICG_abs Absorption Peak ~780 nm ICG_em Emission Peak ~830 nm ICG_abs->ICG_em Stokes Shift ~50 nm In Vivo Imaging Workflow A Animal Model Preparation (e.g., Tumor Inoculation) C Baseline Imaging (Pre-injection) A->C B Probe Preparation (Cy7.5-conjugate or ICG) D Probe Administration (e.g., IV Injection) B->D C->D E Longitudinal In Vivo Imaging (Multiple Time Points) D->E F Data Analysis (Signal Quantification, SBR) E->F G Ex Vivo Biodistribution (Organ Imaging) E->G Advantages of Cy7.5 amine over ICG cluster_advantages Cy75 This compound Higher_QY Higher Quantum Yield Cy75->Higher_QY Better_Stability Improved Photostability & Chemical Stability Cy75->Better_Stability ICG ICG Easy_Conjugation Facile & Stable Bioconjugation Higher_Signal Brighter Signal & Higher Sensitivity Higher_QY->Higher_Signal Reproducibility More Reliable & Reproducible Data Better_Stability->Reproducibility Targeting Effective Targeted Imaging Easy_Conjugation->Targeting Cy7 Cy7 .5 .5 .5->Easy_Conjugation

References

Stability of Cyanine7.5 Amine Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the stability of dye-conjugates is paramount for obtaining reliable and reproducible data, particularly in longitudinal studies. This guide provides a comprehensive assessment of the stability of Cyanine7.5 (Cy7.5) amine conjugates over time, offering a comparative analysis with other alternative NIR dyes. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their experimental workflows.

Comparative Stability of NIR Dye Conjugates

The long-term stability of fluorescent dye conjugates is influenced by various factors, including the dye's intrinsic chemical structure, the nature of the conjugated biomolecule, storage conditions, and environmental factors like light and pH. While Cyanine7.5 is recognized for its high photostability, a quantitative comparison with other popular NIR dyes provides a clearer perspective for experimental design.[1]

Dye ConjugateBiomoleculeStorage ConditionsDurationStability OutcomeReference/Source
Cyanine7.5 Amine Polymer-20°C in the dark24 monthsStableLumiprobe Product Information
IRDye 800CW Panitumumab (antibody)5 ± 3 °C54 monthsMet most stability criteria; minor changes in protein concentration observed at later time points.Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging
Alexa Fluor 750 (structurally similar to Cy7.5) Goat Anti-Mouse IgG4°C in the darkNot specified (photostability test)More photostable than Cy7.Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes
PE-Cy7 Antibody4°C, light-protectedSeveral monthsDegradation rate of 0.3%/month with extra light protection. Susceptible to photo-induced degradation.Flow Cytometry and the Stability of Phycoerythrin-Tandem Dye Conjugates

Note: The stability data presented is sourced from different studies and product information sheets. Direct head-to-head long-term stability studies under identical conditions are limited. The provided information serves as a comparative guide based on available data for Cyanine7.5 and structurally or spectrally similar dyes.

Factors Influencing the Stability of this compound Conjugates

Several factors can impact the stability of this compound conjugates:

  • Light Exposure: Cyanine dyes, including Cy7.5, are susceptible to photobleaching upon prolonged exposure to light. It is crucial to store and handle conjugates in dark or low-light conditions.

  • Temperature: For long-term storage, -20°C is recommended for this compound and its conjugates. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the conjugate.

  • pH: While some cyanine dyes are pH-sensitive, Cyanine7.5 is generally stable over a range of biologically relevant pH. However, extreme pH conditions should be avoided.

  • Oxidizing Agents: The polymethine chain of cyanine dyes is susceptible to oxidation, which can lead to a loss of fluorescence. The presence of antioxidants can, in some cases, enhance stability.

  • Conjugation Chemistry: The stability of the linkage between the dye and the biomolecule is critical. Amine-reactive derivatives like NHS esters form stable amide bonds.

  • Purity: Impurities from the synthesis and purification process can potentially affect the long-term stability of the conjugate.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound-Antibody Conjugates

This protocol outlines a method for assessing the long-term stability of a this compound-conjugated antibody stored under different conditions.

1. Materials:

  • This compound-conjugated antibody (e.g., Goat Anti-Mouse IgG)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Bovine Serum Albumin (BSA)
  • Sodium azide (optional, as a preservative)
  • Spectrophotometer
  • Fluorometer
  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system
  • Light-protective storage tubes

2. Experimental Setup:

  • Prepare aliquots of the this compound-antibody conjugate at a concentration of 1 mg/mL in PBS with 0.1% BSA and 0.02% sodium azide.
  • Divide the aliquots into different storage conditions:
  • Group 1: 4°C in the dark
  • Group 2: -20°C in the dark
  • Group 3: Room temperature (20-25°C) with light exposure (as a stress condition)
  • Group 4: Room temperature (20-25°C) in the dark

3. Time Points for Analysis:

  • Analyze the samples at the following time points: 0, 1, 3, 6, 12, 18, and 24 months.

4. Analytical Methods:

  • UV-Vis Spectroscopy:
  • Measure the absorbance spectrum from 250 nm to 850 nm.
  • Calculate the Dye-to-Protein (D/P) ratio to monitor any detachment of the dye. The D/P ratio is calculated using the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~788 nm).
  • Fluorometry:
  • Measure the fluorescence emission spectrum (e.g., excitation at 788 nm, emission scan from 800 nm to 900 nm).
  • Quantify the fluorescence intensity to assess any loss of signal over time.
  • SE-HPLC:
  • Analyze the conjugate by SE-HPLC to detect any aggregation or fragmentation of the antibody. Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area.
  • Functional Assay (e.g., ELISA or Flow Cytometry):
  • Perform a functional assay to determine if the binding affinity of the antibody has been compromised over time.

5. Data Analysis:

  • For each time point and condition, normalize the fluorescence intensity and D/P ratio to the initial (time 0) values.
  • Plot the percentage of remaining fluorescence and the D/P ratio against time for each storage condition.
  • Analyze the SE-HPLC data to quantify the percentage of monomeric antibody conjugate.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis (0, 1, 3, 6, 12, 18, 24 months) cluster_data Data Evaluation prep1 Prepare Cy7.5 Amine- Antibody Conjugate Solution prep2 Aliquot into Light-Protective Tubes prep1->prep2 store1 4°C (Dark) prep2->store1 store2 -20°C (Dark) prep2->store2 store3 Room Temp (Light) prep2->store3 store4 Room Temp (Dark) prep2->store4 analysis1 UV-Vis Spectroscopy (D/P Ratio) store1->analysis1 Pull Samples store2->analysis1 Pull Samples store3->analysis1 Pull Samples store4->analysis1 Pull Samples analysis2 Fluorometry (Fluorescence Intensity) analysis1->analysis2 analysis3 SE-HPLC (Aggregation/Fragmentation) analysis2->analysis3 analysis4 Functional Assay (Binding Affinity) analysis3->analysis4 data1 Compare Changes in Fluorescence, D/P Ratio, and Function Over Time analysis4->data1

Workflow for assessing the long-term stability of Cy7.5 amine conjugates.
EGFR Signaling Pathway Imaging Workflow

This compound conjugates are frequently used to label antibodies for in vivo and in vitro imaging of cell signaling pathways. A common application is the visualization of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

G cluster_conjugation Probe Preparation cluster_cellular Cellular Imaging cluster_pathway Downstream Signaling (Visualization Target) Cy7_5 This compound Conjugate Cy7.5-Antibody Conjugate Cy7_5->Conjugate Antibody Anti-EGFR Antibody Antibody->Conjugate Binding Conjugate Binds to EGFR Conjugate->Binding Cell Cancer Cell with Overexpressed EGFR Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Ras Ras Binding->Ras Activates Visualization NIR Fluorescence Microscopy/ In Vivo Imaging Internalization->Visualization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Workflow for imaging the EGFR signaling pathway using a Cy7.5-antibody conjugate.

References

Safety Operating Guide

Proper Disposal of Cyanine7.5 Amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of fluorescent dyes like Cyanine7.5 amine is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety information and detailed procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

General Handling Guidelines:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Work in a well-ventilated area to avoid inhalation of any vapors, mists, or dust.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]

  • Wash hands thoroughly after handling the chemical.[3]

  • Keep containers securely sealed when not in use.[3]

Quantitative Hazard Data for this compound

The following table summarizes the key hazard information for this compound, based on available safety data sheets.

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.H302P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4]
Acute Aquatic Toxicity Very toxic to aquatic life.H400P273: Avoid release to the environment. P391: Collect spillage.[4]
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.H410P273: Avoid release to the environment. P391: Collect spillage.[4]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (pure solid vs. dilute solution) and local institutional and environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Method 1: Disposal of Solid Waste and Concentrated Solutions

This procedure applies to pure this compound powder, unused solutions, and heavily contaminated materials (e.g., pipette tips, tubes, gloves).

  • Waste Collection:

    • Collect all solid this compound waste and concentrated solutions in a designated, leak-proof, and chemically compatible container.[5][6]

    • Ensure the container is in good condition with no cracks or leaks.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Keep the hazardous waste container securely closed except when adding waste.[5][6]

    • Store the container in a designated secondary containment area to prevent spills from reaching the environment.[5][6]

    • Segregate the waste from incompatible materials.[5][6]

  • Disposal Request:

    • Once the container is full, or if you are discontinuing work with the chemical, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]

    • Do not dispose of this waste in the regular trash or down the drain.[1][5]

Method 2: Treatment of Dilute Aqueous Solutions

For spent buffer solutions containing low concentrations of this compound and no other hazardous materials (e.g., heavy metals), treatment to remove the dye may be an option. This procedure should only be performed after consulting and receiving approval from your institution's EHS department.[7]

  • Suitability Assessment:

    • Confirm that the only hazardous component in the solution is the fluorescent dye.[7] If other hazardous materials are present, the solution must be disposed of as hazardous waste (Method 1).

  • Adsorption Treatment:

    • Prepare a column or a batch slurry with activated charcoal.

    • Pass the dilute this compound solution through the activated charcoal column or mix it with the charcoal slurry. The charcoal will adsorb the dye.

  • Disposal of Treated Components:

    • Activated Charcoal: The activated charcoal, now contaminated with this compound, must be disposed of as solid hazardous waste. Collect it in a labeled hazardous waste container.

    • Filtered Solution: After confirming the removal of the dye, and with EHS approval, the remaining solution may be suitable for drain disposal.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid/Concentrated Waste cluster_dilute Dilute Aqueous Solution start Generate this compound Waste assess Assess Waste Type start->assess collect_solid Collect in Labeled Hazardous Waste Container assess->collect_solid Solid or Concentrated check_other Contains Other Hazardous Materials? assess->check_other Dilute Aqueous store_solid Store in Secondary Containment collect_solid->store_solid dispose_solid Arrange for EHS Pickup store_solid->dispose_solid check_other->collect_solid Yes treat Treat with Activated Charcoal (with EHS Approval) check_other->treat No collect_charcoal Dispose of Charcoal as Solid Hazardous Waste treat->collect_charcoal dispose_liquid Dispose of Treated Liquid per EHS Guidelines treat->dispose_liquid collect_charcoal->store_solid

Caption: Decision workflow for the disposal of this compound waste.

By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.